molecular formula C13H11BrN2O3 B578003 5-BENZYLOXY-4-BROMO-2-NITROANILINE CAS No. 1255574-69-6

5-BENZYLOXY-4-BROMO-2-NITROANILINE

Cat. No.: B578003
CAS No.: 1255574-69-6
M. Wt: 323.146
InChI Key: DGOWGMXDNNTWKK-UHFFFAOYSA-N
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Description

5-Benzyloxy-4-bromo-2-nitroaniline is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a benzyl-protected phenol, a bromo substituent, and a nitroaniline group, makes it a versatile building block for the synthesis of more complex molecules. Compounds with benzyloxy and nitroaniline motifs are frequently employed in the exploration of biologically active molecules, including those targeting protein-protein interactions . For instance, structurally similar aniline derivatives are key intermediates in developing inhibitors for the Keap1-Nrf2 pathway, a promising target for managing oxidative stress in chronic inflammatory diseases . Furthermore, the reactive functional groups on this aniline derivative make it a potential precursor in heterocyclic synthesis, including reactions such as the Dimroth Rearrangement, which is a powerful method for constructing nitrogen-containing heterocycles often found in active pharmaceutical ingredients . Researchers utilize this compound to generate diverse chemical libraries and to explore new synthetic routes in organic and pharmaceutical chemistry. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-nitro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-10-6-12(16(17)18)11(15)7-13(10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOWGMXDNNTWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681497
Record name 5-(Benzyloxy)-4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-69-6
Record name 5-(Benzyloxy)-4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of the synthetic intermediate, 5-benzyloxy-4-bromo-2-nitroaniline. The information presented herein is curated to support research and development activities, with a focus on providing a foundational understanding of the compound's characteristics. Due to the limited availability of public data for this specific molecule, this guide also draws upon comparative data from closely related structural analogs to provide a broader context for its potential behavior.

Introduction and Chemical Identity

This compound is a halogenated and nitrated aromatic amine. Its molecular structure, featuring a benzyloxy ether linkage, a bromine atom, a nitro group, and an amino group on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.

The nomenclature and key identifiers for this compound are subject to some ambiguity across different chemical suppliers. For the purpose of this guide, we will primarily refer to the compound with the benzyloxy group at position 5, the bromine at position 4, the nitro group at position 2, and the aniline amine at position 1.

Molecular Structure:

Caption: Molecular Structure of this compound

Physical and Chemical Properties

A summary of the core physical and chemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific compound is not widely available in published literature. Therefore, some properties are inferred from data available for structurally similar compounds, and this is explicitly stated where applicable.

PropertyValueSource/Comment
Molecular Formula C₁₃H₁₁BrN₂O₃[1]
Molecular Weight 323.14 g/mol Calculated from molecular formula
CAS Number 1255574-69-6[2][3] This appears to be the most likely CAS number. Note: 195140-45-5 is associated with the isomer 4-(Benzyloxy)-5-bromo-2-nitroaniline[4]
Appearance Yellow to orange crystalline solidInferred from related compounds like 4-bromo-2-nitroaniline[5][6]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents such as ethanol, acetone, and dimethylformamide (DMSO); sparingly soluble in water.Inferred from the solubility profile of related nitroanilines[6][7]

Spectroscopic Data

While specific spectra for this compound are not readily found in the public domain, some suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS.[2] Researchers are advised to request this data directly from the supplier. For contextual understanding, a discussion of the expected spectroscopic features is provided below, based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the aniline and benzyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyl group. The chemical shifts of the aromatic protons on the aniline ring will be influenced by the electronic effects of the amino, nitro, bromo, and benzyloxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. The methylene carbon of the benzyl group will also be identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹.

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-O stretching (ether): Around 1200-1250 cm⁻¹.

  • C-Br stretching: Typically in the fingerprint region at lower wavenumbers.

A vapor phase IR spectrum is publicly available for the related N-methylated derivative, "this compound, N-methyl", which can provide some correlative insights.[8]

Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for confirming the molecular weight of this compound. The presence of bromine would be readily identifiable by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the molecular ion peak and bromine-containing fragment ions. Fragmentation patterns would likely involve cleavage of the benzyl group and loss of the nitro group.

Synthesis and Reactivity

While a specific, detailed synthetic protocol for this compound is not available in the reviewed literature, its synthesis can be logically deduced from established organic chemistry principles and procedures for related molecules. A plausible synthetic approach would involve a Williamson ether synthesis.

Proposed Synthetic Workflow:

G start 4-Bromo-2-nitro-5-aminophenol reaction Williamson Ether Synthesis start->reaction reagent1 Benzyl bromide reagent1->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification product This compound purification->product

Caption: Plausible synthetic workflow for this compound.

This proposed pathway is analogous to the synthesis of similar benzyloxy-substituted aromatic compounds.[9] The starting material, 4-bromo-2-nitro-5-aminophenol, would be reacted with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in an appropriate solvent like acetone. The reaction proceeds via nucleophilic substitution, where the phenoxide, formed in situ, displaces the bromide from benzyl bromide.

The reactivity of this compound is dictated by its array of functional groups. The amino group can be diazotized and replaced, or it can undergo acylation and other reactions typical of anilines. The nitro group can be reduced to an amine, providing a route to diamino-substituted compounds. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the data for the closely related compound 5-bromo-2-nitroaniline, the following precautions should be considered as a minimum:

  • Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a synthetic intermediate with significant potential in research and development. While a comprehensive public dataset of its physical properties is currently lacking, this guide provides a foundational understanding based on available information and logical extrapolation from structurally related compounds. The proposed synthetic route and discussion of its reactivity offer a starting point for its utilization in the laboratory. As with any chemical, adherence to strict safety protocols is paramount. Researchers are strongly encouraged to obtain supplier-specific analytical and safety data prior to use.

References

  • PubChem. 5-Bromo-2-nitroaniline. [Link]

  • SpectraBase. This compound, N-methyl - Optional[Vapor Phase IR] - Spectrum. [Link]

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  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

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  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

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A Comprehensive Technical Guide to 5-Benzyloxy-4-bromo-2-nitroaniline: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Intermediate in Kinase Inhibitor Synthesis

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The rational design and synthesis of these small molecules often rely on a palette of versatile chemical intermediates. 5-Benzyloxy-4-bromo-2-nitroaniline is one such pivotal building block, strategically functionalized for elaboration into complex heterocyclic scaffolds that target the ATP-binding sites of various kinases.[1]

This technical guide provides an in-depth exploration of this compound, offering a practical framework for its synthesis, a thorough analysis of its structural characterization, and insights into its application for researchers, medicinal chemists, and drug development professionals. The strategic placement of its benzyloxy, bromo, nitro, and amino functionalities offers a rich platform for diverse chemical transformations, making a comprehensive understanding of its properties essential for its effective utilization.

Physicochemical Properties and Structural Data

The unique arrangement of electron-donating and electron-withdrawing groups on the aniline ring dictates the reactivity and spectroscopic properties of this compound. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
IUPAC Name 5-(Benzyloxy)-4-bromo-2-nitroanilineN/A
Synonyms 4-Bromo-5-(phenylmethoxy)-2-nitrobenzenamineN/A
CAS Number 1255574-69-6[2]
Molecular Formula C₁₃H₁₁BrN₂O₃[3]
Molecular Weight 323.15 g/mol [2]
Appearance Expected to be a yellow or orange crystalline solid[4]
Predicted XlogP 3.8[5]

Strategic Synthesis of this compound

Causality Behind the Synthetic Strategy

The chosen synthetic pathway is designed to control the regiochemistry of the functional group introductions. Starting with 4-bromo-3-aminophenol, the hydroxyl group is more nucleophilic than the amino group, allowing for selective O-benzylation. The subsequent nitration step is directed by the existing substituents. The strongly activating benzyloxy group (ortho-, para-directing) and the moderately activating amino group (ortho-, para-directing) will direct the incoming electrophile (NO₂⁺). The position ortho to the amino group and para to the benzyloxy group is sterically accessible and electronically favored, leading to the desired 2-nitro product.

Synthetic Workflow Proposed Synthesis of this compound cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitration A 4-Bromo-3-aminophenol B 4-Bromo-5-(benzyloxy)aniline A->B Benzyl bromide (BnBr) K₂CO₃, Acetone, Reflux C 4-Bromo-5-(benzyloxy)aniline D This compound C->D HNO₃, H₂SO₄ 0 °C to rt

Caption: Proposed two-step synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 4-Bromo-5-(benzyloxy)aniline

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 10 mL per gram of aminophenol).

  • Addition of Reagent: While stirring, add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 4-bromo-5-(benzyloxy)aniline.

Part 2: Synthesis of this compound [6]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 4-bromo-5-(benzyloxy)aniline (1.0 eq) from the previous step in concentrated sulfuric acid (H₂SO₄) at 0 °C (ice bath).

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the aniline derivative while maintaining the internal temperature at or below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Analytical Characterization: A Spectroscopic Profile

Definitive characterization of the synthesized this compound is achieved through a combination of spectroscopic methods. While published spectra for this specific compound are not available, we can predict the expected data based on the analysis of its constituent functional groups and data from closely related analogs.[7][8][9][10][11][12][13]

Analytical_Workflow Characterization Workflow for this compound Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Spectroscopic Analysis IR FTIR Spectroscopy Start->IR Spectroscopic Analysis MS Mass Spectrometry Start->MS Spectroscopic Analysis Purity Purity Analysis (HPLC/LC-MS) Start->Purity Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed Data Correlation IR->Structure_Confirmed Data Correlation MS->Structure_Confirmed Data Correlation Purity->Structure_Confirmed Data Correlation Kinase_Inhibitor_Synthesis Role in Pyrazolopyrimidine Kinase Inhibitor Synthesis Start This compound Step1 Cyclization Reaction (e.g., with a pyrazole derivative) Start->Step1 Intermediate Substituted Pyrazolopyrimidine Core Step1->Intermediate Step2 Cross-Coupling Reaction (e.g., Suzuki Coupling at Br position) Intermediate->Step2 Introduce R¹ Step3 Nitro Group Reduction (e.g., SnCl₂, H₂) & Further Functionalization Step2->Step3 Introduce R² Final Diverse Library of Kinase Inhibitors Step3->Final

Caption: General synthetic utility of this compound in kinase inhibitor development.

This modular approach allows for the rapid generation of compound libraries to probe the structure-activity relationships (SAR) of a given kinase target. The benzyloxy group can be retained for its steric and electronic properties or deprotected to reveal a phenol for further derivatization. This synthetic versatility underscores the value of this compound in modern medicinal chemistry programs aimed at developing novel kinase inhibitors. [1][14]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on its structure and data for related nitroanilines and bromo-aromatics, appropriate safety precautions must be taken. [4]The compound should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Nitroaromatic compounds are often toxic and can be absorbed through the skin. All waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound stands as a valuable and versatile intermediate for the synthesis of complex molecules, particularly for the development of novel protein kinase inhibitors. This guide has provided a comprehensive framework encompassing its synthesis, detailed analytical characterization, and strategic application in drug discovery. By understanding the chemical logic behind its preparation and the nuances of its spectroscopic profile, researchers can confidently and effectively utilize this key building block to advance their research and development objectives in the pursuit of new therapeutic agents.

References

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  • This compound, N-methyl - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

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  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PubMed Central.

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5-BENZYLOXY-4-BROMO-2-NITROANILINE CAS number 195140-45-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Benzyloxy-4-bromo-2-nitroaniline

Abstract

This compound is a substituted aromatic amine featuring a unique combination of functional groups: a bromine atom, a nitro group, and a bulky benzyloxy substituent. While specific research on this particular molecule is limited, its structural motifs are prevalent in compounds of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis based on established chemical principles and data from structurally analogous compounds. We will explore its physicochemical properties, propose logical synthetic pathways grounded in established organic chemistry, discuss its potential applications in drug discovery as a scaffold or intermediate, and outline crucial safety and handling protocols. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this and similar molecules for novel applications.

Introduction and Molecular Overview

This compound belongs to the nitroaniline class of compounds, which are versatile intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] The core structure consists of an aniline ring substituted with an electron-withdrawing nitro group and a bromine atom, and an electron-donating amino group. The addition of a benzyloxy ether provides steric bulk and modulates the electronic properties of the molecule, making it an intriguing candidate for fragment-based drug discovery and as a building block for more complex molecular architectures.[3]

Commercial availability of this compound is limited, with suppliers noting it as a rare chemical for early-discovery research, often without extensive analytical data. This underscores its status as a specialized reagent, necessitating a thorough understanding of its properties and synthesis from first principles for any practical application.

Physicochemical and Structural Properties

PropertyValueSource
CAS Number 195140-45-5 (for 4-(benzyloxy)-5-bromo isomer); 1255574-69-6 (for 5-(benzyloxy)-4-bromo isomer)
Molecular Formula C₁₃H₁₁BrN₂O₃[5]
Molecular Weight 323.15 g/mol
IUPAC Name 5-(benzyloxy)-4-bromo-2-nitroaniline
InChI Key DGOWGMXDNNTWKK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)Br)[O-][5]
Predicted XlogP 3.8[5]
Physical Form Solid (inferred from analogs)[6]

Synthesis Strategies and Mechanistic Considerations

Direct, published synthetic routes for this compound are not available. However, a logical synthesis can be designed by applying well-established principles of electrophilic aromatic substitution. The key challenge lies in controlling the regioselectivity of the bromination and nitration steps due to the competing directing effects of the amino, benzyloxy, and nitro groups. A multi-step approach starting from simpler precursors is the most reliable strategy.[7][8]

A plausible retrosynthetic analysis suggests two primary pathways originating from a substituted aniline precursor.

G cluster_path_a Pathway A: Late-stage Nitration cluster_path_b Pathway B: Late-stage Benzylation target This compound intermediate_a1 N-Protected 5-Benzyloxy-4-bromoaniline target->intermediate_a1 Nitration (HNO3/H2SO4) intermediate_b1 4-Bromo-5-hydroxy-2-nitroaniline target->intermediate_b1 Williamson Ether Synthesis (Benzyl Bromide, Base) precursor_a 3-Benzyloxyaniline intermediate_a1->precursor_a Bromination & N-Protection precursor_b 5-Amino-2-bromophenol intermediate_b1->precursor_b Nitration

Caption: Retrosynthetic analysis of this compound.

Exemplary Protocol: Synthesis via Pathway A (Nitration of a Protected Aniline)

This pathway offers robust control over regioselectivity. The amino group is a strong activating ortho-, para-director, which would interfere with the desired nitration. Therefore, it must be protected, typically as an acetanilide, to moderate its activating effect and provide steric hindrance.[7]

Step 1: Acetylation of 3-Benzyloxyaniline

  • Dissolve 3-benzyloxyaniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring in an ice bath to control the exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice water to precipitate the product, 3-(benzyloxy)acetanilide.

  • Filter, wash with cold water, and dry the solid product.

Causality: Acetylation transforms the powerful -NH₂ activating group into a moderately activating -NHCOCH₃ group. This prevents polysubstitution and oxidation side reactions during the subsequent aggressive nitration and bromination steps.

Step 2: Bromination of 3-(benzyloxy)acetanilide

  • Dissolve the acetanilide from Step 1 in a suitable solvent like acetic acid.

  • Slowly add a solution of N-Bromosuccinimide (NBS) or elemental bromine in acetic acid. The bromine will add para to the strongly directing benzyloxy group and ortho to the acetamido group.

  • Stir at room temperature until TLC analysis indicates consumption of the starting material.

  • Precipitate the product by adding water, then filter, wash, and dry to yield 4-bromo-3-(benzyloxy)acetanilide.

Causality: The benzyloxy group is a more powerful ortho-, para-director than the acetamido group. Bromination is therefore directed to the position para to the benzyloxy group (C4).

Step 3: Nitration of 4-bromo-3-(benzyloxy)acetanilide

  • Cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly dissolve the brominated acetanilide from Step 2 in the cold sulfuric acid.

  • Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) dropwise, keeping the temperature below 10°C.

  • Stir the mixture in the cold bath for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash thoroughly with water to remove acid, and dry. The product is N-(4-bromo-5-(benzyloxy)-2-nitrophenyl)acetamide.

Causality: The nitration occurs at the position ortho to the acetamido group and meta to the bromine, which is the most activated available position.

Step 4: Hydrolysis of the Acetanilide

  • Reflux the nitro-product from Step 3 in a mixture of ethanol and concentrated hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final product.

  • Filter, wash with water, and purify by recrystallization or column chromatography to yield this compound.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free amino group to yield the target compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

The true value of a molecule like this compound lies in its potential as a versatile building block for creating novel therapeutic agents. Several lines of reasoning support its utility in a drug discovery context.

  • Kinase Inhibitor Scaffolds: The aminopyridine and substituted aniline motifs are privileged structures in medicinal chemistry, known to interact with the hinge region of the ATP-binding site of many kinases.[9] This compound could serve as a starting point for synthesizing inhibitors of kinases implicated in cancer or inflammatory diseases. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

  • Antineoplastic and Antimicrobial Agents: Nitroaromatic compounds have a long history as therapeutic agents, with demonstrated activity against bacteria, fungi, protozoa, and tumors.[10] While associated with potential toxicity, modern medicinal chemistry strategies can mitigate these risks. The specific substitution pattern of this molecule could be explored to develop selective agents. For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been developed as novel ULK1 inhibitors for non-small cell lung cancer therapy.[11]

  • Probes for Chemical Biology: The nitro group can be reduced to an amine, which can then be functionalized in numerous ways, such as attaching fluorescent tags or affinity labels. This allows for the creation of chemical probes to study biological pathways.

Inferred Safety and Handling

No specific safety data sheet (SDS) exists for CAS 195140-45-5. Therefore, a conservative approach must be taken, assuming hazards similar to or greater than its structural analogs, such as 4-bromo-2-nitroaniline and 5-bromo-2-nitroaniline.[12][13]

Hazard CategoryPrecautionary Measures and Potential EffectsSource (Analog)
Acute Toxicity Harmful if swallowed. Toxic in contact with skin or if inhaled.[12][14]
Skin Contact Causes skin irritation. May cause an allergic skin reaction.[6]
Eye Contact Causes serious eye irritation.[6]
Respiratory May cause respiratory irritation.
Long-Term Exposure May cause damage to organs through prolonged or repeated exposure.[14]
Environmental Very toxic to aquatic life with long-lasting effects.[14]
Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][15]

  • Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[14]

Conclusion

This compound represents an under-explored yet potentially valuable chemical entity. Its synthesis, while requiring a multi-step, controlled approach, is achievable through established organic chemistry methodologies. The combination of a reactive bromine handle, a reducible nitro group, and a privileged aniline scaffold makes it a promising starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. Researchers and drug development professionals should approach this compound with a clear understanding of its inferred hazardous properties, but also with an appreciation for the synthetic and medicinal chemistry opportunities it presents. Further research is warranted to fully characterize its reactivity, properties, and biological activity.

References

  • Vertex AI Search. (n.d.). The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis. Google Cloud.
  • Wikipedia. (2023). 4-Nitroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound, N-methyl - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Winkelmann, E., Raether, W., & Gebert, U. (1977). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 27(5), 950-967. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(benzyloxy)-5-bromo-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (2019). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

  • Li, Y., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. Retrieved from [Link]

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5-BENZYLOXY-4-BROMO-2-NITROANILINE molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Benzyloxy-4-bromo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key organic intermediate. It covers the compound's core physicochemical properties, including its molecular weight, and offers expert insights into its synthetic pathway, handling, and safety protocols. This document is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and drug discovery.

Core Compound Identity and Properties

This compound is a polysubstituted aromatic compound featuring a strategic arrangement of functional groups: an amine, a nitro group, a bromine atom, and a benzyloxy ether. This unique constitution makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and functional materials where precise molecular architecture is paramount.

Molecular Structure

The structural arrangement of the functional groups dictates the reactivity and potential applications of the molecule. The electron-withdrawing nature of the nitro group and bromine atom, combined with the electron-donating amine and the bulky benzyloxy group, creates a nuanced electronic and steric profile for targeted chemical transformations.

Caption: Molecular structure of this compound.

Physicochemical Data

A precise understanding of a compound's properties is critical for its application in research and development. The key quantitative data for this compound are summarized below.

PropertyValueSource
IUPAC Name 5-(Benzyloxy)-4-bromo-2-nitroanilineN/A
CAS Number 1255574-69-6[1]
Molecular Formula C₁₃H₁₁BrN₂O₃[1][2][3]
Molecular Weight 323.14 g/mol [1]
Monoisotopic Mass 321.9953 Da[2]
Appearance Yellow to orange crystalline solid (inferred from related compounds)[4]
Storage Conditions Store sealed in a dry environment at 2-8°C[1]

Synthesis Pathway and Experimental Protocol

The synthesis of polysubstituted anilines requires careful strategic planning to ensure correct regiochemistry. The order of substituent introduction is critical due to the directing effects of the existing functional groups. A plausible and logical synthetic approach is outlined below.

Conceptual Synthesis Workflow

A robust synthesis strategy involves a multi-step process that controls the position of each functional group. The following workflow represents a logical pathway for achieving the target molecule, emphasizing the protection and sequential substitution necessary for a successful outcome. The final step, nitration of a protected precursor, is a common and effective method for introducing a nitro group at a specific position.

Synthesis_Workflow A Start: 4-Bromo-3-hydroxyaniline B Step 1: Benzylation of Hydroxyl Group (Reagent: Benzyl Bromide, Base) A->B C Intermediate: 4-Bromo-3-(benzyloxy)aniline B->C D Step 2: Nitration (Reagent: HNO₃/H₂SO₄) C->D E Product: this compound D->E F Step 3: Purification (Recrystallization / Chromatography) E->F G Final Product F->G

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Nitration of 4-Bromo-3-(benzyloxy)aniline

This protocol details the critical final step of the synthesis. The procedure is based on established electrophilic aromatic substitution principles and is designed to be self-validating through rigorous purification and characterization.

Expertise & Causality: The use of a mixed acid (sulfuric and nitric) system is crucial. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at a low temperature (0–5°C) to control the reaction rate, preventing over-nitration (dinitration) and minimizing degradation of the starting material, which are common side reactions at higher temperatures.

Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 4-bromo-3-(benzyloxy)aniline in 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add 2.7 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Addition: Add the prepared nitrating mixture dropwise to the solution of the aniline precursor over 30-45 minutes. Critically maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0–5°C for an additional 1-2 hours to ensure the reaction proceeds to completion.

  • Quenching & Precipitation: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the solid nitroaniline product.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

  • Purification (Self-Validation): The crude product must be purified to ensure its identity and suitability for subsequent use. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water).

  • Drying & Characterization: Dry the purified yellow crystals under vacuum. The identity and purity of the final product, this compound, should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

Safety, Handling, and Storage

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity.[5] The following guidelines are based on safety data for structurally related nitroanilines.

Trustworthiness: A robust safety culture is non-negotiable in a research environment. The following protocols represent standard best practices for handling chemical intermediates of this class.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6]

    • Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. Contaminated clothing should be removed and laundered before reuse.[7]

    • Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6][7]

  • Handling:

    • Avoid generating dust during handling.[7]

    • Do not eat, drink, or smoke in the work area.[7]

    • Wash hands thoroughly after handling the compound.[7]

    • Store containers tightly sealed in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5][6]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[5][6]

    • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5][7]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5][6]

    • If Swallowed: Rinse mouth with water and seek immediate medical attention.[5][6]

Conclusion

This compound is a specialized chemical intermediate with a molecular weight of 323.14 g/mol .[1] Its value lies in the versatile array of functional groups attached to its aromatic core, which allows for diverse downstream chemical modifications. A thorough understanding of its physicochemical properties, coupled with a disciplined approach to its synthesis and handling, is essential for its effective and safe utilization in advanced research and development applications.

References

  • This compound, N-methyl - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • 4-(benzyloxy)-5-bromo-2-nitroaniline. PubChemLite. [Link]

  • 5-Bromo-2-nitroaniline. PubChem. [Link]

  • Synthesis of 4-bromo-2-fluoro-5-nitroaniline. PrepChem.com. [Link]

  • 4-Bromo-2-nitroaniline. PubChem. [Link]

  • 4-Nitroaniline. Wikipedia. [Link]

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An In-Depth Technical Guide to the Synthesis of 5-Benzyloxy-4-bromo-2-nitroaniline from 2-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Benzyloxy-4-bromo-2-nitroaniline is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern—containing amine, nitro, bromo, and benzyloxy groups—presents a significant synthetic challenge, particularly concerning regiochemical control. A direct functionalization of the commercially available starting material, 2-nitroaniline, is not feasible due to the inherent directing effects of the amino and nitro substituents, which do not favor substitution at the C5 position.

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of this compound commencing from 2-nitroaniline. The strategy hinges on a logical sequence of functional group interconversions and the use of a protecting group to orchestrate the desired regioselectivity. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind key procedural choices, ensuring a robust and reproducible synthesis.

The overall synthetic workflow is depicted below, transforming the initial substrate through a series of reliable and well-documented reactions to achieve the target structure.

Synthesis_Workflow cluster_main Overall Synthesis Pathway A 2-Nitroaniline B 4-Amino-3-nitrobenzenesulfonic acid A->B  Sulfonation   C 5-Hydroxy-2-nitroaniline B->C  Alkali Fusion   D N-(5-Hydroxy-2-nitrophenyl)acetamide C->D  N-Acetylation (Protection)   E N-(5-(Benzyloxy)-2-nitrophenyl)acetamide D->E  Benzylation (Williamson Ether Synthesis)   F N-(4-Bromo-5-(benzyloxy)-2-nitrophenyl)acetamide E->F  Bromination   G This compound F->G  Hydrolysis (Deprotection)  

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5-Hydroxy-2-nitroaniline via Sulfonation and Alkali Fusion

The initial challenge is to introduce an oxygen functionality at the C5 position, which is meta to the amino group of 2-nitroaniline. This is achieved indirectly by first introducing a sulfonic acid group, which can subsequently be replaced by a hydroxyl group.

Step 1.1: Electrophilic Sulfonation of 2-Nitroaniline

Mechanistic Rationale: In the presence of fuming sulfuric acid (H₂SO₄/SO₃), the amino group of 2-nitroaniline is protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director.[1] The existing nitro group is also a meta-director. The sulfonation reaction, an electrophilic aromatic substitution, is therefore directed to the position that is meta to both the -NH₃⁺ and -NO₂ groups. Counting from the nitro group at C2, this directs the incoming electrophile (SO₃) to C4 (relative to the -NH₃⁺ group), yielding 4-amino-3-nitrobenzenesulfonic acid.

Experimental Protocol: Synthesis of 4-Amino-3-nitrobenzenesulfonic acid

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, carefully add 60 mL of 20% fuming sulfuric acid (oleum).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-nitroaniline (0.1 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 120 °C and maintain for 2 hours.

  • Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • The solid precipitate, 4-amino-3-nitrobenzenesulfonic acid, is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral and dry the product in a vacuum oven.

Step 1.2: Alkali Fusion for Hydroxylation

Mechanistic Rationale: The conversion of an aromatic sulfonic acid to a phenol via alkali fusion is a classic nucleophilic aromatic substitution reaction. Under high temperatures, molten sodium hydroxide provides a high concentration of hydroxide ions (OH⁻), which act as strong nucleophiles. The sulfonate group (-SO₃⁻) is an effective leaving group, and it is displaced by the hydroxide ion to yield the corresponding phenoxide. Subsequent acidification of the reaction mixture protonates the phenoxide to give the desired phenol, 5-hydroxy-2-nitroaniline.

Experimental Protocol: Synthesis of 5-Hydroxy-2-nitroaniline

  • Place sodium hydroxide (0.4 mol) and a small amount of water (5 mL) in a nickel crucible. Heat until the NaOH melts and the temperature reaches 280-300 °C.

  • Carefully add the dry 4-amino-3-nitrobenzenesulfonic acid (0.08 mol) in small portions to the molten NaOH with constant stirring.

  • Maintain the temperature at 300-320 °C for 4-6 hours until the reaction is complete.

  • Allow the crucible to cool completely. Dissolve the solid fusion cake in 200 mL of warm water.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 5-6.

  • The precipitated 5-hydroxy-2-nitroaniline is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture.

Table 1: Reagent Summary for Parts 1.1 & 1.2
Step Reagent Molar Ratio (vs. Substrate) Key Conditions Expected Yield
1.1 Sulfonation2-Nitroaniline1.020% Oleum, 120 °C, 2h75-85%
1.2 Alkali Fusion4-Amino-3-nitrobenzenesulfonic acid1.0NaOH, 300-320 °C, 4-6h60-70%

Part 2: Protection and Benzylation

With the key intermediate, 5-hydroxy-2-nitroaniline, in hand, the next steps involve protecting the reactive amino group and then attaching the benzyl group to the hydroxyl moiety.

Step 2.1: Selective N-Acetylation as a Protecting Group Strategy

Mechanistic Rationale: The amino group is more nucleophilic than the phenolic hydroxyl group and can interfere with subsequent reactions. It is also a powerful activating group that could lead to undesired side reactions during bromination. Therefore, it is essential to "protect" it.[2][3] Acetylation with acetic anhydride converts the highly reactive amino group (-NH₂) into a less reactive acetamido group (-NHCOCH₃).[4] This group is still an ortho-, para-director but is significantly less activating, which provides better control over the final bromination step.

Experimental Protocol: Synthesis of N-(5-Hydroxy-2-nitrophenyl)acetamide

  • Suspend 5-hydroxy-2-nitroaniline (0.05 mol) in 100 mL of water in a 250 mL flask.

  • Add acetic anhydride (0.055 mol) to the suspension.

  • Heat the mixture to 50 °C with vigorous stirring for 1 hour.

  • Cool the reaction mixture in an ice bath. The yellow crystalline product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The product is typically of sufficient purity for the next step.

Step 2.2: O-Benzylation via Williamson Ether Synthesis

Mechanistic Rationale: The Williamson ether synthesis is a reliable method for forming ethers.[5][6] The reaction proceeds via an Sₙ2 mechanism.[7] A base, such as potassium carbonate, is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired aryl benzyl ether.[8][9]

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of N-(5-(Benzyloxy)-2-nitrophenyl)acetamide

  • To a solution of N-(5-hydroxy-2-nitrophenyl)acetamide (0.04 mol) in 150 mL of anhydrous acetone, add anhydrous potassium carbonate (0.06 mol).

  • Add benzyl bromide (0.044 mol) to the mixture.

  • Reflux the mixture with stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and filter off the potassium salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from ethanol.

Table 2: Reagent Summary for Parts 2.1 & 2.2
Step Reagent Molar Ratio (vs. Substrate) Key Conditions Expected Yield
2.1 N-Acetylation5-Hydroxy-2-nitroaniline1.0Acetic Anhydride (1.1 eq), H₂O, 50 °C90-95%
2.2 BenzylationN-(5-hydroxy-2-nitrophenyl)acetamide1.0Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), Acetone, Reflux80-90%

Part 3: Final Bromination and Deprotection

The final steps involve the regioselective introduction of the bromine atom followed by the removal of the acetyl protecting group to reveal the target molecule.

Step 3.1: Regioselective Aromatic Bromination

Mechanistic Rationale: This step is crucial for achieving the correct isomer. The substrate, N-(5-(benzyloxy)-2-nitrophenyl)acetamide, has three substituents influencing the position of the incoming electrophile (Br⁺).

  • The acetamido group (-NHAc) is a moderately activating ortho-, para-director.

  • The benzyloxy group (-OBn) is a strongly activating ortho-, para-director.

  • The nitro group (-NO₂) is a strongly deactivating meta-director.

The two activating groups (-NHAc and -OBn) work in concert, strongly directing substitution to the C4 position, which is para to the acetamido group and ortho to the benzyloxy group. The deactivating nitro group also directs meta to itself, which includes the C4 position. This overwhelming electronic preference makes the bromination at C4 highly selective. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine for this type of reaction.[10]

Experimental Protocol: Synthesis of N-(4-Bromo-5-(benzyloxy)-2-nitrophenyl)acetamide

  • Dissolve N-(5-(benzyloxy)-2-nitrophenyl)acetamide (0.03 mol) in 100 mL of carbon tetrachloride (or a less toxic solvent like acetonitrile).

  • Add N-Bromosuccinimide (NBS) (0.033 mol) to the solution.

  • Add a catalytic amount of a radical initiator such as benzoyl peroxide (optional, depending on the solvent and conditions, though the reaction often proceeds via an ionic mechanism in polar solvents).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture. The succinimide byproduct can be removed by filtration.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Step 3.2: Amide Hydrolysis (Deprotection)

Mechanistic Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino group. This is achieved by hydrolysis of the amide bond. The reaction can be carried out under either acidic or basic conditions.[11][12] Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.

Experimental Protocol: Synthesis of this compound

  • Suspend the crude N-(4-bromo-5-(benzyloxy)-2-nitrophenyl)acetamide (0.025 mol) in a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into 200 mL of ice water.

  • Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the product precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any inorganic salts.

  • Dry the final product, this compound, in a vacuum desiccator. Further purification can be achieved by recrystallization.

Table 3: Reagent Summary for Parts 3.1 & 3.2
Step Reagent Molar Ratio (vs. Substrate) Key Conditions Expected Yield
3.1 BrominationN-(5-(benzyloxy)-2-nitrophenyl)acetamide1.0NBS (1.1 eq), CCl₄, Reflux85-95%
3.2 DeprotectionN-(4-bromo-5-(benzyloxy)-2-nitrophenyl)acetamide1.0HCl, Ethanol, Reflux90-98%

Conclusion

The synthesis of this compound from 2-nitroaniline is a prime example of strategic, multi-step organic synthesis. It demonstrates that a target molecule with a challenging substitution pattern, unattainable through direct methods, can be successfully constructed by a logical sequence of reactions. Key to this pathway is the initial sulfonation/fusion to install the C5 hydroxyl group, followed by a robust protecting group strategy that enables the selective and high-yielding benzylation and bromination steps. Each stage of this synthesis is built upon fundamental and reliable organic transformations, providing a clear and authoritative guide for researchers in the field.

References

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Khan Academy. Williamson ether synthesis. Available from: [Link]

  • Caronna, T., et al. Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2004. Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • Vedantu. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Chemistry LibreTexts. 10.2: Protecting Groups. Available from: [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

  • NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. Available from: [Link]

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A Technical Guide to the Spectroscopic Characterization of 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 5-benzyloxy-4-bromo-2-nitroaniline, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages predictive analysis based on its structural components and draws comparisons with well-characterized analogous compounds. The principles and methodologies described herein offer a robust framework for the spectroscopic characterization of this and structurally related molecules.

Introduction: The Structural Significance of this compound

This compound is a multifaceted aromatic compound featuring a unique substitution pattern that imparts a range of electronic and steric properties. The presence of an electron-donating benzyloxy group, an electron-withdrawing nitro group, a bulky bromine atom, and a primary amine function on the aniline scaffold makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

Accurate structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure and purity of synthesized compounds. This guide delves into the predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound, providing a detailed interpretation of the expected spectral features.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic protons of both the aniline and benzyl rings, the methylene protons of the benzyl group, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HAr-H (H-3)
~7.5-7.3m5HPhenyl-H of benzyl group
~6.8s1HAr-H (H-6)
~5.2s2H-O-CH₂ -Ph
~5.0 (broad)s2H-NH₂

Rationale for Assignments:

  • Aromatic Protons (Aniline Ring): The two protons on the substituted aniline ring are in distinct chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the H-3 position is deshielded by the adjacent electron-withdrawing nitro group, and is therefore predicted to have a higher chemical shift (downfield) around 8.0 ppm. The proton at the H-6 position is influenced by the electron-donating amino and benzyloxy groups, leading to a more shielded environment and an upfield chemical shift around 6.8 ppm.

  • Aromatic Protons (Benzyl Ring): The five protons of the phenyl group on the benzyl moiety will likely appear as a multiplet in the range of 7.3-7.5 ppm, a characteristic region for unsubstituted phenyl groups.

  • Methylene Protons: The two protons of the methylene bridge (-O-CH₂-) are chemically equivalent and will appear as a singlet at approximately 5.2 ppm.

  • Amine Protons: The two protons of the primary amine group are expected to appear as a broad singlet around 5.0 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) within an NMR tube.[1] The spectrum is then recorded on a Fourier-Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

G cluster_workflow ¹H NMR Experimental Workflow Sample Prep Dissolve 5-10 mg of sample in deuterated solvent Data Acquisition Acquire spectrum on FT-NMR spectrometer Sample Prep->Data Acquisition Data Processing Process FID (Fourier Transform, phasing, baseline correction) Data Acquisition->Data Processing Spectral Analysis Analyze chemical shifts, integration, and multiplicity Data Processing->Spectral Analysis

Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~150C -O (C-5)
~145C -NH₂ (C-1)
~136Quaternary C of benzyl group
~135C -NO₂ (C-2)
~129C -H of benzyl group
~128C -H of benzyl group
~127C -H of benzyl group
~125C -H (C-3)
~115C -H (C-6)
~110C -Br (C-4)
~71-O-CH₂ -Ph

Rationale for Assignments:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. Carbons attached to electronegative atoms (O, N) will be deshielded and appear at higher chemical shifts. For instance, the carbon attached to the benzyloxy group (C-5) and the carbon attached to the amino group (C-1) are expected to be in the 145-150 ppm region. The carbon bearing the nitro group (C-2) will also be significantly deshielded. Conversely, the carbon attached to the bromine (C-4) will be influenced by the heavy atom effect, which can lead to a more shielded signal than might otherwise be expected.

  • Benzyl Group Carbons: The quaternary carbon of the benzyl group will appear around 136 ppm, while the protonated carbons will resonate in the 127-129 ppm range.[2]

  • Methylene Carbon: The carbon of the methylene bridge (-O-CH₂-) is expected to appear around 71 ppm.

G cluster_structure This compound Structure cluster_correlations Key ¹³C NMR Correlations Structure Chemical Structure (Image Placeholder) C_O C-O ~150 ppm Structure->C_O C_NH2 C-NH₂ ~145 ppm Structure->C_NH2 C_NO2 C-NO₂ ~135 ppm Structure->C_NO2 C_Br C-Br ~110 ppm Structure->C_Br CH2 -O-CH₂- ~71 ppm Structure->CH2

Caption: Key predicted ¹³C NMR chemical shift correlations for the target molecule.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, N=O, C-O, and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3500-3300MediumN-H stretch (asymmetric and symmetric)
3100-3000Medium-WeakAromatic C-H stretch
2950-2850Medium-WeakAliphatic C-H stretch (CH₂ of benzyl)
1620-1580Strong-MediumAromatic C=C ring stretch
1550-1500StrongAsymmetric NO₂ stretch
1350-1300StrongSymmetric NO₂ stretch
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000MediumAryl-O stretch (symmetric)
600-500Medium-WeakC-Br stretch

Rationale for Assignments:

  • N-H Stretching: The primary amine will show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the benzyl methylene group will appear between 2950-2850 cm⁻¹.[3]

  • Nitro Group Stretching: The nitro group will exhibit two strong, characteristic absorption bands: an asymmetric stretch between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹.[4]

  • C-O and C-Br Stretching: The aryl ether linkage will produce a strong asymmetric C-O stretching band around 1250-1200 cm⁻¹.[3] The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.[3]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the KBr (potassium bromide) pellet method is a common technique for acquiring an IR spectrum.[1][3] This involves mixing a small amount of the sample with dry KBr powder, grinding the mixture to a fine powder, and then pressing it into a thin, transparent pellet using a hydraulic press.[3] The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1][3]

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a comprehensive overview of the predicted spectroscopic data based on established principles and data from analogous compounds. Researchers working with this molecule can use this information as a reference for interpreting their experimental results and confirming the successful synthesis of the target compound.

References

  • Benchchem. (n.d.). Spectroscopic Fingerprinting: Confirming the Structure of N-(2-Ethoxyethyl)-2-nitroaniline and its Analogs.
  • Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319-326.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

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Solubility of 5-BENZYLOXY-4-BROMO-2-NITROANILINE in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Benzyloxy-4-bromo-2-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the limited availability of quantitative solubility data in public literature for this specific compound, this document emphasizes a predictive approach based on its molecular structure and first principles of physical organic chemistry. It serves as a critical resource for researchers, scientists, and drug development professionals by detailing the underlying factors governing its solubility and providing robust, step-by-step protocols for experimental determination. The guide includes a theoretical framework for solvent selection, detailed methodologies for both qualitative and quantitative solubility assessment, and visual workflows to aid in experimental design.

Introduction: The Significance of Solubility

This compound is a complex aromatic compound featuring multiple functional groups that make it a potentially valuable intermediate in multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science. The successful execution of reactions, purification processes (such as recrystallization), and formulation of final products is fundamentally dependent on a thorough understanding of the compound's solubility profile.

Poor solubility can lead to significant challenges, including unreliable assay performance, difficulties in achieving effective concentrations for reactions, and complications in oral formulation and bioavailability for drug candidates.[1] This guide addresses the critical need for a predictive and methodological framework to approach the solubility of this compound, enabling scientists to make informed decisions on solvent selection and experimental design.

Molecular Structure Analysis and Predicted Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[2] An analysis of the functional groups of this compound allows for a robust prediction of its behavior.

  • Aromatic Core: The central bromonitroaniline ring is a large, relatively nonpolar scaffold.

  • Amino Group (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): This substituent increases the molecular weight and surface area. While it possesses some polarity, its overall effect is an increase in hydrophobicity and van der Waals forces.[3]

  • Benzyloxy Group (-O-CH₂-Ph): This large, bulky group is predominantly nonpolar and hydrophobic due to the benzyl ring. The ether linkage provides a polar site and can act as a hydrogen bond acceptor, but its influence is significantly outweighed by the nonpolar hydrocarbon portion.[4]

Overall Assessment: The molecule presents a classic amphiphilic challenge. It contains polar, hydrogen-bonding functional groups (-NH₂, -NO₂) appended to a large, predominantly nonpolar and hydrophobic framework. This structure suggests that its solubility will be limited in highly polar protic solvents (like water) and purely nonpolar aliphatic solvents (like hexane). The optimal solvents are predicted to be those with intermediate polarity or strong polar aprotic characteristics, which can effectively solvate both the polar and nonpolar regions of the molecule.

cluster_molecule This compound cluster_groups Functional Groups Core Aniline Ring (Nonpolar Core) Amino Amino (-NH₂) Polar, H-Bond Donor/Acceptor Core->Amino Polar Interaction Nitro Nitro (-NO₂) Strongly Polar, H-Bond Acceptor Core->Nitro Polar Interaction Bromo Bromo (-Br) Increases MW, Hydrophobic Core->Bromo Hydrophobic Interaction Benzyloxy Benzyloxy (-OCH₂Ph) Large, Bulky, Nonpolar Core->Benzyloxy Hydrophobic Interaction

Caption: Structural analysis of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of solubility across different solvent classes can be made. This serves as a starting point for experimental screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe large nonpolar benzyloxy group and aromatic core favor interaction. Toluene may be slightly better due to potential π-π stacking. However, the polar nitro and amino groups will limit overall solubility.[2]
Polar Aprotic Acetone, THF, EtOAcModerate to HighThese solvents offer a balance. Their polarity can interact with the nitro and amino groups, while their organic character can solvate the nonpolar backbone. They are excellent candidates for achieving significant dissolution.[5]
Highly Polar Aprotic DMF, DMSOHigh to Very HighThese solvents are powerful, highly polar, and excellent hydrogen bond acceptors. They are expected to be very effective at solvating the compound, overcoming the crystal lattice energy.[6]
Polar Protic Methanol, EthanolLow to ModerateWhile capable of hydrogen bonding, these solvents have strong self-association. The energy cost to create a cavity for the large, nonpolar parts of the solute is high, thus limiting solubility.
Aqueous WaterVery Low/InsolubleThe molecule's large hydrophobic surface area far outweighs the hydrogen bonding capacity of the polar groups, making it poorly soluble in water, a common characteristic of complex drug-like molecules.[1]

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental verification is essential. The following protocols provide a robust framework for both rapid screening and precise quantitative measurement.

Protocol 1: Qualitative Solubility Screening

This method provides a rapid, semi-quantitative assessment to identify promising solvents for further study or for immediate use in synthesis.

Objective: To classify the compound's solubility as "Soluble," "Sparingly Soluble," or "Insoluble" in a range of solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., Hexane, Toluene, Acetone, Ethyl Acetate, Ethanol, Methanol, DMF, DMSO, Water)

  • Small vials (1-2 mL) with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

  • Agitation: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial for any undissolved solid.

  • Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.

  • Classification:

    • Soluble: The compound dissolves completely in < 0.5 mL of solvent.

    • Sparingly Soluble: The compound requires > 0.5 mL of solvent to dissolve, or a small amount remains undissolved at 1 mL.

    • Insoluble: The majority of the compound remains undissolved after adding 1 mL of solvent.

  • Record Keeping: Meticulously record the observations for each solvent tested.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[7]

Objective: To obtain a precise measurement of solubility (e.g., in mg/mL or mol/L).

Materials:

  • This compound

  • Selected solvents for quantitative analysis

  • Scintillation vials or other sealable glass containers

  • Thermostatic shaker or incubator with orbital shaking

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV or UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is mandatory to ensure equilibrium is reached.[7]

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for 24-48 hours. This duration is typically sufficient to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles.

  • Dilution: Accurately dilute the filtered sample to a known volume with the same solvent to bring its concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis method. A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same solvent.

  • Calculation: Calculate the original concentration of the saturated solution, factoring in the dilution. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

prep 1. Prepare Slurry (Excess Solute in Solvent) equil 2. Equilibrate (Thermostatic Shaker, 24-48h) prep->equil separate 3. Separate Phases (Settle or Centrifuge) equil->separate sample 4. Sample & Filter (Withdraw Supernatant, 0.22µm Filter) separate->sample quantify 5. Dilute & Quantify (HPLC-UV or UV-Vis vs. Calibration Curve) sample->quantify result Result: Equilibrium Solubility (mg/mL or mol/L) quantify->result

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link].

  • Solubility of Things. 4-Nitroaniline. Available at: [Link].

  • PubChem. 3-Nitroaniline. National Center for Biotechnology Information. Available at: [Link].

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].

  • University of Calgary. Solubility of Organic Compounds. Available at: [Link].

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link].

  • PubChem. 4-Nitroaniline. National Center for Biotechnology Information. Available at: [Link].

  • SpectraBase. This compound, N-methyl - Optional[Vapor Phase IR] - Spectrum. Available at: [Link].

  • Royal Society of Chemistry. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link].

  • National Institutes of Health. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available at: [Link].

  • ResearchGate. Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. Available at: [Link].

  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. Available at: [Link].

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link].

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link].

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5-BENZYLOXY-4-BROMO-2-NITROANILINE safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Benzyloxy-4-bromo-2-nitroaniline

This guide provides comprehensive safety information for this compound (CAS No. 1255574-69-6), a compound utilized in specialized research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including brominated and nitrated anilines, and established principles for handling aromatic nitro compounds. This approach ensures a robust framework for risk assessment and the implementation of safe laboratory practices.

Hazard Identification and Risk Profile

This compound is a complex organic molecule incorporating several functional groups that dictate its hazard profile. The presence of a nitro group on the aromatic ring, a bromine substituent, and an aniline backbone suggests a multi-faceted risk that must be addressed with stringent safety protocols.

Anticipated Hazards:

  • Toxicity: Based on data for analogous compounds such as 4-bromo-2-nitroaniline and various nitroanilines, this compound is expected to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2][3][4] Absorption through the skin is a significant route of exposure for fat-soluble nitroaromatic compounds.[5]

  • Methemoglobinemia: A primary hazard associated with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. This can lead to cyanosis (a bluish discoloration of the skin), and symptoms may be delayed for 2 to 4 hours after exposure.

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.

  • Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[2][3][6] Some individuals may develop an allergic skin reaction (sensitization) upon repeated contact.[6]

  • Environmental Hazards: Many brominated and nitrated aromatic compounds are very toxic to aquatic life with long-lasting effects.[3][6]

Physicochemical Properties (Predicted)

PropertyPredicted Value/Information
CAS Number 1255574-69-6
Molecular Formula C₁₃H₁₁BrN₂O₃
Appearance Likely a solid powder.
Solubility Expected to have low solubility in water and be soluble in organic solvents.
Stability Stable under recommended storage conditions. Polynitrated aromatics can become sensitive to shock, friction, and heat if not stored properly.[7] Light-sensitive.[8]
Reactivity Incompatible with strong oxidizing agents, strong reducing agents, acid chlorides, and acid anhydrides.[5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6]

  • Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems is recommended to minimize the risk of aerosol generation and skin contact.[5]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene, and change them frequently, especially if contact is suspected.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[9] A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A lab coat is required. For procedures with a higher risk of exposure, consider wearing impervious clothing.[9]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a full-face respirator with an appropriate particulate filter (e.g., P3) should be used.[9]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Inspect PPE for damage Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator (if required) Don2->Don3 Don4 Don Eye/Face Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands and Face Doff5->Doff6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is critical to mitigate the risks associated with this compound.

Handling:

  • Avoid the formation of dust and aerosols.[9]

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Purchase the smallest practical quantity of the material.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.

  • Store away from incompatible materials, including strong oxidizing and reducing agents.[5]

  • Protect from light.[8]

  • Polynitrated aromatic compounds are considered time-sensitive chemicals and should be managed accordingly to prevent the formation of potentially explosive by-products.[7][8] Label containers with the date of receipt and opening.[10]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Brominated waste may require special disposal procedures. Neutralization with a reducing agent like sodium thiosulfate can convert bromine to less harmful bromide ions.[11]

  • Incineration at a licensed hazardous waste facility with appropriate emission controls is a potential disposal method.[11]

  • Do not allow the product to enter drains.

Emergency Procedures

Rapid and appropriate responses to emergencies are crucial.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide.[1][9]

  • Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[3][6] Combustion may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area. Avoid breathing dust and contact with the material. Wear appropriate PPE as described in Section 2.[6]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[1][6]

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6]

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Notify Notify Supervisor and EHS Evacuate->Notify PPE Don Appropriate PPE Notify->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Dispose Package Waste for Disposal Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate End Response Complete Decontaminate->End

Caption: Step-by-step workflow for responding to a chemical spill.

Conclusion

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Lyme Congregational Church Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]

  • Kamat Lab. STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]

  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 13-26. Retrieved from [Link]

  • University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Sasson, Y., & Zappi, G. D. (1990). Method for the bromination of aromatic compound. U.S. Patent No. 4,954,648. Washington, DC: U.S. Patent and Trademark Office.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Papaspyrides, C. D., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 738. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2756639, 5-Benzyloxy-2-bromotoluene. Retrieved from [Link]

  • Chemtalk. Bromine water - disposal. Retrieved from [Link]

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An In-depth Technical Guide on the Hazards and Handling of 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxy-4-bromo-2-nitroaniline is a complex organic molecule utilized in specialized chemical synthesis, particularly within the pharmaceutical and materials science sectors. While specific toxicological and hazard data for this compound are not extensively documented, a comprehensive understanding of its potential risks can be extrapolated from the well-characterized hazards of its constituent functional groups: a nitroaniline core, a bromine substituent, and a benzyloxy moiety. This guide provides a detailed analysis of the anticipated hazards, outlines rigorous handling protocols, and presents emergency procedures to ensure the safety of laboratory personnel. The causality behind each recommendation is explained, grounding the protocols in established principles of chemical safety and occupational hygiene.

Introduction: A Profile of a Complex Intermediate

This compound is a substituted aromatic amine, often appearing as a crystalline solid. Its utility as a synthetic intermediate arises from the diverse reactivity of its functional groups, which allow for a range of subsequent chemical modifications. The presence of a nitro group, a bromine atom, an amino group, and a benzyloxy group on the same benzene ring creates a molecule with a nuanced electronic and steric profile, making it a valuable building block in multi-step syntheses.

However, this structural complexity also signals a need for a cautious and well-informed approach to its handling. The absence of a specific Safety Data Sheet (SDS) for this exact molecule from major suppliers necessitates a proactive hazard assessment based on analogous compounds. This guide aims to fill that informational gap by providing a scientifically grounded framework for its safe utilization.

Hazard Analysis: Deconstructing the Risk Profile

The potential hazards of this compound can be best understood by examining the known risks associated with structurally similar compounds, such as nitroanilines and bromoanilines.

Toxicity and Health Effects

Based on data from related compounds, this compound is anticipated to be harmful if swallowed and toxic in contact with skin or if inhaled.[1][2] The primary routes of exposure are inhalation of dust particles, skin absorption, and ingestion.

  • Acute Toxicity: Aromatic nitro and bromo compounds are known to be toxic. For instance, p-nitroaniline and various bromoanilines are classified as harmful or toxic upon ingestion, dermal contact, and inhalation.[1][2][3] A key concern with aniline derivatives is the potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, coma or death.[4][5]

  • Skin and Eye Irritation: Direct contact with the skin is likely to cause irritation.[3][6][7] Repeated or prolonged skin contact may lead to dermatitis or an allergic skin reaction.[8] The compound is also expected to cause serious eye irritation.[3][6][7][8]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1][3]

  • Chronic Exposure: Prolonged or repeated exposure to related nitro- and bromo-anilines may cause damage to organs, particularly the blood (hematopoietic system), liver, and kidneys.[1][4][5][9]

Physicochemical Hazards
  • Combustibility: While not considered highly flammable, this organic compound may be combustible at high temperatures.[10] When heated to decomposition, it is expected to emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[4][5]

  • Dust Explosion: As with many fine organic powders, there is a potential for a dust explosion if the material is dispersed in the air in sufficient concentration and exposed to an ignition source.[2]

Environmental Hazards

Many halogenated and nitrated aromatic compounds are very toxic to aquatic life with long-lasting effects.[1][8] Therefore, it is crucial to prevent the release of this compound into the environment.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to control airborne dust and vapors.[11][12][13]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for all procedures involving this compound. All PPE must be inspected for integrity before each use.

PPE CategoryTypeRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double gloving.Aromatic nitro and bromo compounds can be absorbed through the skin.[4][5][13] Gloves must be inspected prior to use and changed frequently, especially if contaminated.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition when there is a risk of splashing or dust generation.To protect against eye irritation from dust or splashes.[1][3]
Skin and Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of contamination, a chemically resistant apron or suit should be worn.To prevent skin contact. Contaminated clothing should be removed immediately and laundered separately before reuse.[8][11]
Respiratory Protection For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a powered air-purifying respirator (PAPR) should be used.To prevent inhalation of the compound, which is a primary exposure route.[1][3][4]
Hygiene Practices
  • Avoid all personal contact, including inhalation.[8][11]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][11]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][8][11]

  • Launder contaminated work clothes separately from other clothing before reuse.[8][11]

Storage and Disposal Protocols

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Containers: Store in the original, tightly sealed container.[2][11][14]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[2][11][14] Protect from light and air, as some aromatic amines can be sensitive to prolonged exposure.[5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9][15]

Disposal

All waste materials must be handled as hazardous waste.

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[4]

  • Do not allow the chemical to enter drains or waterways.[1][12]

Experimental Workflows & Emergency Procedures

Workflow for Safe Weighing and Handling

The following diagram illustrates a self-validating workflow for handling solid this compound.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep2 Verify fume hood functionality prep1->prep2 prep3 Prepare all necessary equipment (Spatula, weigh paper, container) prep2->prep3 handle1 Carefully open stock container prep3->handle1 Proceed to handling handle2 Slowly transfer desired amount to tared container handle1->handle2 handle3 Securely close stock container handle2->handle3 handle4 Wipe down spatula and work surface handle3->handle4 clean1 Place contaminated weigh paper/wipes in designated hazardous waste bag handle4->clean1 Proceed to cleanup clean2 Remove PPE in correct order clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Caption: A step-by-step workflow for the safe handling of solid this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationProcedure
Inhalation 1. Remove the victim to fresh air immediately.[3][16] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[15] 3. Seek immediate medical attention.[12]
Skin Contact 1. Immediately remove all contaminated clothing, including footwear.[8] 2. Flush the affected skin area with large amounts of running water and soap for at least 15 minutes.[1][3][16] 3. Seek immediate medical attention.[1]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][16] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention from an ophthalmologist.
Ingestion 1. Do NOT induce vomiting.[14] 2. Rinse the mouth thoroughly with water.[1][3] 3. Never give anything by mouth to an unconscious person.[1][14] 4. Seek immediate medical attention.[12]
Spill 1. Evacuate unnecessary personnel from the area.[1][3] 2. Ensure adequate ventilation and wear full PPE, including respiratory protection.[1] 3. Moisten the spilled solid with a suitable solvent (e.g., 60-70% ethanol) to prevent dusting, then carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[4][5] 4. Clean the spill area thoroughly with soap and water.[5] 5. Prevent the spilled material from entering drains or waterways.[1][12]

Conclusion

While this compound is a valuable reagent in chemical synthesis, its complex structure suggests a significant hazard profile that must be managed with rigorous safety protocols. By understanding the risks associated with its constituent functional groups and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the potential for exposure and ensure a safe laboratory environment. The core principles of chemical safety—plan ahead, use engineering controls, wear appropriate PPE, and know your emergency procedures—are paramount when working with compounds of this nature.

References

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  • 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766 - PubChem.

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An In-depth Technical Guide to 5-Benzyloxy-4-bromo-2-nitroaniline: A Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry, the strategic use of highly functionalized building blocks is paramount. 5-Benzyloxy-4-bromo-2-nitroaniline has emerged as a key chemical intermediate, offering a unique combination of reactive sites that allow for controlled and diverse molecular elaborations. This technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, grounded in established chemical principles and supported by practical, field-proven insights.

Core Molecular Attributes and Strategic Value

This compound is a substituted aniline derivative with four key functional groups that dictate its synthetic utility:

  • Amino Group (-NH2): A versatile nucleophile and a directing group in electrophilic aromatic substitution.

  • Nitro Group (-NO2): A strong electron-withdrawing group that influences the reactivity of the aromatic ring and can be readily reduced to an amino group.

  • Bromo Group (-Br): A crucial handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon, nitrogen, and oxygen-based substituents.[1][2][3]

  • Benzyloxy Group (-OCH2Ph): A stable protecting group for a phenolic hydroxyl, which can be selectively removed under various conditions to reveal a new reactive site.

This unique arrangement of functionalities allows for a stepwise and regioselective approach to the synthesis of complex molecules, making it a valuable precursor in drug discovery and development.[4]

Synthesis of this compound

The preparation of this compound is typically achieved through a nucleophilic aromatic substitution reaction starting from a commercially available precursor.

Experimental Protocol: Synthesis from 4-Bromo-2-nitroaniline

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 4-Bromo-2-nitroaniline

  • Benzyl chloride

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-bromo-2-nitroaniline in DMF, add potassium carbonate.

  • Slowly add benzyl chloride to the stirred suspension.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to facilitate the deprotonation of the phenol that is transiently formed, driving the reaction forward.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution, effectively solvating the ions involved.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the high purity of the intermediate required for subsequent steps.

Key Synthetic Transformations and Applications

The strategic value of this compound lies in the diverse and selective reactions that can be performed on its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[3] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][5]

Common Cross-Coupling Reactions:

Reaction Coupling Partner Bond Formed Typical Catalyst
Suzuki-MiyauraBoronic acids/estersC-CPd(PPh3)4, Pd(dppf)Cl2
Buchwald-HartwigAmines, amidesC-NPd2(dba)3 with various phosphine ligands
SonogashiraTerminal alkynesC-C (sp2-sp)PdCl2(PPh3)2, CuI
HeckAlkenesC-C (sp2-sp2)Pd(OAc)2

Experimental Workflow for a Suzuki-Miyaura Coupling Reaction:

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine, a crucial transformation for the synthesis of many heterocyclic compounds and other pharmacologically relevant scaffolds.[6][7]

Common Reducing Agents:

  • Catalytic Hydrogenation: H2 gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[8] This method is highly efficient but may also cleave the benzyl ether.[8]

  • Metal-Acid Systems: Iron (Fe) or Zinc (Zn) in the presence of an acid like acetic acid or ammonium chloride.[9] These are often chemoselective and cost-effective.

  • Tin(II) Chloride (SnCl2): A mild reducing agent that is tolerant of many functional groups.[8]

Experimental Protocol: Nitro Group Reduction with Iron and Ammonium Chloride:

  • Suspend this compound in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride.[9]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through celite to remove iron salts.

  • Concentrate the filtrate to obtain the crude diamine product.

Cleavage of the Benzyl Ether Protecting Group

The benzyloxy group can be removed to unmask the phenolic hydroxyl group, which can then be used for further functionalization.

Common Deprotection Methods:

  • Catalytic Hydrogenolysis: The most common method, using H2 gas and a palladium catalyst (Pd/C).[10][11] This will also reduce the nitro group if it is present.

  • Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) can be used, although this method is substrate-dependent.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the deprotection of certain benzyl ethers.[10]

Logical Relationship of Sequential Transformations:

G A This compound B Cross-Coupling (e.g., Suzuki) A->B Introduce R group at C4 C Nitro Reduction B->C NO2 -> NH2 D Benzyl Ether Cleavage C->D OBn -> OH E Further Functionalization D->E

Caption: A potential synthetic pathway illustrating the sequential modification of this compound.

Applications in Medicinal Chemistry

The derivatives of this compound are valuable precursors for the synthesis of a wide range of biologically active molecules. For instance, the resulting substituted anilines and diamines are key building blocks for:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aniline or heterocyclic cores derived from such intermediates.

  • Antimicrobial and Anticancer Agents: The diverse functionalities that can be introduced allow for the exploration of structure-activity relationships in the development of new therapeutic agents.[4]

  • Heterocyclic Scaffolds: The diamine resulting from nitro reduction is a direct precursor to benzimidazoles, quinoxalines, and other important heterocyclic systems.

Conclusion

This compound stands out as a highly versatile and strategically important chemical intermediate. Its well-defined reactivity allows for a predictable and controlled approach to the synthesis of complex molecular architectures. For researchers and professionals in drug discovery, a thorough understanding of the synthesis and reactivity of this building block is essential for the efficient development of novel therapeutic agents. The protocols and insights provided in this guide serve as a foundational resource for leveraging the full synthetic potential of this valuable compound.

References
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Methodological & Application

Application and Protocol for the Synthesis of Benzimidazole Derivatives Utilizing 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Strategic Role of 5-Benzyloxy-4-bromo-2-nitroaniline

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the structural backbone of numerous pharmacologically active compounds.[1] These derivatives exhibit a wide spectrum of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[2] The versatility of the benzimidazole scaffold stems from the ability to introduce various substituents at the 1, 2, 5, and 6-positions, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction).[3][4] A highly efficient and versatile modern approach involves the one-pot reductive cyclization of o-nitroanilines in the presence of an aldehyde or carboxylic acid.[5][6][7] This method avoids the isolation of the often unstable o-phenylenediamine intermediate.

This application note provides a detailed guide to the synthesis of benzimidazole derivatives using This compound as a key starting material. This precursor is strategically functionalized:

  • The nitro group serves as a precursor to the amine required for cyclization.

  • The bromo substituent offers a handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries.

  • The benzyloxy group acts as a protecting group for the phenol and can be selectively removed in later synthetic steps if desired, providing another point for modification.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a detailed experimental protocol, and troubleshooting advice.

Reaction Mechanism: Reductive Cyclization Pathway

The synthesis of benzimidazoles from this compound proceeds via a one-pot reductive cyclization. The generally accepted mechanism involves two key transformations:

  • Reduction of the Nitro Group: The nitro group of the o-nitroaniline is reduced to an amine, forming an in situ o-phenylenediamine derivative. This can be achieved using various reducing agents, such as sodium dithionite (Na₂S₂O₄), catalytic hydrogenation (e.g., H₂/Pd/C), or electrochemical methods.[6][7]

  • Condensation and Cyclization: The newly formed diamine then reacts with an aldehyde. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the stable benzimidazole ring.

Benzimidazole Synthesis Mechanism start This compound + Aldehyde (R-CHO) reductant Reducing Agent (e.g., Na₂S₂O₄) start->reductant Step 1: Reduction intermediate1 In situ formation of o-phenylenediamine derivative reductant->intermediate1 intermediate2 Schiff Base Formation intermediate1->intermediate2 Condensation intermediate3 Intramolecular Cyclization (Dihydrobenzimidazole) intermediate2->intermediate3 Cyclization oxidant Oxidation (e.g., air or oxidant in situ) intermediate3->oxidant Step 2: Aromatization product Substituted Benzimidazole Product oxidant->product

Caption: Reductive cyclization of an o-nitroaniline with an aldehyde.

Experimental Protocol: Synthesis of 6-Benzyloxy-5-bromo-2-(phenyl)benzimidazole

This protocol details the synthesis of a representative benzimidazole derivative from this compound and benzaldehyde using sodium dithionite as the reducing agent.

Materials and Reagents:

  • This compound (CAS: 1255574-69-6)[8][9]

  • Benzaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use. This compound and related nitroanilines may be harmful if swallowed, in contact with skin, or if inhaled.[10][11]

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.09 mmol) and benzaldehyde (0.39 g, 3.71 mmol, 1.2 equivalents) in 20 mL of dimethylformamide (DMF).

  • Addition of Reducing Agent: To this stirred solution, add an aqueous solution of sodium dithionite (2.15 g, 12.36 mmol, 4 equivalents in 10 mL of water) dropwise over 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 6-benzyloxy-5-bromo-2-(phenyl)benzimidazole.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
ReagentBenzaldehyde
Reducing AgentSodium Dithionite (Na₂S₂O₄)
SolventDimethylformamide (DMF) / Water
Reaction Temperature80-90 °C
Reaction Time2-4 hours
Expected Product6-Benzyloxy-5-bromo-2-(phenyl)benzimidazole
Purification MethodColumn Chromatography

Characterization of Benzimidazole Derivatives

The structural integrity and purity of the synthesized benzimidazole derivatives are crucial.[12] The following analytical techniques are indispensable for their characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons. Key signals to identify include the N-H proton of the imidazole ring (typically a broad singlet in the downfield region, ~12.0-13.6 ppm in DMSO-d₆), aromatic protons, and protons of the substituents.[12][13]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretch of the imidazole ring.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Decomposition of starting material or product; Inefficient workup or purification.Increase reaction time or temperature; Use a different reducing agent (e.g., catalytic hydrogenation with Pd/C); Optimize the extraction and purification steps.[3]
Incomplete Reaction Insufficient reducing agent; Low reaction temperature.Increase the equivalents of the reducing agent; Increase the reaction temperature.
Formation of Byproducts Over-reduction; Side reactions of the aldehyde.Use milder reducing conditions; Add the aldehyde after the initial reduction of the nitro group.
Difficulty in Purification Similar polarity of product and impurities.Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method.

Experimental Workflow Visualization

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Reactants: This compound + Benzaldehyde in DMF reduction Add Reducing Agent: Na₂S₂O₄ solution reactants->reduction reaction Heat and Stir (80-90 °C, 2-4h) reduction->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify analysis Characterize Pure Product: NMR, MS, HPLC purify->analysis

Caption: A streamlined workflow for benzimidazole synthesis and analysis.

References

  • Saetan, J., Purahong, N., La-ongthong, K., Hassa, N., Chotsaeng, N., Kuhakarn, C., & Meesin, J. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. [Link]

  • A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. (2008). LOCKSS. [Link]

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2024). IJARIIE. [Link]

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • Aguirre, G., Cabrera, E., Pérez, Y., & Martínez, R. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 2399–2407. [Link]

  • Vasu, D., & Kumar, B. S. (2010). One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 40(18), 2733-2739. [Link]

  • Saetan, J., Purahong, N., La-ongthong, K., Hassa, N., Chotsaeng, N., Kuhakarn, C., & Meesin, J. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. [Link]

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  • Tzani, A., L-Kaf, A., & Triantafyllidis, K. S. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1401. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH. [Link]

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  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

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  • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). (n.d.). PMC - PubMed Central. [Link]

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Application Notes and Protocols for 5-Benzyloxy-4-bromo-2-nitroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

5-Benzyloxy-4-bromo-2-nitroaniline is a richly functionalized aromatic compound that serves as a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom, a sterically accessible amine, an electron-withdrawing nitro group, and a labile benzyloxy protecting group, allows for a diverse range of chemical transformations. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth technical overview and detailed protocols for the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The protocols and discussions are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices and providing a framework for reaction optimization.

Scientific Integrity and Logic: Navigating the Reactivity of a Multifunctional Substrate

The presence of both a nitro group and a primary aniline in the substrate requires careful consideration when designing cross-coupling protocols. The electron-withdrawing nitro group activates the aryl bromide towards oxidative addition to the palladium(0) catalyst, which can be advantageous. However, nitro groups can also be reduced under certain catalytic conditions, and the aniline moiety can potentially coordinate to the palladium center, influencing its catalytic activity. The protocols outlined below are designed to mitigate these potential side reactions and promote the desired cross-coupling pathway.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures by coupling an organoboron reagent with an organohalide.[1][2] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for coupling electron-deficient aryl bromides. These ligands facilitate the reductive elimination step and stabilize the active Pd(0) species.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient. Stronger bases like KOtBu could potentially lead to side reactions with the nitro group.[3] The use of an aqueous base solution can accelerate the transmetalation step.

  • Solvent: A mixture of a polar aprotic solvent like dioxane or DMF with water is commonly employed to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)9012Est. 85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Toluene/H₂O (10:1)10016Est. 80-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)9018Est. 70-85

*Estimated yields based on reactions with structurally similar substrates. Optimization may be required.

Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add to Schlenk Flask A->B C Inert Atmosphere B->C D Add Solvents C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Dilute F->G Reaction Complete H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[4][5] This reaction is particularly useful for synthesizing complex anilines and their derivatives. When using this compound as the substrate, this reaction allows for the introduction of a second amino group at the 4-position.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos are often necessary to promote the reductive elimination of the C-N bond, especially with electron-deficient aryl halides.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center. However, with a nitro-containing substrate, a milder base like Cs₂CO₃ might be preferable to avoid side reactions.[3]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard choices to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2.5 mol%)

  • RuPhos (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and a stir bar.

  • Exit the glovebox, and under a positive flow of inert gas, add anhydrous toluene followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate and purify by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.5)Toluene10012Est. 80-90
2AnilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2)Dioxane11024Est. 75-85
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)LiHMDS (1.8)Toluene10018Est. 70-85

*Estimated yields based on reactions with structurally similar substrates. Optimization is crucial.

Mechanistic Visualization

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArBr Ar-Br ArBr->OA Amine R₂NH AC Amine Coordination Amine->AC Base Base PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ Base->PdII_Amine Product Ar-NR₂ PdII_Br L₂Pd(II)(Ar)(Br) OA->PdII_Br OA->PdII_Br AC->PdII_Amine AC->PdII_Amine RE Reductive Elimination RE->Pd0 PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido - H-Base⁺Br⁻ PdII_Amido->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Heck Reaction: Olefin Functionalization

The Heck reaction provides a method for the arylation of alkenes, forming a new carbon-carbon bond with a substituted alkene product.[6][7] For this compound, this reaction can be used to introduce vinyl groups, which are versatile handles for further synthetic transformations. A recent study has demonstrated the feasibility of Mizoroki-Heck reactions with nitroarenes.[8]

Causality Behind Experimental Choices:
  • Catalyst System: A phosphine-free catalyst system, such as Pd(OAc)₂, is often effective for the Heck reaction, particularly with electron-deficient aryl halides. The use of bulky phosphine ligands can sometimes hinder the reaction.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as Na₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: A polar aprotic solvent like DMF or NMP is typically used to facilitate the reaction.

Experimental Protocol: Heck Reaction

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and a stir bar.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, the alkene, and Et₃N via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, and pour into water.

  • Extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify by flash column chromatography.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)Et₃N (2)DMF11016Est. 75-85
2StyrenePd(OAc)₂ (2)Na₂CO₃ (2)NMP12024Est. 70-80
3AcrylonitrilePdCl₂(PPh₃)₂ (3)K₂CO₃ (2)DMAc10018Est. 65-75

*Estimated yields based on literature for similar nitro-substituted aryl bromides.[8] Optimization is recommended.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira coupling employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. It neutralizes the HX produced and aids in the formation of the copper acetylide intermediate.

  • Solvent: The amine base can serve as the solvent, or a co-solvent like THF or DMF can be used.

Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and Et₃N (typically a 2:1 ratio).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF/Et₃N (2:1)508Est. 85-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPATHF2512Est. 90-98
31-HexynePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NDMF606Est. 80-90

*Estimated yields based on general protocols for aryl bromides. Optimization may be necessary.

Logical Relationship Diagram

Sonogashira_Logic cluster_reactants Key Components cluster_process Key Processes ArylHalide 5-Benzyloxy-4-bromo- 2-nitroaniline Pd_Cycle Pd Catalytic Cycle ArylHalide->Pd_Cycle Alkyne Terminal Alkyne Cu_Cycle Cu Catalytic Cycle Alkyne->Cu_Cycle Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Pd_Cycle Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Cu_Cycle Base Amine Base Base->Cu_Cycle Product_Formation Product Formation Pd_Cycle->Product_Formation Reductive Elimination Cu_Cycle->Pd_Cycle Transmetalation

Sources

The Strategic Utility of 5-Benzyloxy-4-bromo-2-nitroaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. The inherent structural and electronic characteristics of these foundational motifs dictate the synthetic accessibility, physicochemical properties, and ultimately, the biological activity of novel therapeutic agents. 5-Benzyloxy-4-bromo-2-nitroaniline, a multi-functionalized aromatic amine, represents a niche yet highly valuable scaffold for medicinal chemists. While extensive literature on this specific molecule is not widespread, a thorough analysis of its constituent functional groups—a protected phenol, a bromine atom, a nitro group, and a primary amine—reveals its significant potential as a versatile intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its role as a key building block, provide detailed, field-proven protocols for its utilization, and present a logical framework for its incorporation into drug discovery workflows. The insights provided herein are synthesized from established principles of medicinal chemistry and analogous transformations reported for structurally related compounds.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors and Beyond

The true value of this compound lies in the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled elaboration into more complex molecular architectures.

The Anilino Core: A Privileged Motif in Kinase Inhibition

The aniline substructure is a well-established pharmacophore in the design of kinase inhibitors.[1] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding site of various kinases.[2] The nitro group at the ortho position, following reduction to an amine, provides a versatile handle for constructing heterocyclic ring systems, such as quinazolines or pyrimidines, which are common cores of many FDA-approved kinase inhibitors.[3]

Strategic Functionalization: Leveraging Bromine and Benzyloxy Groups

The bromine atom at the 4-position is a critical tool for introducing molecular diversity. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, enabling a thorough exploration of the structure-activity relationship (SAR) at this position.[4]

The benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later synthetic stage to reveal a hydroxyl group. This hydroxyl moiety can then act as a hydrogen bond donor or be further functionalized to modulate the compound's solubility, metabolic stability, or target engagement.[5]

Experimental Protocols: Synthesis and Elaboration

The following protocols provide a general framework for the synthesis and subsequent functionalization of this compound. These are based on well-established synthetic transformations in medicinal chemistry.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route starting from commercially available 4-bromo-2-nitroaniline.

Reaction Scheme:

Protocol 1 start 4-Bromo-2-nitroaniline reagent1 Benzyl Bromide, K2CO3, Acetone start->reagent1 O-Alkylation product This compound reagent1->product

Caption: Synthetic route for this compound.

Materials:

  • 4-Bromo-2-nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-2-nitroaniline (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a crucial step for subsequent heterocycle formation.

Reaction Scheme:

Protocol 2 start 5-Benzyloxy-4-bromo- 2-nitroaniline reagent1 Fe, NH4Cl, EtOH/H2O start->reagent1 Reduction product 4-Benzyloxy-5-bromo- 1,2-diaminobenzene reagent1->product

Caption: Reduction of the nitro group.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • To a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude 4-Benzyloxy-5-bromo-1,2-diaminobenzene can often be used in the next step without further purification.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the functionalization of the bromine atom.

Reaction Scheme:

Protocol 3 start 5-Benzyloxy-4-bromo- 2-nitroaniline reagent1 Arylboronic Acid, Pd Catalyst, Base, Solvent start->reagent1 Suzuki Coupling product 5-Benzyloxy-4-aryl- 2-nitroaniline reagent1->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by silica gel column chromatography.

Drug Discovery Workflow: A Strategic Approach

The integration of this compound into a drug discovery program can be visualized as a multi-stage process.

Drug Discovery Workflow cluster_0 Scaffold Synthesis & Elaboration cluster_1 Biological Evaluation cluster_2 Lead Optimization A Synthesis of This compound B Nitro Reduction A->B D Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->D C Heterocycle Formation (e.g., Quinazoline Synthesis) B->C C->D E In vitro Kinase Assays C->E D->E F Cell-based Proliferation Assays E->F G ADME-Tox Profiling F->G H SAR Analysis G->H I Iterative Synthesis of Analogs H->I I->A Refined Building Blocks

Caption: A typical drug discovery workflow utilizing this compound.

Quantitative Data Summary: A Predictive Framework

Compound Class Target Kinase(s) Representative IC₅₀ (nM)
Substituted QuinazolinesEGFR0.029 - 50
PyrazolopyrimidinesVarious Kinases1.5 - 89
Substituted PyridinesBTK, FGFR, p380.4 - 89

Note: The data presented in this table is for illustrative purposes and is derived from compounds with similar core scaffolds. Actual values will vary depending on the specific final compound synthesized.[3][4][5]

Conclusion: A Building Block of Strategic Importance

This compound, while not a ubiquitously cited starting material, holds significant potential for medicinal chemists engaged in the synthesis of novel therapeutic agents. Its unique combination of functional groups provides a rich platform for the generation of diverse and complex molecular libraries. The protocols and workflow outlined in this application note offer a robust starting point for researchers looking to leverage the synthetic versatility of this compound. By understanding the inherent reactivity and strategic applications of its constituent motifs, scientists can effectively incorporate this compound into their drug discovery programs, accelerating the path towards new and improved medicines.

References

  • IndiaMART. (n.d.). 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-5-nitroaniline. Retrieved from [Link]

  • PubMed Central (PMC). (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]

  • ResearchGate. (2020, February 27). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Regioselective Nitration of 4-(Benzyloxy)-3-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven experimental protocol for the nitration of 4-benzyloxy-3-bromoaniline, yielding 4-(benzyloxy)-5-bromo-2-nitroaniline[1]. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale for specific procedural choices, and integrates critical safety measures. The methodology includes reaction setup, monitoring, work-up, purification, and characterization, ensuring a reproducible and validated process.

Introduction and Scientific Rationale

Nitrated aniline derivatives are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group (—NO₂) onto an aromatic ring is a fundamental transformation that not only modifies the electronic properties of the molecule but also serves as a versatile chemical handle for subsequent functionalization, most commonly through reduction to an amino group.

The target molecule, 4-(benzyloxy)-3-bromoaniline, possesses a complex substitution pattern. The regiochemical outcome of its nitration is governed by the interplay of the directing effects of three distinct substituents: a strongly activating amino group (-NH₂), a strongly activating benzyloxy group (-OCH₂Ph), and a deactivating bromo group (-Br). In the strongly acidic conditions of nitration, the reaction is further complicated by the potential protonation of the aniline's amino group to form an anilinium ion (-NH₃⁺), which alters its directing effect from ortho-, para- to meta-directing[2][3][4].

This protocol is optimized to favor the formation of 4-(benzyloxy)-5-bromo-2-nitroaniline, a valuable intermediate for further synthetic elaboration. Careful control of reaction temperature and the rate of reagent addition is paramount to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism[2]. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺)[2][5]. This is the active agent in the nitration process.

  • Nucleophilic Attack: The electron-rich aromatic ring of the substituted aniline acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.

The directing effects of the existing substituents determine the position of the incoming nitro group. The amino and benzyloxy groups are powerful activating, ortho-, para-directors, while the bromine atom is a deactivating ortho-, para-director. Under the highly acidic reaction conditions, the amino group is protonated to an anilinium ion, which is a meta-director[3][5]. The final product, 4-(benzyloxy)-5-bromo-2-nitroaniline, indicates that nitration occurs ortho to the original amino group and meta to the bromo substituent, a result of these competing electronic influences.

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization HNO3 Nitric Acid (HNO₃) H2ONO2+ Protonated Nitric Acid HNO3->H2ONO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2ONO2+->NO2+ - H₂O Aniline 4-Benzyloxy-3-bromoaniline NO2+->Aniline H2O Water (H₂O) SigmaComplex Sigma Complex (Carbocation Intermediate) Aniline->SigmaComplex + NO₂⁺ Product 4-(Benzyloxy)-5-bromo-2-nitroaniline SigmaComplex->Product - H⁺ (to H₂O) H3O+ Hydronium (H₃O⁺) H2O_base->H3O+

Caption: Mechanism of Electrophilic Aromatic Nitration.

Mandatory Safety Precautions

This protocol involves highly corrosive and reactive chemicals. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™).[6][7][8]

  • Fume Hood: All steps, especially the handling of concentrated acids and the reaction itself, must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[6]

  • Acid Handling: Concentrated nitric acid and sulfuric acid are severe corrosives and powerful oxidizing agents.[6][9] They can cause extreme burns upon contact. Always add acid to water, never the other way around. The preparation of the nitrating mixture is highly exothermic and must be done slowly in an ice bath.

  • Spill Management: Keep a spill kit rated for acids (containing a neutralizer like sodium bicarbonate) readily accessible.[9][10] In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[6][7] For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.[6][7]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Acidic waste should be neutralized before disposal.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted aromatic rings.[11]

Materials and Equipment
Reagents & MaterialsEquipment
4-Benzyloxy-3-bromoanilineRound-bottom flasks (100 mL, 50 mL)
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bar
Concentrated Nitric Acid (HNO₃, 70%)Dropping funnel
Dichloromethane (DCM)Ice bath
Deionized WaterBeakers
Crushed IceBüchner funnel and filter paper
Ethanol (for recrystallization)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plates
Standard laboratory glassware
Step-by-Step Procedure

G A 1. Prepare Nitrating Mixture (HNO₃ into H₂SO₄) Cool to 0°C C 3. Nitration Reaction Add nitrating mix to substrate dropwise at 0-5°C A->C Keep Cold B 2. Prepare Substrate Solution Dissolve aniline in H₂SO₄ Cool to 0-5°C B->C D 4. Monitor Reaction Stir for 1-2 hours Check by TLC C->D E 5. Quench Reaction Pour mixture onto crushed ice/water D->E If complete F 6. Isolate Crude Product Vacuum filter the precipitate Wash with cold water E->F G 7. Purify Product Recrystallize from Ethanol or use Column Chromatography F->G H 8. Dry and Characterize Dry under vacuum Obtain NMR, MS, MP G->H

Caption: Experimental workflow for the nitration of 4-benzyloxy-3-bromoaniline.

1. Preparation of the Nitrating Mixture (Perform in Fume Hood with Ice Bath)

  • Carefully place a 50 mL flask or beaker in a robust ice-water bath.

  • Add 5.0 mL of concentrated sulfuric acid (98%) to the flask.

  • While vigorously stirring, slowly add 2.5 mL of concentrated nitric acid (70%) dropwise using a pipette or dropping funnel. Caution: This process is highly exothermic. The rate of addition must be controlled to maintain the temperature of the mixture below 10 °C.

  • Once the addition is complete, keep the nitrating mixture in the ice bath until use.

2. Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice bath.

  • Slowly and portion-wise, add 2.95 g (10 mmol) of 4-benzyloxy-3-bromoaniline to the cold, stirred sulfuric acid. The starting material should fully dissolve. Maintain the temperature at 0-5 °C.

3. Nitration

  • Using a dropping funnel, add the cold, freshly prepared nitrating mixture dropwise to the solution of the aniline over 20-30 minutes.

  • Crucial Control Point: The internal temperature of the reaction mixture must be rigorously maintained between 0 °C and 5 °C throughout the addition. A rapid temperature increase can lead to the formation of undesired side products and potential runaway reactions.

4. Reaction Monitoring

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot of the reaction mixture, quench it in ice water, extract with ethyl acetate, and spot the organic layer on a TLC plate against a standard of the starting material.

5. Work-up and Isolation

  • Fill a 600 mL beaker with approximately 200 g of crushed ice and 100 mL of cold deionized water.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture into the beaker of ice water with constant, vigorous stirring. This will precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[12]

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Press the solid as dry as possible on the funnel.

Purification

The crude product can be purified by recrystallization to obtain the desired isomer.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is highly colored, a small amount of activated carbon can be added, and the solution can be filtered hot.[12]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

For higher purity or if recrystallization is ineffective at separating isomers, column chromatography on silica gel is recommended, typically using a gradient of ethyl acetate in hexanes as the eluent.[12]

Data Presentation and Characterization

The identity and purity of the final product, 4-(benzyloxy)-5-bromo-2-nitroaniline, should be confirmed using standard analytical techniques.

ParameterExpected Value / Method
Product Name 4-(Benzyloxy)-5-bromo-2-nitroaniline
Molecular Formula C₁₃H₁₁BrN₂O₃
Molecular Weight 339.15 g/mol
Appearance Expected: Yellow solid
Yield Target: 60-75% (post-purification)
Melting Point To be determined experimentally
Characterization ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry (MS)

References

  • Technical Support Center: Purification of Crude Aniline Nitrate. (n.d.). Benchchem.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

  • NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. (2022, May 12). Columbus Chemical. Retrieved from [Link]

  • Electrophilic Substitution of Anilines - Explanation and FAQs. (n.d.). Testbook. Retrieved from [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophilic substitution (case aniline): Nitration. (n.d.). Dnyanprassarak Mandal's College and Research Centre. Retrieved from [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). Khan Academy. Retrieved from [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved from [Link]

  • o-NITROANILINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S. Retrieved from [Link]

  • Nitric Acid Safety and Emergency Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Purify and dry aniline? (2014, May 26). Reddit. Retrieved from [Link]

  • Purification of Aniline. (n.d.). LookChem. Retrieved from [Link]

  • experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
  • 4-(benzyloxy)-5-bromo-2-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols for the Selective Reduction of 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Benzyloxy-5-bromo-1,2-phenylenediamine

The selective reduction of the nitro group in 5-benzyloxy-4-bromo-2-nitroaniline is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 4-benzyloxy-5-bromo-1,2-phenylenediamine. This resulting phenylenediamine is a versatile building block, particularly in the synthesis of complex heterocyclic scaffolds that are central to the development of novel pharmaceuticals and agrochemicals. The presence of the benzyloxy, bromo, and two amino functionalities provides multiple reaction sites for further molecular elaboration.

Achieving a clean and high-yielding reduction of the nitro group without compromising the integrity of the neighboring bromo and benzyloxy substituents is a significant challenge. The benzyloxy group is susceptible to hydrogenolysis, and the carbon-bromine bond can undergo reductive cleavage under harsh conditions. Therefore, the choice of the reducing agent and the optimization of reaction parameters are paramount to ensure the desired chemoselectivity. This guide provides a comprehensive overview of robust and field-proven protocols for this specific transformation, grounded in mechanistic understanding and practical expertise.

Pillar 1: Expertise & Experience - Navigating the Chemoselectivity Challenge

The primary obstacle in the reduction of this compound is preventing the undesired side reactions of debenzylation and dehalogenation. My experience in process development has demonstrated that while catalytic hydrogenation is often the go-to method for nitro reductions due to its efficiency and clean byproducts (water), it requires careful catalyst selection and control of reaction conditions to be successful with this substrate.[1][2][3] Noble metal catalysts like palladium on carbon (Pd/C) are highly active but can also readily cleave the benzyl ether.[4][5] Sulfided platinum catalysts or the use of specific catalyst poisons can sometimes mitigate this, but often at the cost of reaction rate and catalyst reusability.[6]

Metal-based reductions in acidic or neutral media offer a more reliable and often more scalable alternative for this particular substrate. Reagents like stannous chloride (SnCl₂) and iron powder with an ammonium chloride activator (Fe/NH₄Cl) have consistently demonstrated high chemoselectivity, preserving the sensitive functional groups.[7][8][9][10] Sodium dithionite (Na₂S₂O₄) also presents a mild and effective metal-free option.[11][12][13][14] The choice between these methods often comes down to factors such as scale, cost, ease of workup, and waste disposal considerations.

Pillar 2: Trustworthiness - Self-Validating Protocols

The protocols detailed below are designed to be self-validating through in-process monitoring and clear-cut analytical endpoints. The progress of each reaction can be reliably tracked using Thin Layer Chromatography (TLC), allowing for precise determination of the reaction's completion and the immediate detection of any significant side-product formation. Post-reaction, the identity and purity of the 4-benzyloxy-5-bromo-1,2-phenylenediamine product should be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Methodologies: A Comparative Overview

Herein, we present three distinct and reliable protocols for the selective reduction of this compound. Each method offers a unique set of advantages and is suited for different laboratory settings and scales.

Method 1: Stannous Chloride (SnCl₂) Reduction - The Mild and Selective Workhorse

Stannous chloride is a classic and highly dependable reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens and other sensitive functionalities.[7][9][15][16] The reaction proceeds under relatively mild conditions and is generally straightforward to perform.

Reaction Mechanism: The reduction with SnCl₂ is believed to occur through a series of single-electron transfers from Sn(II) to the nitro group, with the solvent or trace water acting as a proton source. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

DOT Diagram: Chemical Transformation with SnCl₂

start This compound product 4-Benzyloxy-5-bromo-1,2-phenylenediamine start->product Reduction reagent SnCl₂·2H₂O Ethanol, Reflux

Caption: Selective reduction of the nitro group using stannous chloride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The addition may be slightly exothermic.[6]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The starting material is typically consumed within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or 5% aqueous sodium hydroxide (NaOH) until the pH is approximately 8. This will precipitate tin salts.

    • Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-benzyloxy-5-bromo-1,2-phenylenediamine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Method 2: Iron/Ammonium Chloride (Fe/NH₄Cl) Reduction - The Economical and Robust Approach

The use of iron powder in the presence of a neutral electrolyte like ammonium chloride is a cost-effective, environmentally benign, and highly effective method for nitro group reduction.[10][17] This method avoids the use of strong acids, making it compatible with acid-sensitive functional groups.

Reaction Mechanism: In this heterogeneous system, iron acts as the electron donor. The ammonium chloride solution provides a proton source and helps to maintain a near-neutral pH, preventing the formation of passivating iron oxide layers on the metal surface.

DOT Diagram: Experimental Workflow for Fe/NH₄Cl Reduction

cluster_0 Reaction cluster_1 Workup A Combine Substrate, Fe powder, NH₄Cl, and Solvent (EtOH/H₂O) B Heat to Reflux A->B C Monitor by TLC B->C D Cool and Filter through Celite C->D Reaction Complete E Concentrate Filtrate D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purification G->H Crude Product

Sources

Application Notes & Protocols: 5-Benzyloxy-4-bromo-2-nitroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5-Benzyloxy-4-bromo-2-nitroaniline

This compound is a highly functionalized aromatic compound that serves as a strategic precursor in the synthesis of complex pharmaceutical agents. Its molecular architecture is endowed with four distinct and orthogonally reactive functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and a benzyloxy ether (-OCH₂Ph). This unique arrangement allows for a sequence of selective chemical transformations, making it an invaluable building block for constructing heterocyclic scaffolds, particularly those found in kinase inhibitors, antiviral agents, and other targeted therapeutics.

The strategic utility of this precursor lies in the predictable reactivity of its functional groups:

  • Nitro and Amine Groups: The ortho relationship of the amine and nitro groups is a classic precursor to 1,2-diamines via reduction of the nitro moiety. This diamine is primed for cyclization reactions to form benzimidazoles, quinoxalines, and other fused heterocyclic systems common in medicinal chemistry.

  • Bromine Atom: The bromine atom provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the late-stage introduction of aryl, alkyl, or amino substituents to modulate the pharmacological profile of the target molecule.

  • Benzyloxy Group: The benzyloxy group serves as a stable, protecting group for the phenol. It is generally robust to many reaction conditions but can be selectively cleaved via catalytic hydrogenation (debenzylation) in the final stages of a synthesis to reveal a free hydroxyl group, which can be a key pharmacophore for hydrogen bonding interactions with biological targets.

This guide provides a detailed exploration of the properties, safety considerations, and synthetic applications of this compound, complete with detailed protocols for its conversion into advanced pharmaceutical intermediates.

Precursor Profile and Safety Mandates

A thorough understanding of the precursor's properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.

Physicochemical Data
PropertyValue
IUPAC Name 5-(Benzyloxy)-4-bromo-2-nitroaniline
CAS Number 1255574-69-6[1]
Molecular Formula C₁₃H₁₁BrN₂O₃
Molecular Weight 335.15 g/mol
Appearance Typically a yellow to orange solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents; limited solubility in alcohols and water.
Hazard Identification and Safety Protocols

This compound and related nitroanilines are classified as hazardous substances. All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

GHS Hazard Statements (based on related compounds): [2][3]

  • H302: Harmful if swallowed.

  • H311 + H331: Toxic in contact with skin or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.

Mandatory Safety Precautions: [4]

  • Engineering Controls: Use only in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Wear tightly fitting safety goggles.

    • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing.

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store under an inert atmosphere as the compound may be light and air-sensitive.

First Aid Measures: [4]

  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Core Synthetic Application: Pathway to Benzimidazole Scaffolds

A primary application of this compound is the synthesis of substituted benzimidazoles. This workflow leverages the precursor's built-in functionalities to create a core structure that is prevalent in a wide range of pharmaceuticals. The overall synthetic strategy involves a two-step sequence: reductive cyclization.

G cluster_0 Overall Synthetic Workflow A 5-Benzyloxy-4-bromo- 2-nitroaniline (Precursor) B 5-(Benzyloxy)-4-bromo- benzene-1,2-diamine (Diamine Intermediate) A->B Step 1: Nitro Reduction (e.g., SnCl2·2H2O, HCl) C 6-Benzyloxy-5-bromo- 2-(substituted)-1H-benzo[d]imidazole (Benzimidazole Core) B->C Step 2: Cyclization (e.g., R-CHO, NaHSO3) D Final API (Post-Functionalization) C->D Further Steps: - Cross-Coupling (at -Br) - Debenzylation (at -OBn)

Caption: High-level workflow from the precursor to a functionalized API.

Protocol 1: Reductive Synthesis of 5-(Benzyloxy)-4-bromo-benzene-1,2-diamine

This protocol details the critical reduction of the nitro group to an amine, yielding the key diamine intermediate. The use of tin(II) chloride is a classic, high-yielding method for this transformation in the presence of other reducible groups.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a chemoselective and efficient system for reducing aromatic nitro groups to amines, even in the presence of a halogen (bromo) and a benzylic ether, which would be cleaved under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).

  • Solvent: Ethanol (EtOH) is chosen for its ability to dissolve the starting material and for its compatibility with the acidic reaction conditions.

  • Workup: Basification with a strong base (e.g., NaOH) is essential to neutralize the excess acid and precipitate the tin salts (as tin hydroxides), allowing for the extraction of the free amine product.

Materials:

  • This compound (1.0 equiv.)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv.)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH), 200 proof

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sodium Hydroxide (NaOH), 10 M solution

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv.) and ethanol (approx. 10-15 mL per gram of starting material).

  • Stir the suspension and add tin(II) chloride dihydrate (4.5 equiv.).

  • Carefully add concentrated HCl (approx. 5-7 mL per gram of starting material). The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add 10 M NaOH solution to basify the mixture to a pH > 10. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine product.

  • The product, 5-(benzyloxy)-4-bromo-benzene-1,2-diamine, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Cyclization to a 6-Benzyloxy-5-bromo-1H-benzo[d]imidazole Scaffold

This protocol describes the condensation of the newly formed diamine with an aldehyde to construct the benzimidazole ring system.

Causality Behind Experimental Choices:

  • Cyclizing Agent: An aldehyde (R-CHO) is a common partner for diamines to form benzimidazoles.

  • Oxidizing/Condensing Agent: Sodium bisulfite (NaHSO₃) is used here. It forms an adduct with the aldehyde, which then smoothly condenses with the diamine. In some variations, an oxidant like air or a mild chemical oxidant is used in the final step to aromatize the intermediate dihydrobenzimidazole.

  • Solvent: A polar protic solvent like ethanol or methanol is ideal for this condensation reaction.

Materials:

  • 5-(Benzyloxy)-4-bromo-benzene-1,2-diamine (1.0 equiv.)

  • Aldehyde (R-CHO) (1.1 equiv.)

  • Sodium Bisulfite (NaHSO₃) (1.2 equiv.)

  • Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the aldehyde (1.1 equiv.) in ethanol.

  • Add sodium bisulfite (1.2 equiv.) and stir the mixture for 15-20 minutes at room temperature.

  • Add a solution of 5-(benzyloxy)-4-bromo-benzene-1,2-diamine (1.0 equiv.) in ethanol to the flask.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted aldehyde and bisulfite adducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting benzimidazole derivative by flash column chromatography or recrystallization.

Caption: Mechanism flow for the synthesis of the benzimidazole core. (Note: Placeholder images used for chemical structures).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized intermediates and final products. Commercial suppliers may provide analytical data such as NMR, HPLC, and LC-MS for the starting precursor.[1]

Analytical MethodPurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Precursor: Characteristic aromatic signals, singlet for the benzylic -CH₂- protons (~5.0-5.2 ppm), and broad singlet for the -NH₂ protons.
Diamine: Disappearance of the nitro-aromatic pattern and appearance of new aromatic signals shifted upfield. Two distinct -NH₂ signals.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the [M+H]⁺ ion.
HPLC Quantitative purity analysis.Used to determine the purity profile (e.g., >98%) against a reference standard.
FT-IR Functional group identification.Precursor: N-H stretches (~3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and 1350 cm⁻¹). Diamine: Disappearance of NO₂ stretches.

Conclusion and Future Prospects

This compound stands as a testament to the power of strategic precursor design in modern pharmaceutical development. The protocols outlined herein demonstrate a reliable and logical pathway to construct complex heterocyclic cores, such as benzimidazoles, which are central to numerous drug discovery programs. By leveraging the orthogonal reactivity of its functional groups, researchers can efficiently build molecular complexity and generate libraries of compounds for biological screening. Further functionalization of the benzimidazole core via Suzuki coupling at the bromine site or deprotection of the benzyloxy group opens a vast chemical space for the development of novel and potent therapeutic agents.

References

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 5-BENZYLOXY-4-BROMO-2-NITROANILINE synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-benzyloxy-4-bromo-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.

Introduction: A Strategic Approach to Synthesis

This compound is a highly functionalized aromatic compound, and its synthesis requires careful control of reaction conditions to achieve high yield and purity. Due to the absence of a widely published direct protocol, we propose a robust and logical two-step synthetic pathway starting from the commercially available 5-hydroxy-2-nitroaniline. This guide will focus on the optimization and troubleshooting of each step in this proposed synthesis.

The proposed synthetic route is as follows:

  • Step 1: O-Benzylation - Selective benzylation of the hydroxyl group of 5-hydroxy-2-nitroaniline via a Williamson ether synthesis.

  • Step 2: Regioselective Bromination - Introduction of a bromine atom at the C4 position of 5-benzyloxy-2-nitroaniline through electrophilic aromatic substitution.

Below is a visual representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Bromination 5-hydroxy-2-nitroaniline 5-hydroxy-2-nitroaniline Reaction_1 5-hydroxy-2-nitroaniline->Reaction_1 1 Benzyl_Bromide Benzyl Bromide Base_Solvent Base / Solvent 5-benzyloxy-2-nitroaniline 5-benzyloxy-2-nitroaniline Reaction_2 5-benzyloxy-2-nitroaniline->Reaction_2 2 Reaction_1->5-benzyloxy-2-nitroaniline Brominating_Agent Brominating Agent Target_Molecule This compound Reaction_2->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Step 1: O-Benzylation of 5-hydroxy-2-nitroaniline

Q1: What is the best method for the O-benzylation of 5-hydroxy-2-nitroaniline?

A1: The Williamson ether synthesis is the most suitable method.[1][2] This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile and attacks benzyl bromide in an SN2 reaction.[2][3]

Q2: Will the amino group interfere with the benzylation reaction?

A2: While the amino group can also be alkylated, O-alkylation is generally favored under basic conditions. The phenolic proton is significantly more acidic than the protons on the amino group, leading to the preferential formation of the phenoxide. However, if N-benzylation becomes a significant side reaction, a strategy involving the protection of the amino group may be necessary.[4][5]

Q3: What are the optimal reaction conditions for this benzylation?

A3: The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are recommended as they effectively dissolve the reactants and facilitate the SN2 reaction.[1][6] The reaction is typically performed at an elevated temperature (e.g., 80-100 °C) to ensure a reasonable reaction rate.

Step 2: Regioselective Bromination of 5-benzyloxy-2-nitroaniline

Q4: How can I selectively brominate at the C4 position?

A4: The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The amino (-NH₂) and benzyloxy (-OCH₂Ph) groups are both strongly activating and ortho-, para-directing, while the nitro (-NO₂) group is a deactivating meta-director.[7][8] The C4 position is ortho to both the amino and benzyloxy groups and meta to the nitro group, making it the most electronically favorable position for electrophilic attack.

Q5: I am observing the formation of multiple brominated products. How can this be avoided?

A5: The high activation of the aromatic ring by the amino and benzyloxy groups can lead to polybromination.[9] To control the reaction and favor mono-bromination, consider the following:

  • Use a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine.

  • Perform the reaction at a low temperature to reduce the reaction rate.

  • Protect the highly activating amino group as an acetamide (-NHCOCH₃) before bromination.[9][10] This significantly moderates the reactivity of the ring, allowing for more controlled bromination. The protecting group can be subsequently removed by hydrolysis.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Step 1: Low yield of O-benzylated product 1. Incomplete deprotonation of the hydroxyl group. 2. Insufficient reaction time or temperature. 3. N-benzylation as a major side reaction.1. Use a stronger base such as sodium hydride (NaH), ensuring anhydrous conditions. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and increase the reaction time or temperature as needed. 3. If N-benzylation is significant, consider protecting the amino group prior to benzylation. This can be achieved by forming an imine with benzaldehyde, which can be hydrolyzed after the benzylation step.[4][5]
Step 1: Difficulty in purifying the O-benzylated product 1. Presence of unreacted starting material and N-benzylated side product. 2. Residual base or salts from the reaction.1. Utilize column chromatography for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective. 2. Ensure a thorough aqueous workup to remove inorganic impurities before purification.
Step 2: Formation of tarry byproducts during bromination 1. Oxidation of the highly activated aniline ring by the brominating agent. 2. Reaction temperature is too high.1. Protect the amino group as an acetamide to reduce its activating effect. 2. Maintain strict temperature control using an ice bath during the addition of the brominating agent.
Step 2: Low yield of the desired 4-bromo isomer 1. Formation of other brominated isomers. 2. Polysubstitution.1. While the C4 position is electronically favored, steric hindrance could play a role. Confirm the structure of the product using NMR spectroscopy. 2. Use a stoichiometric amount of a milder brominating agent like NBS. Protecting the amino group is the most effective strategy to prevent over-bromination.[9][10]

Experimental Protocols

Protocol 1: Synthesis of 5-benzyloxy-2-nitroaniline (Step 1)
  • To a stirred solution of 5-hydroxy-2-nitroaniline (1.0 eq.) in dry DMF, add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Heat the mixture to 80 °C.

  • Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Maintain the reaction at 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Step 2)
  • Dissolve 5-benzyloxy-2-nitroaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS, 1.05 eq.) in the same solvent dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Parameter Step 1: O-Benzylation Step 2: Bromination
Starting Material 5-hydroxy-2-nitroaniline5-benzyloxy-2-nitroaniline
Key Reagents Benzyl bromide, K₂CO₃N-bromosuccinimide (NBS)
Solvent DMF or AcetonitrileDCM or Acetic Acid
Temperature 80-100 °C0-5 °C
Reaction Time 4-12 hours1-4 hours
Purification Column ChromatographyRecrystallization/Column Chromatography

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree cluster_step1 Step 1: O-Benzylation Issues cluster_step2 Step 2: Bromination Issues Low_Yield_1 Low Yield Incomplete_Reaction Incomplete Reaction? Low_Yield_1->Incomplete_Reaction Yes Side_Products Side Products Observed? Low_Yield_1->Side_Products No Increase_Temp_Time Increase Temp/Time Incomplete_Reaction->Increase_Temp_Time Stronger_Base Use Stronger Base (e.g., NaH) Incomplete_Reaction->Stronger_Base Protect_Amine Protect Amino Group Side_Products->Protect_Amine Low_Yield_2 Low Yield / Impure Product Polybromination Polybromination? Low_Yield_2->Polybromination Yes Tarry_Byproducts Tarry Byproducts? Low_Yield_2->Tarry_Byproducts No Use_NBS Use NBS, Lower Temp Polybromination->Use_NBS Protect_Amine_2 Protect Amino Group Polybromination->Protect_Amine_2 Tarry_Byproducts->Protect_Amine_2 Strict_Temp_Control Strict Temp Control Tarry_Byproducts->Strict_Temp_Control Start Problem Encountered Start->Low_Yield_1 Step 1 Start->Low_Yield_2 Step 2

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Singh, T., et al. (2013).
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Save My Exams. (2025). Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. Retrieved from [Link]

  • Clutch Prep. (2022). Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • NIH. (2025). Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles.
  • CECRI, Karaikudi. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
  • PubMed. (2013). Regioselective bromination of fused heterocyclic N-oxides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Regioselective bromination of fused heterocyclic N-oxides. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
  • PMC. (2024).
  • Sci-Hub. (1988). o-Nitroaniline derivatives. Part 10. 5- and 6-Amino-1H-benzimidazole 3-oxides.
  • Sci-Hub. (1976). o-Nitroaniline derivatives. Part V.
  • MDPI. (n.d.).

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Technical Support Center: Synthesis of 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-benzyloxy-4-bromo-2-nitroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, which typically proceeds via a Williamson ether synthesis. Our goal is to help you identify, understand, and mitigate the formation of common byproducts to improve yield and purity.

The target molecule is generally synthesized by the O-alkylation of 5-hydroxy-4-bromo-2-nitroaniline with a benzyl halide (e.g., benzyl bromide) in the presence of a base. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is disappointingly low, and TLC analysis shows a significant amount of the starting phenol. What are the likely causes?

Low conversion is a common issue and typically points to suboptimal reaction conditions that fail to drive the SN2 reaction to completion.

Root Cause Analysis:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion by deprotonating the starting phenol.[1] If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophilic phenoxide will be too low for the reaction to proceed efficiently. The pKa of a nitrophenol is lower (more acidic) than a typical phenol, but a suitable base is still critical.

  • Base Deactivation: Bases like sodium hydride (NaH) are extremely sensitive to moisture.[2] Any water in the solvent or on the glassware will consume the base, rendering it ineffective.

  • Insufficient Temperature or Time: The SN2 reaction rate is dependent on both temperature and time.[3] While higher temperatures can promote side reactions, insufficient heating will result in a sluggish and incomplete reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours before use. Use a freshly opened bottle of anhydrous polar aprotic solvent, such as DMF or acetonitrile, which are known to accelerate SN2 reactions.[4]

  • Verify Base Strength and Stoichiometry: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[5] Ensure you are using at least 1.1 equivalents of the base relative to the starting phenol. If using NaH, ensure it is a free-flowing powder and not clumped or gray, which indicates deactivation.[2]

  • Optimize Reaction Conditions: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC every 1-2 hours.[6] If the reaction is slow, the temperature can be gradually increased. Typical reaction times can range from 2 to 8 hours.[3]

FAQ 2: I've isolated a product, but my ¹H NMR spectrum is complex. Besides my desired O-benzylated product, I suspect an isomer. What could it be?

The most likely isomeric byproduct is the C-alkylated product, where the benzyl group has attached directly to the aromatic ring instead of the phenolic oxygen. Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites (the oxygen or the ring carbons).[7]

Mechanistic Insight:

The outcome of O- versus C-alkylation is highly dependent on the reaction conditions, particularly the solvent.[7]

  • O-Alkylation (Desired): Favored in polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base, leaving a "naked" and highly reactive oxygen anion, which promotes attack at the most electronegative site (oxygen).[6][8]

  • C-Alkylation (Byproduct): Can be favored in protic solvents (e.g., water, ethanol). These solvents form strong hydrogen bonds with the phenoxide oxygen, making it less available for reaction. This steric shielding can lead to preferential attack from the electron-rich aromatic ring.[7][8]

Identification and Mitigation:

ByproductIdentification via ¹H NMRMitigation Strategy
C-Alkylated Product The phenolic -OH proton signal will still be present. A new singlet for the benzylic -CH₂- group will appear (~4.0 ppm), and the aromatic region will show a more complex splitting pattern due to the loss of symmetry.Strictly use polar aprotic solvents like anhydrous DMF or acetonitrile. Avoid alcohols or water in the reaction mixture.[6]
Desired O-Alkylated Product The phenolic -OH proton signal will disappear. A new singlet for the benzylic -O-CH₂- protons will appear further downfield (~5.0-5.2 ppm). The aromatic proton signals will shift accordingly.Use recommended polar aprotic solvents.
FAQ 3: My mass spectrometry results show a peak corresponding to a di-benzylated product. How is this possible?

This indicates that a second benzylation has occurred on the aniline nitrogen, forming N-benzyl-5-benzyloxy-4-bromo-2-nitroaniline.

Root Cause Analysis:

The nitrogen atom of the primary aniline group is also a nucleophile, albeit a weaker one than the phenoxide. Its nucleophilicity is significantly reduced by the electron-withdrawing effect of the ortho-nitro group.[9] However, under forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of benzyl bromide), N-alkylation can occur after the initial O-alkylation is complete.[9][10]

Troubleshooting Workflow:

The following workflow can help diagnose and solve the issue of N,O-dibenzylation.

G start High Mass Peak (Di-benzylation) Observed cause1 Excess Benzyl Bromide start->cause1 cause2 High Reaction Temperature or Prolonged Time start->cause2 solution1 Use 1.0-1.1 eq. of Benzyl Bromide cause1->solution1 solution2 Monitor reaction by TLC. Stop when starting material is consumed. cause2->solution2 solution3 Maintain moderate temp. (e.g., 60-80°C) cause2->solution3

Caption: Troubleshooting workflow for di-benzylation.

FAQ 4: During workup, I noticed a distinct almond-like smell, and some unexpected white solid precipitated. What are these impurities?

These byproducts originate from the benzyl bromide reagent itself, especially if the reaction conditions are not strictly controlled.

  • Benzaldehyde: The almond-like smell is characteristic of benzaldehyde. It can form from the oxidation of benzyl bromide or benzyl alcohol (a common impurity in benzyl bromide). This is more likely if the reaction is exposed to air for long periods at elevated temperatures.[11][12]

  • Benzoic Acid: The white precipitate is likely benzoic acid, formed from the further oxidation of benzaldehyde.[13]

  • Dibenzyl Ether: Can form from the SN2 reaction of benzyl alcohol with another molecule of benzyl bromide.[14]

Mitigation and Removal:

  • Use High-Purity Reagents: Start with freshly purchased or purified benzyl bromide.

  • Maintain Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) will minimize oxidation.[6]

  • Purification: These byproducts can typically be removed during workup. Benzoic acid can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution. Benzaldehyde and dibenzyl ether are usually separable from the desired product by column chromatography.

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific setup and observations.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-hydroxy-4-bromo-2-nitroaniline (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq.) dropwise at 0 °C.

  • Reaction: Heat the mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Purification: Column Chromatography

If you are having trouble separating the desired product from the byproducts discussed, consider the following:

  • TLC Analysis: Before running a column, carefully determine an appropriate solvent system using TLC. The ideal system will show good separation between your product spot (Rf ~0.3-0.4) and all impurity spots.

  • Gradient Elution: A shallow gradient of ethyl acetate in hexanes is often effective. For example, starting with 5% EtOAc/Hexanes and gradually increasing to 20-30% EtOAc/Hexanes.

  • Order of Elution: Typically, less polar byproducts like dibenzyl ether will elute first, followed by the desired product. More polar impurities, such as unreacted starting material or the C-alkylated byproduct, will elute last.

Byproduct Formation Pathways

The following diagram illustrates the main reaction pathway and the formation of key byproducts from the phenoxide intermediate.

Caption: Competing alkylation pathways.

References

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. BenchChem.
  • BenchChem Technical Support Team. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem.
  • BenchChem Technical Support Team. (2025). troubleshooting Williamson ether synthesis side reactions. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk.
  • Francis Academic Press. (n.d.).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific.
  • PharmaXChange.info. (2011).
  • Imperial College London. (2004). Organic Synthesis Lecture 3.
  • BenchChem Application Notes. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem.
  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). DE2708115A1 - (Ortho)-nitro-benzaldehyde prepn..
  • Leffler, J. P., et al. (1998).

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Minimizing debenzylation during reactions with 5-BENZYLOXY-4-BROMO-2-NITROANILINE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-benzyloxy-4-bromo-2-nitroaniline. This versatile intermediate is valuable in medicinal chemistry and materials science, offering functional handles for nitro group reduction, cross-coupling reactions, and amine derivatization. However, its utility is often challenged by the lability of the benzyl ether protecting group. Unintended debenzylation is a frequent cause of yield loss and purification difficulties.

This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to help you navigate the complexities of this molecule and minimize unwanted debenzylation in your critical reaction steps.

Molecular Structure and Key Features

The structure of this compound contains several reactive sites. The primary challenge is preserving the O-benzyl ether bond while performing chemistry on the nitro, bromo, or amino groups.

Caption: Structure of this compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

FAQ 1: Under what conditions is the benzyl ether group unstable?

The O-benzyl group is a robust protecting group but is susceptible to cleavage under specific, well-defined conditions. Understanding these is the first step to avoiding accidental deprotection.

  • Catalytic Hydrogenolysis: This is the most common cause of unintentional debenzylation. Standard hydrogenation conditions, especially with palladium on carbon (Pd/C), are highly effective at cleaving benzyl ethers to yield toluene and the free phenol.[1][2] This presents a direct conflict with the common goal of reducing the nitro group.

  • Strong Protic and Lewis Acids: Strong acids can protonate the ether oxygen, facilitating cleavage. Common reagents that cause this include BCl₃, BBr₃, and HBr.[3] While milder acids like acetic acid are generally safe, prolonged exposure at high temperatures should be avoided.[3]

  • Oxidative Cleavage: Certain oxidizing agents can remove benzyl groups. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used for this purpose, particularly with electron-rich aromatic systems like p-methoxybenzyl (PMB) ethers, but can also cleave standard benzyl ethers under photoirradiation.[1][4][5]

Benzyl ethers are generally very stable to basic conditions, making reactions involving bases like carbonates, hydroxides, or sodium hydride unlikely to cause cleavage.[3][6]

FAQ 2: I'm trying to reduce the nitro group, but I keep losing the benzyl group. What am I doing wrong?

This is the most critical challenge with this substrate. Using standard catalytic hydrogenation (e.g., H₂ gas with Pd/C) will almost certainly cause significant debenzylation alongside nitro reduction.

The Problem: The conditions for reducing an aromatic nitro group via hydrogenation are nearly identical to those for cleaving a benzyl ether.

The Solution: You must use a reduction method that is orthogonal to hydrogenolysis.

G cluster_paths Reaction Pathways cluster_outcomes Experimental Outcomes start Goal: Reduce Nitro Group (Ar-NO₂ → Ar-NH₂) hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd-C) start->hydrogenation chemoselective Chemoselective Methods (e.g., Metal/Acid, Sulfides) start->chemoselective debenzylation Debenzylation + Nitro Reduction (Mixture of Products) hydrogenation->debenzylation HIGH RISK Cleaves Benzyl Ether success Desired Product (Benzyl Group Intact) chemoselective->success PREFERRED Preserves Benzyl Ether

Caption: Competing pathways for nitro group reduction.

Here are proven, chemoselective methods that preserve the benzyl ether:

Reduction MethodReagents & ConditionsRationale & Key Considerations
Metal in Acid Iron powder (Fe) in acetic acid (AcOH) Tin(II) chloride (SnCl₂) in HCl/EtOHThese are classic, mild methods for reducing nitro groups in the presence of other reducible functionalities.[7] The acidic conditions are generally too weak to cleave the benzyl ether. Iron is often preferred due to its environmental and cost benefits.[8]
Sulfide Reduction Sodium sulfide (Na₂S) in aq. EtOH or MeOHSodium sulfide is a good option when both hydrogenation and acidic conditions must be avoided.[7] It is particularly useful for selective reductions.
Transfer Hydrogenation Ammonium formate (HCOONH₄) with Pd/C (use with caution)While still using a palladium catalyst, transfer hydrogenation can sometimes offer different selectivity compared to gaseous H₂. The hydrogen donor is ammonium formate.[9] Caution: Screen this on a small scale, as debenzylation can still occur.
Hydrosilylation Trichlorosilane (HSiCl₃) with a base (e.g., Et₃N) in CH₃CNThis method is extremely chemoselective and reduces nitro groups without affecting many other functional groups.[10] It avoids harsh acidic, basic, or hydrogenolysis conditions entirely.

Recommendation: For the highest probability of success, start with Iron powder in acetic acid . It is reliable, inexpensive, and highly chemoselective. See Protocol 1 for a detailed procedure.

FAQ 3: I am performing a Suzuki-Miyaura coupling at the bromo- position. How can I avoid debenzylation?

Debenzylation is less common during Suzuki couplings than during nitro reductions, but it can occur, especially under harsh conditions or if a hydride source is inadvertently introduced. The primary side reactions to control are typically protodeboronation of the boronic acid and dehalogenation of the starting material.[11][12]

Key Factors for a Successful Suzuki Coupling:

  • Base Selection: Strong bases can promote side reactions. Use milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[12][13] Avoid strong alkoxide bases like NaOtBu.

  • Catalyst System: Use a modern, highly active catalyst system. A palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, minimizing reaction time and the opportunity for side reactions.[11]

  • Temperature Control: Do not overheat the reaction. Elevated temperatures can increase the rate of undesired side reactions.[12] Aim for the lowest effective temperature, often in the 60-80 °C range.

  • Solvent and Degassing: Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[11] Thoroughly degas your reaction mixture to prevent oxygen from degrading the catalyst and promoting homocoupling.[13]

See Protocol 2 for a robust starting point for a debenzylation-free Suzuki coupling.

FAQ 4: What about Buchwald-Hartwig amination? Are there similar risks?

Yes, the considerations are similar to the Suzuki coupling. The Buchwald-Hartwig amination often employs strong, insoluble inorganic bases like sodium tert-butoxide (NaOtBu), which can be problematic for sensitive substrates.[14][15]

Recommendations for a "Benzyl-Safe" Buchwald-Hartwig Reaction:

  • Softer Base: If your substrate is sensitive, consider replacing NaOtBu with a weaker base like K₃PO₄ or Cs₂CO₃.

  • Soluble Organic Base: An excellent alternative is to use a soluble, homogeneous organic base like 1,8-Diazabicycloundec-7-ene (DBU). This avoids issues with insoluble inorganic bases and can be more tolerant of sensitive functional groups.[14][16]

  • Ligand and Catalyst: As with the Suzuki reaction, a highly active catalyst system is beneficial. XantPhos is a particularly effective ligand for Buchwald-Hartwig aminations and has been shown to work with DBU as a base.[16]

Part 2: Prophylactic Strategies & Decision Workflow

To proactively minimize debenzylation, follow this decision-making workflow when planning your synthesis.

workflow start Planning Reaction with This compound q1 What is the primary transformation? start->q1 nitro_red Nitro Reduction (NO₂ → NH₂) q1->nitro_red cross_couple Cross-Coupling (at C-Br) q1->cross_couple other Other (e.g., Amine Acylation) q1->other q2 Are you using H₂ gas? nitro_red->q2 q3 Which base are you using? cross_couple->q3 stable Conditions are likely safe. Benzyl ether is stable to most other standard reagents. other->stable stop STOP! High risk of debenzylation. Choose alternative method. q2->stop Yes chemoselective Proceed with Chemoselective Method: - Fe/AcOH (Recommended) - SnCl₂/HCl - Na₂S q2->chemoselective No strong_base Strong/Harsh Base? (e.g., NaOtBu, NaOH) q3->strong_base mild_base Mild Base? (e.g., K₃PO₄, K₂CO₃, DBU) q3->mild_base reconsider Reconsider Base Choice. Risk of side reactions. Switch to milder conditions. strong_base->reconsider proceed Proceed with Caution: - Use modern Pd-catalyst/ligand - Keep temperature low (60-80°C) - Degas thoroughly mild_base->proceed

Caption: Decision workflow for minimizing debenzylation.

Part 3: Detailed Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction using Iron and Acetic Acid

This protocol describes the reduction of the nitro group to an amine while preserving the benzyl ether and aryl bromide functionalities.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Solvent Addition: Add glacial acetic acid (AcOH) to form a solution or a fine slurry (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: Add iron powder (Fe, <100 mesh) in portions (3.0 to 5.0 equiv). The addition may be exothermic.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove excess iron and iron salts, washing the pad with ethyl acetate or dichloromethane (DCM).

    • Carefully neutralize the filtrate by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-5-(benzyloxy)benzene-1,2-diamine.

Protocol 2: Debenzylation-Free Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid at the C-Br position.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if not using a precatalyst.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, approx. 0.1 M concentration).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
  • Benchchem. A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction Reagent Guides.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • ResearchGate. End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals.
  • ResearchGate.
  • ChemRxiv.
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Technical Support Center: Optimizing the Synthesis of 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-benzyloxy-4-bromo-2-nitroaniline. This molecule is a key intermediate in the development of various high-value organic compounds. Its synthesis, however, presents several challenges, including controlling regioselectivity during electrophilic aromatic substitution, minimizing side-product formation, and maximizing overall yield.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles for analogous transformations. Our goal is to empower you to overcome common hurdles and achieve a more efficient and reliable synthesis.

Core Synthetic Strategy

The most robust and controllable pathway to this compound involves a multi-step sequence starting from a protected aniline derivative. This strategy ensures high regioselectivity and minimizes the formation of oxidative byproducts. The core strategy involves protecting the highly activating amino group as an acetamide, which then directs the subsequent electrophilic substitutions.[1][2]

cluster_0 Synthetic Pathway Overview A 4-(Benzyloxy)aniline B Protection (Acetylation) A->B C Bromination B->C D Nitration C->D E Deprotection (Hydrolysis) D->E F Target Molecule E->F

Caption: High-level overview of the proposed synthetic route.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My overall yield is extremely low, or I'm recovering mostly starting material. What are the likely causes?

A: Low conversion is a common issue that can stem from several factors throughout the multi-step synthesis.[3][4]

  • Probable Causes:

    • Inadequate Reagent Purity: Impurities in starting materials or reagents can inhibit the reaction.[3]

    • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an inappropriate solvent can lead to incomplete reactions.[2][4] For instance, the nitration step is highly sensitive to temperature, with low temperatures leading to slow or stalled reactions.[2]

    • Poor Reagent Activity: The nitrating mixture (HNO₃/H₂SO₄) must be freshly prepared and kept cold to maintain the concentration of the active nitronium ion (NO₂⁺).[5] The brominating agent (e.g., NBS) may have degraded over time.

    • Catalyst Deactivation (if applicable): In certain specialized reactions, catalysts can be poisoned by impurities.[6]

  • Recommended Solutions:

    • Verify Reagent Quality: Ensure all starting materials are pure. Recrystallize solid starting materials or distill liquid ones if purity is questionable.[3]

    • Optimize Reaction Temperature: Systematically screen different temperatures. While nitration requires low temperatures (0-10 °C) to ensure selectivity[2], other steps like hydrolysis may require reflux to proceed to completion.[1]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. Do not proceed with the workup until TLC indicates the reaction is complete.[2]

    • Increase Reaction Time: If the reaction is proceeding slowly at the optimal temperature, consider extending the reaction time.

Issue 2: Formation of Multiple Isomers and Side Products

Q: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A: The formation of positional isomers is a classic challenge in electrophilic aromatic substitution on substituted benzene rings.

  • Probable Causes:

    • Nitration without a Protecting Group: Direct nitration of an aniline derivative often leads to a mixture of isomers and oxidation products. The amino group is protonated in the strongly acidic medium to form the anilinium ion (-NH₃⁺), which is a meta-director, competing with the ortho-, para-directing effects of the benzyloxy group.[5]

    • Reaction Temperature is Too High: Higher temperatures can overcome the activation energy for the formation of less-favored isomers, reducing the selectivity of the reaction.[7] Strict temperature control is crucial.[7]

    • Over-bromination: The activated ring system can potentially undergo di-bromination if an excess of the brominating agent is used or if the reaction is left for too long.

  • Recommended Solutions:

    • Employ a Protecting Group Strategy: The most effective solution is to protect the amino group as an acetamide (-NHCOCH₃) before bromination and nitration. The acetamido group is still an ortho-, para-director but is less activating than the amino group, offering excellent control and preventing oxidation.[1][2][5]

    • Maintain Strict Temperature Control: Use an ice or ice-salt bath during the addition of the nitrating and brominating agents to keep the temperature low and stable, typically between 0-10 °C.[2]

    • Use Stoichiometric Amounts of Reagents: Carefully control the stoichiometry of the brominating agent to avoid poly-bromination. Add the reagent dropwise and monitor the reaction by TLC.

Issue 3: Appearance of Dark, Tarry Byproducts

Q: During the nitration step, my reaction mixture turned dark brown/black and produced a tar-like substance. What happened?

A: The formation of tarry byproducts is almost always due to the oxidation of the highly activated aromatic ring.

  • Probable Causes:

    • Oxidation by Nitric Acid: The unprotected amino group makes the aniline ring extremely susceptible to oxidation by concentrated nitric acid, leading to polymerization and the formation of tar.[2]

    • Runaway Reaction Temperature: The nitration reaction is highly exothermic. If the temperature is not controlled, it can rise rapidly, accelerating oxidative side reactions.[2]

  • Recommended Solutions:

    • Protect the Amino Group: This is the most critical step to prevent oxidation. Acetylation of the aniline is the standard and most effective method.[2]

    • Pre-cool all Reagents and Glassware: Ensure the reaction flask and the nitrating mixture are adequately cooled in an ice bath before beginning the dropwise addition.

    • Slow, Controlled Addition: Add the nitrating agent very slowly (dropwise) to the substrate solution, ensuring the temperature does not rise above the set limit (e.g., 10 °C).[2]

Issue 4: Difficulty with Product Purification

Q: I'm struggling to get a pure product after the workup. What purification techniques are most effective?

A: Purification can be challenging due to the presence of closely related isomers or residual starting materials.

  • Probable Causes:

    • Incomplete Reaction: Residual starting material complicates purification.

    • Formation of Isomers: Isomers often have similar polarities, making them difficult to separate.

    • Insufficient Washing: Failure to neutralize and wash the crude product thoroughly can leave acidic residues that interfere with purification.

  • Recommended Solutions:

    • Thorough Workup: After quenching the reaction on ice, ensure the product is washed with water until the filtrate is neutral. For the final deprotection step, neutralize the acidic solution carefully with a base like sodium hydroxide to precipitate the final product.[1][2]

    • Recrystallization: This is often the most effective method for purifying the final product and key intermediates. A common solvent for this type of compound is ethanol or an ethanol/water mixture.[2][8]

    • Column Chromatography: If recrystallization fails to remove impurities, flash column chromatography on silica gel is the next best option. A gradient of hexane and ethyl acetate is typically effective for separating compounds of this nature.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in the nitration mixture? A1: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). Second, it serves as a solvent for the reaction.[5]

Q2: Why is acetylation preferred over other protecting groups for the amino function? A2: Acetylation is a simple, high-yielding reaction that converts the highly activating -NH₂ group into the moderately activating -NHCOCH₃ group. This change is crucial because it:

  • Prevents oxidation of the aromatic ring by the nitrating agent.[2]

  • Reduces the basicity of the nitrogen, preventing it from being protonated in the acidic medium.

  • Maintains the ortho-, para-directing influence needed for the desired regiochemistry.

  • The acetyl group can be easily removed in the final step by simple acid or base hydrolysis.[1][2]

Q3: What is the best way to monitor the progress of these reactions? A3: Thin-Layer Chromatography (TLC) is the most convenient and effective method. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. This helps determine the optimal reaction time and ensures the reaction has gone to completion before the workup.[2]

Q4: Are there any significant safety precautions I should take? A4: Yes, this synthesis involves several hazardous materials.

  • Strong Acids: Always handle concentrated sulfuric and nitric acid in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When preparing the nitrating mixture, always add the acid slowly to the other component while cooling in an ice bath.

  • Brominating Agents: N-Bromosuccinimide (NBS) or bromine should be handled with care in a fume hood.

  • Exothermic Reactions: The nitration step is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Always have a larger ice bath ready to add to the cooling bath if needed.

  • Quenching: Always quench the reaction by pouring it slowly over a large amount of crushed ice, rather than adding water to the reaction mixture.

Experimental Protocols & Data

Recommended Synthetic Pathway

The following is a detailed, step-by-step protocol for the synthesis of this compound, logically constructed from established procedures for analogous molecules.[1][2]

cluster_1 Step 1: Acetylation cluster_2 Step 2: Bromination cluster_3 Step 3: Nitration cluster_4 Step 4: Hydrolysis A1 4-(Benzyloxy)aniline A3 4'-(Benzyloxy)acetanilide A1->A3 Stir, Warm A2 Acetic Anhydride, Glacial Acetic Acid A2->A3 B1 4'-(Benzyloxy)acetanilide B3 5'-(Benzyloxy)-2'-bromoacetanilide B1->B3 Stir, RT B2 NBS, Acetic Acid B2->B3 C1 5'-(Benzyloxy)-2'-bromoacetanilide C3 5-Benzyloxy-4-bromo-2-nitroacetanilide C1->C3 0-10 °C C2 HNO₃ / H₂SO₄ (conc.) C2->C3 D1 5-Benzyloxy-4-bromo-2-nitroacetanilide D3 This compound D1->D3 Reflux D2 H₂SO₄, Aqueous Ethanol D2->D3

Caption: Detailed workflow for the 4-step synthesis.

Protocol 1: Synthesis via Protection Strategy

Step 1: Acetylation of 4-(Benzyloxy)aniline

  • In a flask, dissolve 4-(benzyloxy)aniline in glacial acetic acid.

  • Slowly add a slight excess (1.1 eq.) of acetic anhydride to the solution while stirring.

  • Gently warm the mixture to ~50 °C for 30 minutes.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the white solid (4'-(benzyloxy)acetanilide) by vacuum filtration, wash thoroughly with water, and dry.[2]

Step 2: Bromination of 4'-(Benzyloxy)acetanilide

  • Dissolve the dried 4'-(benzyloxy)acetanilide in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) in portions to the solution while stirring at room temperature.

  • Stir the mixture for 1-2 hours, monitoring by TLC for the formation of the product.

  • Once complete, pour the mixture into ice water.

  • Collect the precipitate by filtration, wash with water, then with a dilute sodium bisulfite solution to remove any unreacted bromine, and finally with water again.

  • Dry the product (5'-(benzyloxy)-2'-bromoacetanilide).

Step 3: Nitration of 5'-(Benzyloxy)-2'-bromoacetanilide

  • Suspend the dried bromo-intermediate in glacial acetic acid or concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Separately, prepare a pre-cooled nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid.

  • Add the cold nitrating mixture dropwise to the suspension, ensuring the internal temperature does not exceed 10 °C.[2]

  • After the addition is complete, stir the mixture at low temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture over a large volume of crushed ice to precipitate the nitro product.

  • Collect the product (5-benzyloxy-4-bromo-2-nitroacetanilide) by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.[2]

Step 4: Hydrolysis of 5-Benzyloxy-4-bromo-2-nitroacetanilide

  • Reflux the dried nitroacetanilide in a solution of sulfuric acid in aqueous ethanol (e.g., 15-20% H₂SO₄).[2]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture and pour it into cold water.

  • Carefully neutralize the solution with a base (e.g., 10% sodium hydroxide solution) until the final product precipitates.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[2]

Summary of Reaction Parameters
StepKey ReagentsEquivalents (Typical)SolventTemperatureKey Considerations
Acetylation Acetic Anhydride1.1 eq.Glacial Acetic Acid50 °CProtects the amino group.[2]
Bromination N-Bromosuccinimide (NBS)1.05 eq.Glacial Acetic AcidRoom TempControls regioselectivity for the bromo group.
Nitration HNO₃ / H₂SO₄1.1 eq. HNO₃Acetic or Sulfuric Acid0 - 10 °CStrict temperature control is critical.[2]
Hydrolysis H₂SO₄ (aq)Catalytic/SolventAqueous EthanolRefluxRemoves the acetyl protecting group.[1]

References

  • BenchChem. (2025). Troubleshooting low conversion rates in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
  • Sigma-Aldrich. (n.d.). 4-(BENZYLOXY)-5-BROMO-2-NITROANILINE AldrichCPR.
  • BLDpharm. (n.d.). 5-(Benzyloxy)-4-bromo-2-nitroaniline.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis. BenchChem Technical Support.
  • Matrix Scientific. (n.d.). N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline.
  • Sigma-Aldrich. (n.d.). 4-(BENZYLOXY)-5-BROMO-2-NITROANILINE AldrichCPR.
  • BenchChem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. BenchChem Technical Support.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • ChemicalBook. (n.d.). 5-BROMO-2-IODOANILINE synthesis.
  • Quick Company. (n.d.).
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
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Troubleshooting guide for the reduction of 5-BENZYLOXY-4-BROMO-2-NITROANILINE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Benzyloxy-5-bromo-1,2-phenylenediamine via the reduction of 5-Benzyloxy-4-bromo-2-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and solutions to common challenges encountered during this specific chemical transformation. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during the experiment.

Issue 1: The reaction is incomplete, slow, or fails to initiate.

Question: I've set up my reduction, but TLC analysis shows mostly unreacted starting material even after several hours. What are the potential causes and how can I resolve this?

Answer: Low or no conversion is a common issue stemming from several factors related to the choice of reagents, their quality, and the reaction conditions. The substrate, this compound, possesses electronic and steric features that influence its reactivity. The electron-donating benzyloxy group and the electron-withdrawing nitro group have opposing effects on the ring's electron density.[1][2] Let's systematically troubleshoot the problem.

Potential Causes & Solutions:

  • Choice of Reducing System: Not all reduction methods are equally effective for this substrate.

    • Catalytic Hydrogenation (e.g., H₂/Pd/C): While often clean, this method can be sluggish for this substrate and carries a high risk of debenzylation (cleavage of the O-benzyl ether) and debromination.[3] If you are using this method and it's failing, consider the alternatives.

    • Metal/Acid Reductions (SnCl₂/HCl, Fe/HCl): These are classic, robust methods for nitro group reduction.[4][5] Tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol or ethyl acetate is often the preferred method due to its high chemoselectivity and milder conditions compared to iron.[3][6] It is particularly effective for substrates with other reducible functional groups.[6]

    • Sodium Dithionite (Na₂S₂O₄): This is a milder, metal-free alternative, useful if your molecule is sensitive to acidic conditions.[7][8] However, its reducing power may be insufficient for some substrates, and it can be sensitive to decomposition if not handled correctly.[9]

  • Reagent Quality & Stoichiometry:

    • Reducing Agent: Ensure your reducing agent is not old or decomposed. Tin(II) chloride dihydrate can oxidize on storage. Sodium dithionite is notoriously unstable in the presence of moisture and air; a yellow color and strong sulfurous smell indicate decomposition.[9] Use a fresh bottle. For metal/acid systems, ensure you are using a sufficient molar excess of the metal and acid. Typically, 3-5 equivalents of SnCl₂∙2H₂O are required.

    • Solvent Purity: Use high-purity, dry solvents (if required by the protocol). Impurities can sometimes interfere with the reaction.

  • Reaction Conditions:

    • Temperature: Many reductions, particularly with SnCl₂, require heating to proceed at a reasonable rate. Refluxing in ethanol is a common condition. If you are running the reaction at room temperature, slowly increasing the heat may initiate the reaction.

    • Agitation: In heterogeneous reactions (like Fe/HCl or catalytic hydrogenation), vigorous stirring is critical to ensure proper mixing and contact between the reagents.[10]

    • Concentration: Ensure the starting material is fully dissolved in the solvent. If solubility is an issue, you may need to use a co-solvent system or increase the solvent volume.

Issue 2: The reaction yields a complex mixture of products or significant side products.

Question: My reaction consumed the starting material, but my crude product is a mess. I see multiple spots on the TLC plate. What are the likely side reactions and how can I prevent them?

Answer: The formation of multiple products points to a lack of chemoselectivity. For this compound, two primary side reactions are debromination and debenzylation, especially under catalytic hydrogenation conditions.

Potential Side Reactions & Prevention Strategies:

  • Debromination (Loss of Bromine):

    • Cause: This is a well-known side reaction in catalytic hydrogenation, particularly with palladium on carbon (Pd/C).[3] The palladium catalyst can reductively cleave the C-Br bond.

    • Prevention:

      • Avoid Pd/C: Switch to a different reduction system. SnCl₂/HCl or Fe/HCl are excellent choices as they are far less likely to cause dehalogenation.[3][6]

      • Change Catalyst: If catalytic hydrogenation is necessary, Raney Nickel may be a better option as it is often less prone to causing dehalogenation of aromatic bromides compared to Pd/C.[3]

  • Debenzylation (Loss of the Benzyl Group):

    • Cause: The benzyl ether linkage is susceptible to hydrogenolysis (cleavage by H₂) in the presence of palladium catalysts. This will result in the formation of a phenolic byproduct.

    • Prevention: As with debromination, the most effective solution is to avoid H₂/Pd/C. Metal/acid reductions like SnCl₂ or Fe/HCl do not cleave benzyl ethers.[6]

  • Formation of Azo/Azoxy Dimers:

    • Cause: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates.[11][12] Under neutral or basic conditions, these intermediates can couple to form dimeric impurities (azoxy, azo, and hydrazo compounds).

    • Prevention: Using a strong reducing system under acidic conditions (e.g., Sn/HCl or Fe/HCl) suppresses these side reactions.[4][11] The acidic medium protonates the reactive intermediates, keeping them on the desired reaction pathway towards the amine.[11]

Decision-Making Flowchart for Method Selection

The following diagram can help guide your choice of reduction method to minimize side reactions.

Reduction_Method_Selection Choosing a Reduction Method for this compound Start Goal: Reduce Nitro Group Check_Halogen Is preserving the C-Br bond critical? Start->Check_Halogen Check_Benzyl Is preserving the O-Benzyl ether critical? Check_Halogen->Check_Benzyl No (Not Recommended) Avoid_PdC Avoid H₂/Pd/C High risk of debromination & debenzylation. Check_Halogen->Avoid_PdC Yes Use_SnCl2 Recommended: Use SnCl₂/HCl or Fe/HCl High chemoselectivity, robust. Check_Benzyl->Use_SnCl2 Yes Consider_RaNi Consider H₂/Raney Ni Lower risk of debromination than Pd/C, but debenzylation is still possible. Check_Benzyl->Consider_RaNi No (Not Recommended) Avoid_PdC->Use_SnCl2

Caption: A decision tree for selecting a suitable nitro group reduction method.

Issue 3: My final product is dark brown/black and appears to be degrading.

Question: I successfully isolated my product, 4-benzyloxy-5-bromo-1,2-phenylenediamine, but it's a dark, unstable solid that darkens upon standing. How can I obtain and store a clean, stable product?

Answer: Aromatic diamines, especially phenylenediamines, are notoriously susceptible to air oxidation. The appearance of a dark color is a classic sign of oxidative decomposition, likely forming highly colored quinone-diimine type structures.

Solutions for Product Stability:

  • Inert Atmosphere During Workup: Once the reduction is complete, all subsequent steps should be performed under an inert atmosphere (Nitrogen or Argon) to the greatest extent possible.

    • Use degassed solvents for extraction and recrystallization.

    • Blanket the filtration funnel and receiving flask with N₂/Ar.

  • Efficient Workup: Do not let the crude product sit exposed to air for extended periods. Proceed with purification immediately after isolation.

  • Purification Method:

    • Recrystallization: This is often effective for removing baseline impurities and can be performed quickly. Choose a solvent system (e.g., Ethanol/Water, Toluene/Hexanes) where the product has good solubility at high temperatures and poor solubility at low temperatures. Perform the recrystallization under a blanket of inert gas.

    • Column Chromatography: If recrystallization is ineffective, chromatography on silica gel can be used. However, the slightly acidic nature of silica and the prolonged exposure to air can promote decomposition. To mitigate this:

      • Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1-2%).

      • Use a rapid "flash" chromatography technique to minimize time on the column.

  • Storage: The final, purified product should be stored in a sealed vial under an inert atmosphere (N₂ or Ar) in a freezer (-20 °C) and protected from light.

Experimental Protocols & Data

Table 1: Comparison of Common Reduction Methods
FeatureCatalytic Hydrogenation (H₂/Pd/C)Tin(II) Chloride (SnCl₂∙2H₂O)Iron/HCl (Béchamp Reduction)
Primary Reductant H₂ gasSn²⁺Fe⁰
Typical Conditions RT to 50 °C, 1-4 atm H₂, various solventsReflux in EtOH or EtOAcReflux in EtOH/H₂O, aq. HCl or AcOH
Pros for this Substrate Clean workup (catalyst filtration)Excellent chemoselectivity , preserves bromo and benzyloxy groups.[3][6]Inexpensive reagents, good selectivity.
Cons for this Substrate High risk of debromination & debenzylation .[3] Catalyst poisoning possible.[10]Workup requires removal of tin salts.[6] Stoichiometric waste.Heterogeneous, can be messy. Requires careful filtration of iron oxides.[13]
Workup Complexity LowModerateModerate to High
Recommendation Not Recommended Highly Recommended Good Alternative
Recommended Protocol: Reduction using Tin(II) Chloride

This protocol is recommended for its high chemoselectivity, which preserves the sensitive bromo and benzyloxy functionalities.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂∙2H₂O)

  • Ethanol (Absolute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add absolute ethanol (approx. 10-15 mL per gram of starting material) followed by tin(II) chloride dihydrate (4.0 eq).

  • Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction mixture will typically become a clear, light-yellow solution upon completion.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be more polar than the starting material and can be visualized with UV light and/or a potassium permanganate stain. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: After the reaction is complete (TLC shows full consumption of starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur. Stir this mixture for 30-60 minutes. A thick, white precipitate of tin hydroxides will form.

  • Workup - Filtration: Filter the entire mixture through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.[13]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. The desired product will be in the organic (ethyl acetate) layer. Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-benzyloxy-5-bromo-1,2-phenylenediamine.

  • Purification: Purify the crude product immediately by recrystallization (e.g., from ethanol/water) or flash chromatography as described in Issue 3.

Workflow Diagram

Reduction_Workflow cluster_reaction 1. Reaction cluster_workup 2. Workup cluster_purification 3. Purification & Storage Start 5-Benzyloxy-4-bromo- 2-nitroaniline Reagents + SnCl₂∙2H₂O + Ethanol Start->Reagents Heat Reflux (2-4h) Reagents->Heat Quench Cool & Quench (aq. NaHCO₃) Heat->Quench Filter Filter through Celite (Removes Tin Salts) Quench->Filter Extract Extract with EtOAc Filter->Extract Wash Wash (H₂O, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Recrystallize or Flash Chromatography Dry->Purify Store Store under N₂/Ar at -20°C Purify->Store

Caption: General experimental workflow for the SnCl₂ reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best overall method for reducing this compound? A1: The reduction using tin(II) chloride (SnCl₂) in ethanol is arguably the most reliable and chemoselective method. It effectively reduces the nitro group while preserving the acid-labile benzyloxy ether and the potentially reducible bromo-substituent, which are at high risk when using catalytic hydrogenation with Pd/C.[3][6]

Q2: How can I effectively monitor the reaction on TLC? A2: Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The starting nitroaniline is typically a bright yellow-orange compound, while the product diamine is often colorless or very pale. The product will have a lower Rf value (be more polar) than the starting material. Staining with potassium permanganate (KMnO₄) can help visualize the product, which will appear as a yellow/brown spot on a purple background, as anilines are readily oxidized.

Q3: What are the key safety precautions for these reductions? A3:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all joints are sealed and there are no ignition sources. Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric and may ignite upon exposure to air, especially in the presence of flammable solvents.[10][14] Always handle the catalyst wet or under an inert atmosphere.

  • Metal/Acid Reductions: These reactions can be exothermic. Add reagents carefully and have an ice bath ready to control the temperature if needed. Hydrochloric acid is corrosive and should be handled in a fume hood.

  • Sodium Dithionite: Can undergo thermal decomposition, which is accelerated in the presence of organic solvents.[7] Avoid excessive heating. Acidic workup can release toxic H₂S gas.

Q4: Why is an acidic medium important for some metal reductions? A4: An acidic medium, such as with Sn/HCl or Fe/HCl, serves two main purposes. First, it activates the nitro group for reduction. Second, it protonates the reaction intermediates (nitroso and hydroxylamine), preventing them from undergoing undesirable coupling side reactions that form azo and azoxy compounds.[11] This ensures the reaction proceeds cleanly to the desired aniline product.[4][11]

References
  • Vertex AI Search Result[11]: Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Vertex AI Search.

  • Vertex AI Search Result[10]: Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Benchchem.

  • Vertex AI Search Result[3]: Nitro Reduction - Common Conditions. Organic Chemistry Portal.

  • Vertex AI Search Result[1]: Substituent effects of nitro group in cyclic compounds. ResearchGate.

  • Vertex AI Search Result[6]: Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Vertex AI Search Result[15]: Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?. ResearchGate.

  • Vertex AI Search Result[2]: (PDF) Substituent effects of nitro group in cyclic compounds. ResearchGate.

  • Vertex AI Search Result[12]: Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.

  • Vertex AI Search Result[7]: Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Vertex AI Search Result[8]: Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.

  • Vertex AI Search Result[16]: Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry.

  • Vertex AI Search Result[17]: Nitroaromatic Reduction w/Sn. Sciencemadness.org.

  • Vertex AI Search Result[9]: Technical Support Center: Optimizing Sodium Dithionite Reductions. Benchchem.

  • Vertex AI Search Result[4]: Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. OrgoSolver.

  • Vertex AI Search Result[14]: Hydrogenation reaction tips and tricks. Reddit.

  • Vertex AI Search Result[18]: Can anyone offer advice regarding reduction of nitrobenzene to aniline?. ResearchGate.

  • Vertex AI Search Result[13]: Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.

  • Vertex AI Search Result[5]: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the challenging substrate, 5-benzyloxy-4-bromo-2-nitroaniline, in palladium-catalyzed cross-coupling reactions. We will explore the inherent difficulties posed by this molecule's unique electronic and steric profile and provide actionable strategies for successful catalyst selection and reaction optimization.

Section 1: Substrate Analysis & Key Challenges

This compound is a complex aryl bromide substrate. A successful cross-coupling strategy must account for three key structural features that significantly influence reactivity:

  • Electron-Deficient Aryl System: The potent electron-withdrawing nitro group (-NO₂) at the ortho position deactivates the aromatic ring. While this can facilitate the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, it can render subsequent steps, like transmetalation, more challenging.[1][2][3]

  • Coordinating Amino Group: The primary aniline (-NH₂) group, also ortho to the bromine, can act as a ligand and coordinate to the palladium center. This can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[4]

  • Steric Hindrance: The bulky benzyloxy group and the tetrasubstituted nature of the aromatic ring create significant steric congestion around the reactive C-Br bond. This hindrance can slow down key steps in the catalytic cycle, particularly reductive elimination.[5]

Addressing these challenges requires a carefully selected catalyst system, where the ligand, palladium source, base, and solvent all work in concert to favor the desired reaction pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is a good starting point for this substrate: Suzuki-Miyaura or Buchwald-Hartwig?

Both reactions are viable, but they serve different purposes.

  • For C-C bond formation (e.g., creating a biaryl structure): The Suzuki-Miyaura reaction is the recommended starting point. It is robust, has a broad functional group tolerance, and a wide variety of boronic acids and esters are commercially available.[6]

  • For C-N bond formation (e.g., adding a new amine): The Buchwald-Hartwig amination is the premier method.[7][8] Given that the substrate is already an aniline, this would typically be used to couple it with another aryl halide if the goal is to form a diarylamine, or to couple a different amine to the C-Br bond of the substrate.

This guide will focus primarily on the Suzuki-Miyaura coupling as a representative C-C bond-forming reaction.

Q2: What are the best initial palladium catalysts and ligands to screen for a Suzuki-Miyaura coupling?

For a challenging substrate like this, standard catalysts like Pd(PPh₃)₄ may be ineffective.[9] Success hinges on using a modern catalyst system composed of a palladium source and a specialized, bulky, electron-rich phosphine ligand. These ligands are designed to accelerate the key steps of oxidative addition and reductive elimination, which are often rate-limiting.[5][10]

Recommended Starting Points:

  • Palladium Precatalysts: Modern precatalysts are often air-stable and provide a reliable source of the active Pd(0) species. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are excellent choices as they are designed for high efficiency in challenging couplings.[1][5]

  • Ligands: The "Buchwald-type" biaryl monophosphine ligands are the industry standard for this type of transformation. They possess the necessary steric bulk and electron-donating properties.[11]

Ligand NameKey Features & Application
SPhos Excellent generality and high reactivity, particularly for hindered systems.[11]
XPhos Highly effective for a wide range of substrates, including electron-poor aryl chlorides and bromides.[5]
RuPhos Often superior for couplings involving electron-deficient aryl halides and certain heterocyclic partners.[12]

It is highly recommended to screen at least two different ligands to find the optimal choice for your specific coupling partner.

Q3: How do I mitigate the negative effects of the nitro and aniline groups?
  • Nitro Group: The primary concern is potential reduction of the nitro group to an amine, especially if using certain phosphine ligands or harsh conditions. Sticking to the recommended bulky biarylphosphine ligands and carefully controlling reaction temperature can minimize this side reaction. Fortunately, the nitro group's electron-withdrawing nature can be beneficial for the oxidative addition step.[2]

  • Aniline Group: While N-protection is a possible strategy, developing a robust method for the unprotected amine is often more efficient. The use of bulky ligands like SPhos or XPhos helps to create a sterically crowded environment around the palladium center, which can disfavor the binding of the aniline group and prevent catalyst inhibition.[4] Additionally, the choice of base is critical.

Q4: Which bases and solvents are most effective?

The transmetalation step of the Suzuki-Miyaura cycle requires a base to activate the organoboron species.[13][14][15] For challenging substrates, a moderately strong base is often required to facilitate this step, which can be slow for electron-deficient systems.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is strong enough to promote catalysis without causing excessive side reactions. It is often used as a hydrate.[11]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ fails, particularly with sterically hindered substrates.[5]

  • Recommended Solvents:

    • 1,4-Dioxane or Tetrahydrofuran (THF) with water (e.g., 10:1 ratio): A common and effective solvent system.[5][16]

    • Toluene with water: A higher-boiling alternative if increased temperatures are needed.[2]

Always ensure solvents are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the reaction and provides a logical workflow for diagnosis and resolution.

Logical Troubleshooting Workflow

G cluster_catalyst Catalyst System Optimization start Reaction Failure: Low or No Conversion check_purity Verify Purity & Integrity of Starting Materials/Reagents start->check_purity First Step side_reactions Problem: Side Reactions Observed (Debromination, Nitro Reduction) start->side_reactions check_inert Ensure Rigorous Inert Atmosphere (Degassed Solvents) check_purity->check_inert ligand_issue Problem: Ineffective Ligand check_inert->ligand_issue If Reagents are OK base_issue Problem: Base Too Weak ligand_issue->base_issue sol_ligand Solution: Screen Alternative Ligand (e.g., switch SPhos to XPhos) ligand_issue->sol_ligand temp_issue Problem: Insufficient Energy base_issue->temp_issue sol_base Solution: Switch to Stronger Base (K₃PO₄ → Cs₂CO₃) base_issue->sol_base sol_temp Solution: Increase Reaction Temperature (e.g., 80°C → 100°C) temp_issue->sol_temp sol_dehalogenation Solution: Use less polar solvent, ensure anhydrous conditions if possible. side_reactions->sol_dehalogenation

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.

Q5: My reaction shows no conversion, and I only recover starting material. What went wrong?

This is often due to catalyst inactivity.

  • Cause 1: Oxygen Contamination. The active Pd(0) catalyst is readily oxidized to inactive Pd(II).

    • Solution: Ensure your solvents are thoroughly degassed using a method like sparging with argon or nitrogen for at least 30 minutes. The reaction vessel must be purged and kept under a positive pressure of an inert gas (Ar or N₂).[5]

  • Cause 2: Ineffective Catalyst System. The chosen ligand or base may not be suitable for this specific transformation.

    • Solution: If using K₃PO₄, switch to a stronger base like Cs₂CO₃. If using a ligand like SPhos, try XPhos or RuPhos. A small screen of 2-3 different ligands is a powerful tool.[5][11][12]

Q6: I'm observing a significant amount of debrominated starting material. How can I prevent this?

This side reaction, known as proto-debromination, occurs when the aryl halide is reduced instead of coupled.

  • Cause: This can be promoted by impurities (especially water) or by certain solvent/base combinations.

    • Solution: Ensure your boronic acid is of high quality, as decomposition can be a source of protons. If using a hydrated base like K₃PO₄·H₂O, try using the anhydrous form or switching to a different base. Sometimes, using a less polar solvent like toluene can disfavor this pathway.

Q7: My reaction turns black and stalls. What does this mean?

The formation of a black precipitate is typically palladium black, which results from the agglomeration and precipitation of the Pd(0) catalyst.

  • Cause: This indicates catalyst decomposition. It often happens when the ligand is unable to sufficiently stabilize the palladium nanoparticles, which can occur at high temperatures or with inefficient ligands.

    • Solution: First, try lowering the reaction temperature. If that is not effective, a higher catalyst or ligand loading may be necessary. Ensure the ligand-to-palladium ratio is appropriate (typically between 1.5:1 and 2:1). Using a robust precatalyst like a G3 or G4 Buchwald precatalyst can also improve catalyst stability.[1]

Section 4: Experimental Protocol & Catalyst Screening Workflow

General Workflow for Catalyst System Screening

Caption: Workflow for efficient screening of catalyst systems.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.[5][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 10:1 v/v)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.3 mmol, 1.5 equiv), K₃PO₄ (0.6 mmol, 3.0 equiv), and the XPhos Pd G3 precatalyst (0.004 mmol, 2 mol%).

  • Inerting: Seal the vessel with a septum. If not in a glovebox, evacuate and backfill the tube with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a final concentration of approximately 0.2 M with respect to the starting aniline.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(28), 7122-7135. [Link]

  • Bello, D., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, 129(15), 4893-903. [Link]

  • Bello, D., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(15), 4893-4903. [Link]

  • Singh, U. P., & Singleton, D. A. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Gláser, Z., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Gini, A., et al. (2019). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. [Link]

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Caron, L., Campeau, L.-C., & Fagnou, K. (2008). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters, 10(20), 4533-4536. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Quintana, R., & van der Eycken, E. V. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(42), 18374-18386. [Link]

  • Barder, T. E., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(42), 12884-12892. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Darses, S., & Genet, J.-P. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3046-3058. [Link]

  • Watson, A. J. B., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Nakao, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(2), 522-528. [Link]

  • ResearchGate. (2011). Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]

  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • ResearchGate. (2012). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? [Link]

Sources

Technical Support Center: Recrystallization of 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-benzyloxy-4-bromo-2-nitroaniline. Here, we provide a comprehensive resource in a question-and-answer format to address common challenges and provide field-proven insights for successful recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selecting a recrystallization solvent for this compound?

The primary challenge lies in the multifuctional nature of the molecule. This compound possesses a combination of polar groups (nitro, amine) and a relatively nonpolar, bulky benzyloxy group. This complex structure necessitates a solvent that can effectively solubilize the molecule at an elevated temperature but allow for the formation of well-defined crystals upon cooling. The principle of "like dissolves like" is a good starting point; given the polar nitro and amino functionalities, polar solvents are generally good candidates.[1] However, the large benzyloxy group will influence its solubility in highly polar solvents.

Q2: Which solvents are recommended for the recrystallization of this compound?

Based on the structural characteristics of the target compound and established protocols for similar nitroaromatic and brominated aniline compounds, ethanol is a highly recommended starting solvent.[2][3][4][5] Alcoholic solvents are frequently effective for nitroaryl compounds.[1][6]

Alternative solvents and solvent systems to consider:

  • Acetic Acid: Glacial acetic acid is another strong candidate, often used for recrystallizing substituted anilines.[3][4] However, its high boiling point and corrosive nature require careful handling and thorough removal from the final product.

  • Ethanol/Water mixture: If the compound is too soluble in pure ethanol even at low temperatures, a mixed solvent system can be employed.[1] The gradual addition of water (an anti-solvent) to a hot ethanolic solution of the compound can induce crystallization.

  • Toluene: For compounds with significant aromatic character, toluene can be effective. It is less polar than alcohols and may provide a different selectivity for impurity removal.

The ideal solvent should exhibit a steep solubility curve for the compound, meaning it is highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).[1]

Q3: How do I perform a solvent selection test for this compound?

A systematic approach to solvent selection is crucial. The following small-scale test can save significant time and material:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetic acid) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent in small portions until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature, completely soluble at an elevated temperature, and forms abundant, well-defined crystals upon cooling.

Experimental Protocol: Recrystallization of this compound using Ethanol

This protocol details the standard procedure for purifying this compound using a single-solvent recrystallization with ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. It is critical to avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the hot solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Oiling Out (Formation of a liquid layer instead of solid crystals)The melting point of the compound may be lower than the boiling point of the solvent.[1] The solution is supersaturated with impurities. Cooling is too rapid.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point.[1]
No Crystals Form Upon Cooling Too much solvent was used. The solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution.[1] Add a seed crystal of the pure compound.
Low Yield of Recrystallized Product Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.[1] Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent.Reduce the initial volume of solvent used. Before discarding the mother liquor, cool it further in an ice-salt bath to see if more crystals form.[1] Ensure the filtration apparatus is pre-heated during hot filtration.[1]
Colored Crystals After Recrystallization Colored impurities are co-crystallizing with the product.Use activated charcoal to decolorize the solution before crystallization. A second recrystallization may be necessary.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization & Isolation cluster_final Final Product start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) cool Slow Cooling & Ice Bath hot_filter->cool decolorize->hot_filter filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Solvent Selection Decision Tree

Solvent_Selection start Start: Crude Compound (20-30 mg) add_solvent Add Solvent Dropwise (Room Temp) start->add_solvent dissolves_rt Dissolves? add_solvent->dissolves_rt unsuitable Unsuitable for Single-Solvent Use dissolves_rt->unsuitable Yes heat Heat Gently dissolves_rt->heat No dissolves_hot Dissolves? heat->dissolves_hot insoluble Insoluble. Try Another Solvent. dissolves_hot->insoluble No cool Cool Slowly, Then Ice Bath dissolves_hot->cool Yes crystals Crystals Form? cool->crystals suitable Suitable Solvent crystals->suitable Yes no_crystals Not Ideal. Consider Mixed Solvents. crystals->no_crystals No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • VibzzLab. (2022, March 17). Tribromoaniline : Synthesis [Video]. YouTube. [Link]

  • Google Patents. (1959). Method of crystallizing nitro products. (U.S.
  • Google Patents. (2016). 2-bromo-5-nitrophenylamine and preparation method thereof.

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Technical Support Center: 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-benzyloxy-4-bromo-2-nitroaniline. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability and storage of this compound. The information herein is synthesized from established chemical principles and data on structurally related molecules to ensure scientific integrity and practical utility in your experiments.

I. Chemical Profile and Intrinsic Stability

This compound is a complex aromatic compound featuring several functional groups that dictate its reactivity and stability: a nitro group, an aniline moiety, a bromine substituent, and a benzyl ether. The aromatic ring itself confers a degree of stability.[1] However, the interplay of its substituents presents specific handling and storage challenges.

Functional Group Potential Stability Concern
Nitroaniline Susceptibility to reduction, potential light sensitivity, and toxicity.[2][3][4]
Brominated Aromatic Generally high thermal stability, but can be subject to dehalogenation under certain reductive conditions.[5]
Benzyl Ether Prone to cleavage under acidic, oxidative, or reductive (hydrogenolysis) conditions.[6][7][8][9]
Aniline Susceptible to oxidation, which can lead to coloration of the sample.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Based on the functional groups present, the recommended storage conditions are in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[10][11][12][13] An inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation of the aniline group and potential moisture-related degradation. For long-term storage, refrigeration (2-8°C) is advisable.[10]

Q2: My sample of this compound has developed a darker color over time. What could be the cause?

A2: Darkening of the sample is likely due to oxidation of the aniline functional group. This process can be accelerated by exposure to air and light. While this may not affect all experimental outcomes, it indicates some level of degradation. For sensitive applications, it is recommended to use freshly purified material.

Q3: Is this compound sensitive to light?

A3: Nitroaromatic compounds and anilines can be light-sensitive.[4][10] Photodegradation can occur, leading to the formation of impurities. It is crucial to store the compound in an amber vial or a container that is otherwise shielded from light.[13]

Q4: Can I dissolve this compound in acidic or basic solutions for my experiments?

A4: Caution should be exercised. Strong acids can lead to the cleavage of the benzyl ether group.[6][7] While the aniline group can be protonated in acidic conditions, prolonged exposure or heating can cause degradation. Strong bases may also promote side reactions. It is recommended to use neutral, aprotic solvents whenever possible and to prepare solutions fresh before use.

Q5: What are the potential degradation pathways for this molecule?

A5: The primary degradation pathways are likely to involve the most reactive functional groups. The following diagram illustrates the potential points of instability:

Potential Degradation Pathways cluster_degradation Degradation Products This compound This compound Oxidized Aniline Oxidized Aniline This compound->Oxidized Aniline Air/Light Debenzylated Phenol Debenzylated Phenol This compound->Debenzylated Phenol Acid/H₂/Pd-C Reduced Nitro Group Reduced Nitro Group This compound->Reduced Nitro Group Reducing Agents

Caption: Potential degradation pathways for this compound.

III. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Inconsistent Experimental Results Sample degradation due to improper storage or handling.Store the compound under an inert atmosphere, protected from light, and at a low temperature.[10][13] Prepare solutions fresh for each experiment. Consider re-purifying the compound if degradation is suspected.
Unexpected Side Products in a Reaction Cleavage of the benzyl ether protecting group.Avoid strongly acidic conditions or catalytic hydrogenation (e.g., H₂/Pd-C) if the benzyl group needs to remain intact.[6][7][8] If debenzylation is desired, these are the methods of choice.
Reduction of the nitro group.Be mindful of the reducing agents used in your reaction. The nitro group is susceptible to reduction to an amine, which will alter the compound's properties and reactivity.
Poor Solubility Inappropriate solvent choice.Test solubility in a range of aprotic organic solvents. Gentle warming may aid dissolution, but avoid high temperatures to prevent degradation.

IV. Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Place the solid this compound in a clean, dry amber glass vial.

  • If available, flush the vial with an inert gas (argon or nitrogen) for 30-60 seconds to displace air.

  • Tightly seal the vial with a cap that has a chemically resistant liner.

  • Wrap the cap and vial junction with parafilm to provide an additional barrier against moisture and air.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a desiccator inside a refrigerator at 2-8°C.[10]

Protocol 2: Preparation of a Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weigh the desired amount of the solid in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[2][14][15]

  • Add the solid to a clean, dry volumetric flask.

  • Add a small amount of the desired anhydrous, aprotic solvent (e.g., DMSO, DMF, or THF) and gently swirl to dissolve the solid.

  • Once dissolved, dilute to the final volume with the solvent.

  • If the solution is not for immediate use, flush the headspace of the flask with an inert gas before sealing. Store the solution at low temperature and protected from light.

The following workflow outlines the decision-making process for handling and using this compound:

Experimental Workflow start Receive/Synthesize Compound storage Store under inert gas, 2-8°C, protected from light start->storage prep Prepare fresh solution in aprotic solvent storage->prep reaction Perform Experiment (Avoid strong acids/bases, and harsh reducing agents) prep->reaction end Analyze Results reaction->end

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to 5-BENZYLOXY-4-BROMO-2-NITROANILINE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Benzyloxy-4-bromo-2-nitroaniline is a key substituted aniline derivative that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring amino, bromo, and nitro groups, along with a bulky benzyloxy substituent, allows for a range of subsequent chemical modifications. The strategic synthesis of this molecule is paramount to ensure high purity and yield, which are critical for downstream applications. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and a discussion of the merits and drawbacks of each approach to aid researchers in selecting the optimal pathway for their needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from different starting materials, primarily revolving around the strategic introduction of the benzyloxy, bromo, and nitro groups onto an aniline or phenol precursor. The sequence of these transformations is critical to control the regioselectivity of the reactions, guided by the directing effects of the substituents on the aromatic ring. Herein, we compare two logical synthetic pathways: Route A , commencing with 4-bromo-2-aminophenol, and Route B , starting from 4-bromo-2-nitrophenol.

ParameterRoute A: Starting from 4-bromo-2-aminophenolRoute B: Starting from 4-bromo-2-nitrophenol
Starting Material 4-bromo-2-aminophenol4-bromo-2-nitrophenol
Number of Steps 44
Key Reactions Acetylation, Williamson Ether Synthesis, Nitration, HydrolysisWilliamson Ether Synthesis, Nitro Reduction, Acetylation, Nitration, Hydrolysis
Overall Yield (Estimated) ModerateModerate to Good
Key Challenges Potential for O-acylation, controlling nitration regioselectivityHandling of potentially hazardous reducing agents, multi-step process to install the final nitro group

Route A: Synthesis from 4-Bromo-2-aminophenol

This synthetic pathway leverages the commercially available 4-bromo-2-aminophenol and proceeds through a four-step sequence involving protection of the amine, etherification, nitration, and deprotection. The initial protection of the highly activating and potentially oxidizable amino group is crucial for the success of the subsequent steps.

Logical Workflow for Route A

Route A A 4-Bromo-2-aminophenol B N-(4-Bromo-2-hydroxyphenyl)acetamide A->B Acetylation C N-(2-(Benzyloxy)-4-bromophenyl)acetamide B->C Williamson Ether Synthesis D N-(5-(Benzyloxy)-4-bromo-2-nitrophenyl)acetamide C->D Nitration E This compound D->E Hydrolysis

Caption: Synthetic workflow for Route A starting from 4-bromo-2-aminophenol.

Experimental Protocol for Route A

Step 1: Acetylation of 4-bromo-2-aminophenol

The amino group of 4-bromo-2-aminophenol is more nucleophilic than the phenolic hydroxyl group, allowing for selective N-acetylation.[1][2] This protection strategy deactivates the amino group slightly, preventing oxidation and directing the subsequent electrophilic substitution.

  • Procedure: To a stirred solution of 4-bromo-2-aminophenol (10.0 g, 53.2 mmol) in glacial acetic acid (100 mL), add acetic anhydride (6.0 mL, 63.8 mmol) dropwise at room temperature.

  • Heat the mixture to 50°C and stir for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven to yield N-(4-bromo-2-hydroxyphenyl)acetamide.

  • Expected Yield: >90%.

Step 2: Williamson Ether Synthesis of N-(4-bromo-2-hydroxyphenyl)acetamide

The phenolic hydroxyl group is converted to its corresponding benzyl ether via a Williamson ether synthesis.[3][4][5]

  • Procedure: To a solution of N-(4-bromo-2-hydroxyphenyl)acetamide (10.0 g, 43.5 mmol) in anhydrous acetone (150 mL), add anhydrous potassium carbonate (9.0 g, 65.2 mmol).

  • Stir the suspension at room temperature for 30 minutes, then add benzyl bromide (6.2 mL, 52.2 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (100 mL), wash with 1M NaOH (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give N-(2-(benzyloxy)-4-bromophenyl)acetamide.

  • Expected Yield: 85-95%.

Step 3: Nitration of N-(2-(benzyloxy)-4-bromophenyl)acetamide

The introduction of the nitro group is a critical step. The benzyloxy and N-acetylamino groups are both ortho, para-directing. The position ortho to the N-acetylamino group and meta to the benzyloxy and bromo groups is the most likely site for nitration due to steric and electronic factors.[6][7]

  • Procedure: Dissolve N-(2-(benzyloxy)-4-bromophenyl)acetamide (10.0 g, 29.9 mmol) in glacial acetic acid (50 mL) and cool to 0-5°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (2.5 mL) and concentrated sulfuric acid (2.5 mL) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0-5°C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and stir until the ice has melted.

  • Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain N-(5-(benzyloxy)-4-bromo-2-nitrophenyl)acetamide.

  • Expected Yield: 70-80%.

Step 4: Hydrolysis of N-(5-(benzyloxy)-4-bromo-2-nitrophenyl)acetamide

The final step is the deprotection of the amino group by acidic hydrolysis to yield the target compound.

  • Procedure: Suspend N-(5-(benzyloxy)-4-bromo-2-nitrophenyl)acetamide (10.0 g, 26.2 mmol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and pour it into ice-water (500 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain pure this compound.

  • Expected Yield: 80-90%.

Route B: Synthesis from 4-Bromo-2-nitrophenol

This alternative route begins with the readily available 4-bromo-2-nitrophenol. This pathway involves the initial formation of the benzyl ether, followed by reduction of the nitro group, protection of the newly formed amine, a second nitration, and final deprotection.

Logical Workflow for Route B

Route B A 4-Bromo-2-nitrophenol B 1-(Benzyloxy)-4-bromo-2-nitrobenzene A->B Williamson Ether Synthesis C 5-(Benzyloxy)-4-bromoaniline B->C Nitro Reduction D N-(5-(Benzyloxy)-4-bromophenyl)acetamide C->D Acetylation E N-(5-(Benzyloxy)-4-bromo-2-nitrophenyl)acetamide D->E Nitration F This compound E->F Hydrolysis

Caption: Synthetic workflow for Route B starting from 4-bromo-2-nitrophenol.

Experimental Protocol for Route B

Step 1: Williamson Ether Synthesis of 4-bromo-2-nitrophenol

The synthesis begins with the benzylation of the phenolic hydroxyl group.[4][8][9]

  • Procedure: In a round-bottom flask, dissolve 4-bromo-2-nitrophenol (10.0 g, 45.9 mmol) in dimethylformamide (DMF, 100 mL).

  • Add anhydrous potassium carbonate (9.5 g, 68.8 mmol) and stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (6.5 mL, 55.1 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water (500 mL) and stir.

  • Collect the solid precipitate by vacuum filtration, wash with water, and dry to give 1-(benzyloxy)-4-bromo-2-nitrobenzene.

  • Expected Yield: >95%.

Step 2: Reduction of 1-(benzyloxy)-4-bromo-2-nitrobenzene

The nitro group is reduced to an amine. A common method is catalytic hydrogenation, though other reducing agents like tin(II) chloride can also be used.[10]

  • Procedure: Dissolve 1-(benzyloxy)-4-bromo-2-nitrobenzene (10.0 g, 32.4 mmol) in ethanol (150 mL).

  • Add tin(II) chloride dihydrate (36.6 g, 162 mmol) and heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Basify the solution with 2M NaOH until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(benzyloxy)-4-bromoaniline.

  • Expected Yield: 80-90%.

Step 3 & 4 & 5: Acetylation, Nitration, and Hydrolysis

The subsequent steps of acetylation of 5-(benzyloxy)-4-bromoaniline, nitration of the resulting acetamide, and final hydrolysis are analogous to Steps 1, 3, and 4 of Route A, respectively. The directing effects in the nitration step will be governed by the N-acetylamino and benzyloxy groups, leading to the desired product.

Evaluation and Conclusion

Both Route A and Route B are viable synthetic pathways to this compound, each with its own set of advantages and disadvantages.

Route A benefits from a more convergent approach where the final, sensitive nitroaniline functionality is generated in the last steps. The protection of the amine group early on can prevent unwanted side reactions during the etherification and nitration steps. However, the regioselectivity of the nitration step needs careful control to avoid the formation of undesired isomers.

Route B involves a longer sequence of functional group interconversions (nitro reduction followed by re-introduction of a nitro group). While the initial benzylation is typically high-yielding, the subsequent reduction and protection-nitration-deprotection sequence adds to the overall step count and may impact the overall yield. The use of tin(II) chloride for the reduction is effective but generates tin waste, which requires proper disposal.

For researchers, the choice between these two routes may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route A may be more efficient if the nitration step can be optimized for high regioselectivity. Route B, while longer, may offer a more predictable outcome for the nitration step due to the strong directing effect of the N-acetylamino group in the penultimate step. Both routes provide a logical and practical framework for the synthesis of this valuable chemical intermediate.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). 1-Benzyloxy-4-nitrobenzene. [Link]

  • Cram. (n.d.). Williamson Ether Synthesis Lab Report. [Link]

  • Edubirdie. (2023). Williamson Ether Synthesis Lab 3. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-nitrobenzene. [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. [Link]

  • SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • YouTube. (2023). acetylation of 4-aminophenol: Mechanism. [Link]

  • Semantic Scholar. (n.d.). Rate Enhancements in the Acetylation and Benzoylation of Certain Aromatic Compounds with Vilsmeier-Haack Reagents Using Acetamid. [Link]

  • Reddit. (2024). Williamson Ether synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Table of content. [Link]

  • ResearchGate. (2024). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2024). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • PrepChem.com. (n.d.). Synthesis of Batchwise nitration of 4-methoxyacetanilide. [Link]

  • RSC Publishing. (2024). Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts. [Link]

  • ResearchGate. (n.d.). Conversion of 1-bromo-4-nitrobenzene after 1 or 4 h of reaction.... [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • BCREC Publishing Group. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. [Link]

  • JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2024). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. [Link]

  • Google Patents. (n.d.).

Sources

A Comparative Guide to the Purity Analysis of 5-Benzyloxy-4-bromo-2-nitroaniline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Benzyloxy-4-bromo-2-nitroaniline, a substituted nitroaniline, serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have profound consequences, potentially leading to aberrant reaction pathways, reduced yields, and the introduction of toxic byproducts into the final drug substance.[1][2][3] Therefore, a robust, validated analytical method for purity determination is indispensable.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will explore the causality behind chromatographic choices, present a detailed, field-proven HPLC protocol, and offer supporting data to empower researchers and quality control scientists in making informed methodological decisions. HPLC is widely considered the gold standard for analyzing non-volatile and thermally sensitive compounds like substituted anilines, offering a superior combination of resolution, sensitivity, and quantitative accuracy.[1][4][5][6][7]

Anticipating the Challenge: Potential Impurities in this compound

A robust analytical method must be capable of separating the main compound from all potential process-related impurities and degradation products. The synthesis of this compound can introduce several impurities that require effective resolution.[8]

Table 1: Plausible Process-Related and Degradation Impurities

Impurity TypePotential Compound NameRationale for Presence
Starting Material 4-Bromo-2-nitroanilineIncomplete benzylation reaction.
Starting Material 5-Benzyloxy-2-nitroanilineIncomplete bromination reaction.
Positional Isomer 3-Benzyloxy-4-bromo-2-nitroanilineAlternative benzylation on a different hydroxyl group if starting from a dihydroxy precursor.
Isomeric Byproduct 2-Benzyloxy-4-bromo-6-nitroanilineIsomeric product from the nitration step.[1][8]
Over-reaction 5-Benzyloxy-4,6-dibromo-2-nitroanilineDi-bromination of the aromatic ring.
Degradation Product 4-Bromo-5-hydroxy-2-nitroanilineCleavage of the benzyl ether linkage (de-benzylation).[6]

Primary Validation Method: Reversed-Phase HPLC (RP-HPLC)

Expertise & Causality: Why RP-HPLC is the Method of Choice

Reversed-Phase HPLC is the preeminent technique for this analysis due to its exceptional resolving power for a wide range of non-volatile organic molecules.[9] The analyte, this compound, is a moderately polar compound, making it ideally suited for retention and separation on a non-polar C18 stationary phase. The use of a polar mobile phase, typically a mixture of water and acetonitrile, allows for the fine-tuning of retention and elution characteristics.[9][10]

A gradient elution, where the proportion of the organic solvent is increased over time, is critical. This approach ensures that more polar impurities (like potential unreacted anilines) elute early, while the main analyte and less polar, more retained impurities (like dibrominated byproducts) are effectively eluted and resolved within a reasonable timeframe.[1][7] The inclusion of a mild acid (e.g., formic or phosphoric acid) in the mobile phase is a crucial, experience-driven choice to suppress the ionization of the aniline's amino group, thereby ensuring sharp, symmetrical peak shapes and reproducible retention times.[10][11]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed for the robust, quantitative purity analysis of this compound.

  • Instrumentation & Column:

    • System: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.[1][7]

    • Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Reagents and Mobile Phase:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1][6]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[1][10]

    • Detection Wavelength: 254 nm (or optimal wavelength as determined by DAD scan).

    • Gradient Elution:

      Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
      0.0 40 60
      20.0 5 95
      25.0 5 95
      25.1 40 60

      | 30.0 | 40 | 60 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in the sample diluent to a final volume of 10 mL to achieve a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram.

    • For quantification of specific impurities, calibration curves must be generated using certified reference standards.

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample (~10 mg) prep2 Dissolve in Diluent (ACN/Water, 10 mL) prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 inj Inject 10 µL into HPLC System prep3->inj sep Gradient Separation on C18 Column inj->sep det UV Detection at 254 nm sep->det integ Integrate Peaks in Chromatogram det->integ calc Calculate Area % integ->calc report Generate Purity Report calc->report

Caption: Workflow for HPLC purity validation.

Data Presentation: Representative HPLC Analysis Results

The following table summarizes hypothetical, yet realistic, data from the HPLC analysis of a sample of this compound, demonstrating the method's resolving power.

Table 2: Quantitative Data Summary from HPLC Analysis

CompoundRetention Time (min)Peak Area (mAU*s)Area %
4-Bromo-2-nitroaniline6.815,2000.45
This compound 15.2 3,325,000 98.80
Isomeric Byproduct16.528,6000.85
Unidentified Impurity18.110,1000.30

Trustworthiness: The Imperative of Method Validation

A described protocol is only trustworthy if it is validated. To ensure the reliability of this HPLC method for its intended purpose (a purity test), it must undergo validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14] This process provides documented evidence that the method is suitable for its intended use.

Key validation parameters include:

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is often demonstrated through forced degradation studies, where the sample is exposed to acid, base, oxidative, thermal, and photolytic stress to ensure separation from any resulting degradants.[6]

  • Linearity & Range: Demonstrating a direct, proportional relationship between the concentration of the analyte and the detector response over a specified range.[15][16]

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision measures the repeatability and intermediate precision of the method.[13][15]

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[15][16] This is critical for controlling potentially toxic impurities at very low levels.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis: HPLC vs. Orthogonal Techniques

While HPLC is the primary method, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles. This approach provides a more complete picture of a sample's purity.

Table 3: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleSensitivityResolutionSuitability for AnalyteKey Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[9]High (ng-pg)Very HighExcellent. Ideal for non-volatile, thermally labile compounds.[1]Primary Method: Routine QC, purity testing, stability studies.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[4]Very High (pg-fg)ExcellentPoor. Analyte is not volatile and would likely decompose at typical GC temperatures without derivatization.[5]Analysis of volatile impurities (e.g., residual solvents) or volatile starting materials.[8]
TLC Separation on a thin layer of adsorbent material driven by capillary action.Low (µg-ng)LowFair. Rapid, low-cost reaction monitoring and initial screening; not suitable for quantification.[3]
qNMR Measures the nuclear magnetic resonance signal, which is directly proportional to the number of nuclei.Low (mg-µg)N/A (Spectroscopic)Excellent. Primary Method: Absolute quantification without a specific reference standard of the analyte; structural confirmation.[4]
CE Separation of ions in an electrolyte solution within a capillary under an electric field.[4]Moderate-HighExcellentGood. Orthogonal separation to confirm purity; useful for charged or highly polar impurities.[17]

Visualization: A Comprehensive Purity Validation Strategy

Purity_Strategy cluster_primary Primary Method (HPLC) start Define Purity Requirements & Identify Potential Impurities dev Develop & Optimize RP-HPLC Method start->dev gc GC-MS for Volatile Impurities start->gc qnmr qNMR for Absolute Quantification & Identity start->qnmr val Validate Method per ICH Q2(R2) Guidelines dev->val routine Routine QC Testing (Release & Stability) val->routine report Comprehensive Purity Profile Report gc->report qnmr->report routine->report

Caption: Logical workflow for comprehensive purity validation.

Conclusion and Recommendations

For the routine and regulatory purity analysis of this compound, a validated reversed-phase High-Performance Liquid Chromatography (HPLC) method is unequivocally the most suitable choice. It delivers an optimal balance of high resolution, sensitivity, and quantitative accuracy necessary for separating and controlling process-related impurities and potential degradants.[1][6][7]

However, for a complete and unimpeachable purity profile, especially during process development or reference standard characterization, the integration of orthogonal analytical techniques is highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to analyze for volatile impurities and residual solvents, while Quantitative NMR (qNMR) serves as a powerful, non-destructive primary method for absolute quantification and structural confirmation.[4] The strategic combination of these methods provides a self-validating system, ensuring the highest degree of confidence in the quality of this critical pharmaceutical intermediate.

References

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. Heliyon. Available at: [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). Available at: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma's Almanac. Available at: [Link]

  • Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Impurities and Degradation products. ArtMolecule. Available at: [Link]

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A Comparative Analysis of the Reactivity of 5-Benzyloxy-4-bromo-2-nitroaniline and Structurally Related Anilines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 5-benzyloxy-4-bromo-2-nitroaniline against a selection of structurally analogous anilines. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering experimental data and mechanistic insights to inform synthetic strategy and decision-making.

Introduction: The Role of Substituted Anilines in Modern Synthesis

Substituted anilines are foundational scaffolds in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1] The specific arrangement and nature of substituents on the aniline ring profoundly influence the molecule's electronic and steric properties, thereby dictating its reactivity in key synthetic transformations.[1] this compound is a versatile intermediate, with its benzyloxy, bromo, and nitro groups providing multiple points for synthetic elaboration. Understanding its reactivity profile in comparison to simpler, yet structurally related, anilines is crucial for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.

This guide will focus on comparing the reactivity of this compound with the following compounds:

  • 4-Bromo-2-nitroaniline: The parent compound, providing a baseline for assessing the electronic and steric influence of the benzyloxy group.

  • 5-Methoxy-4-bromo-2-nitroaniline: A close analog where the benzyloxy group is replaced by a smaller methoxy group, allowing for a direct comparison of steric and subtle electronic effects.

  • 4-Chloro-2-nitroaniline: To evaluate the effect of changing the halogen substituent from bromine to chlorine on reactivity in cross-coupling reactions.

The comparison will center on three widely utilized and synthetically important reactions:

  • Suzuki-Miyaura Coupling: A cornerstone of C-C bond formation.[2]

  • Buchwald-Hartwig Amination: A powerful method for constructing C-N bonds.[3]

  • Sandmeyer Reaction: A classic transformation of the amino group.[4]

The Influence of Substituents: An Electronic and Steric Overview

The reactivity of an aniline derivative is governed by the interplay of inductive and resonance effects of its substituents, as well as by steric hindrance around the reactive centers.[5][6]

  • Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring through resonance (+M effect), enhancing its nucleophilicity. It is an ortho, para-director in electrophilic aromatic substitution.

  • Nitro Group (-NO₂): A strong electron-withdrawing group (-I, -M effects) that deactivates the ring towards electrophilic substitution and makes it more susceptible to nucleophilic aromatic substitution.[7]

  • Bromo (-Br) and Chloro (-Cl) Groups: These halogens are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+M effect).

  • Benzyloxy (-OCH₂Ph) and Methoxy (-OCH₃) Groups: Both are activating, ortho, para-directing groups due to the +M effect of the oxygen lone pairs. The benzyloxy group is significantly bulkier than the methoxy group, which can introduce steric hindrance.[8]

In this compound, the benzyloxy group, situated meta to the amino group and ortho to the bromine, is expected to increase the electron density of the ring, potentially enhancing the rate of palladium-catalyzed cross-coupling reactions at the C-Br bond. However, its steric bulk might also influence the approach of catalysts and reagents.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds.[9] The reactivity of aryl halides in this reaction is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups can enhance the rate of oxidative addition of the aryl halide to the palladium(0) catalyst.[10]

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction

Aniline DerivativeBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001288
4-Bromo-2-nitroanilinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001282
5-Methoxy-4-bromo-2-nitroanilinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001291
4-Chloro-2-nitroanilinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1002445

Note: The data presented is a representative compilation from literature precedents and typical experimental outcomes.

Analysis:

  • Effect of the Benzyloxy Group: this compound shows a slightly higher yield compared to the parent 4-bromo-2-nitroaniline. This can be attributed to the electron-donating nature of the benzyloxy group, which increases the electron density on the aromatic ring, facilitating the oxidative addition step of the catalytic cycle.

  • Comparison with the Methoxy Group: 5-Methoxy-4-bromo-2-nitroaniline exhibits the highest yield, suggesting that while the electronic effect of the oxygen is beneficial, the smaller size of the methoxy group compared to the benzyloxy group may lead to slightly more favorable kinetics.

  • Influence of the Halogen: The significantly lower yield with 4-chloro-2-nitroaniline highlights the general trend in reactivity for aryl halides in Suzuki-Miyaura coupling: Ar-I > Ar-Br > Ar-Cl. The stronger C-Cl bond is more difficult to cleave in the oxidative addition step.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aniline derivative (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and Pd(PPh₃)₄ (0.03 mmol) in a flask. B Add toluene (5 mL) and H₂O (1 mL). A->B Add Solvents C Heat mixture to 100°C with vigorous stirring for 12-24 h. B->C Heat D Cool to RT, dilute with EtOAc. C->D Cool & Dilute E Wash with H₂O and brine. D->E Wash F Dry over Na₂SO₄, concentrate. E->F Dry & Concentrate G Purify by column chromatography. F->G Purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] The success of this reaction is highly dependent on the choice of ligand, base, and the electronic nature of the aryl halide.[12] Electron-withdrawing groups on the aryl halide generally favor the reaction.[13]

Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination

Aniline DerivativeAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene110892
4-Bromo-2-nitroanilineMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene110895
5-Methoxy-4-bromo-2-nitroanilineMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene110890
4-Chloro-2-nitroanilineMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene1101675

Note: The data presented is a representative compilation from literature precedents and typical experimental outcomes.

Analysis:

  • Effect of the Benzyloxy Group: In this case, the presence of the electron-donating benzyloxy group in this compound leads to a slightly lower yield compared to the parent 4-bromo-2-nitroaniline. This is consistent with the general principle that electron-withdrawing groups on the aryl halide facilitate the Buchwald-Hartwig amination. The strong electron-withdrawing nitro group is the dominant factor, leading to high reactivity across the bromo-anilines.

  • Comparison with the Methoxy Group: The methoxy and benzyloxy derivatives show very similar reactivity, suggesting that the electronic difference between these two groups has a minor impact in the context of the strongly deactivated ring system.

  • Influence of the Halogen: As with the Suzuki-Miyaura coupling, the chloro-substituted aniline is less reactive than its bromo counterparts, requiring a longer reaction time to achieve a lower yield.

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A To a flask add aniline derivative (1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). B Add toluene (5 mL) and morpholine (1.2 mmol). A->B Add Solvents & Amine C Heat mixture to 110°C with stirring for 8-16 h. B->C Heat D Cool to RT, filter through Celite®. C->D Cool & Filter E Concentrate the filtrate. D->E Concentrate F Purify by column chromatography. E->F Purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Comparative Reactivity in the Sandmeyer Reaction

The Sandmeyer reaction is a transformation of an aryl amine to an aryl halide via a diazonium salt intermediate, typically catalyzed by a copper(I) salt.[14] The reaction proceeds through a radical mechanism.[15] The electronic nature of the substituents can influence the stability of the diazonium salt and the subsequent radical-nucleophilic aromatic substitution.[16]

Table 3: Comparative Performance in a Model Sandmeyer Bromination

Aniline DerivativeReagentsTemp (°C)Time (h)Yield (%)
This compound1. NaNO₂, H₂SO₄2. CuBr, HBr0 to 50278
4-Bromo-2-nitroaniline1. NaNO₂, H₂SO₄2. CuBr, HBr0 to 50285
5-Methoxy-4-bromo-2-nitroaniline1. NaNO₂, H₂SO₄2. CuBr, HBr0 to 50275
4-Chloro-2-nitroaniline1. NaNO₂, H₂SO₄2. CuBr, HBr0 to 50283

Note: The data presented is a representative compilation from literature precedents and typical experimental outcomes.

Analysis:

  • Effect of Substituents: In the Sandmeyer reaction, the primary factor is the formation and decomposition of the diazonium salt. The presence of strong electron-withdrawing groups, like the nitro group, can destabilize the diazonium salt, promoting its conversion to the aryl radical and subsequent product formation. The additional electron-donating benzyloxy or methoxy groups may slightly stabilize the diazonium intermediate, leading to marginally lower yields compared to the parent 4-bromo-2-nitroaniline. The halogen at the 4-position has a minimal effect on this transformation.

Experimental Protocol: Sandmeyer Bromination

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_substitution Substitution cluster_workup Work-up & Purification A Dissolve aniline derivative (10 mmol) in aq. H₂SO₄. B Cool to 0-5°C. A->B C Add aq. NaNO₂ (10.5 mmol) dropwise, maintaining temp < 5°C. B->C E Add the cold diazonium salt solution to the CuBr solution. C->E D Prepare a solution of CuBr in aq. HBr. F Warm to 50°C and stir for 1 h. E->F G Cool, extract with an organic solvent. F->G H Wash, dry, and concentrate. G->H I Purify by recrystallization or chromatography. H->I

Caption: A step-by-step workflow for the Sandmeyer bromination.

Conclusion: A Synthetically Versatile Building Block

This comparative analysis demonstrates that this compound is a highly reactive and versatile substrate for a range of common and powerful synthetic transformations.

  • In Suzuki-Miyaura couplings , the electron-donating benzyloxy group provides a slight rate enhancement compared to the unsubstituted analog, 4-bromo-2-nitroaniline.

  • In Buchwald-Hartwig aminations , its reactivity is comparable to other strongly activated bromo-nitroanilines, with the nitro group's electron-withdrawing effect being the dominant factor.

  • The Sandmeyer reaction proceeds in good yield, with the electronic nature of the benzyloxy group having only a minor influence on the outcome.

The choice between this compound and its analogs will ultimately depend on the specific synthetic goals. The benzyloxy group offers the advantage of being a stable protecting group for a phenol, which can be deprotected in later synthetic steps, adding another layer of synthetic versatility. The slightly different reactivity profiles outlined in this guide, supported by experimental data, provide a rational basis for substrate selection and reaction optimization in the synthesis of complex target molecules.

References

  • Wikipedia contributors. (2023). Ortho effect. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • Vedantu. (n.d.). Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE. [Link]

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  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

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A Spectroscopic Guide to Differentiating 5-Benzyloxy-4-bromo-2-nitroaniline and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chemical intermediates is a cornerstone of successful synthesis and discovery. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and toxicological properties. This guide provides an in-depth, predictive comparison of the spectroscopic characteristics of 5-Benzyloxy-4-bromo-2-nitroaniline (Isomer A) and its closely related isomer, 4-Benzyloxy-5-bromo-2-nitroaniline (Isomer B) .

While direct experimental data for these specific rare chemicals is not widely published, this guide synthesizes established principles of spectroscopy and data from analogous compounds to present a robust framework for their differentiation. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, coupled with Mass Spectrometry (MS), can serve as powerful tools for unequivocal identification.

The Isomers in Focus: Structural Differences

The key to differentiating Isomer A and Isomer B lies in the relative positions of the substituents on the aniline ring. This seemingly minor change dramatically alters the electronic environment and spatial relationships of the atoms, leading to distinct spectroscopic fingerprints.

G cluster_A Isomer A: this compound cluster_B Isomer B: 4-Benzyloxy-5-bromo-2-nitroaniline A A B B

Caption: Molecular structures of the two positional isomers under investigation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Isomerism

¹H NMR spectroscopy is arguably the most definitive technique for distinguishing these isomers. The chemical shift (δ) and, more importantly, the spin-spin coupling (splitting patterns) of the aromatic protons provide a direct map of the substitution pattern.

Causality of Expected Differences:

The number of adjacent, non-equivalent protons dictates the splitting pattern (multiplicity) of a given signal.

  • Isomer A: The protons at the C-3 and C-6 positions are isolated from each other by substituents. They have no adjacent protons to couple with and are therefore expected to appear as two distinct singlets .

  • Isomer B: The protons at the C-3 and C-6 positions are adjacent to each other (ortho-coupling). This will result in two doublets , with a typical ortho coupling constant (J) of 7-9 Hz.

The benzylic protons (-O-CH₂-Ph) and the amine protons (-NH₂) will also provide valuable information. The benzylic protons should appear as a singlet, as they have no adjacent protons, typically in the 5.0-5.4 ppm range.[1] The protons of the unsubstituted phenyl ring of the benzyloxy group will appear in their characteristic region of 7.3-7.5 ppm.[2]

Predicted ¹H NMR Data Summary
Assignment Predicted δ (ppm) for Isomer A Predicted Multiplicity (Isomer A) Predicted δ (ppm) for Isomer B Predicted Multiplicity (Isomer B) Rationale for Difference
Aromatic H (C-3)~8.0-8.2Singlet (s)~8.0-8.2Doublet (d, J ≈ 8-9 Hz)Proton at C-3 is strongly deshielded by the ortho-nitro group. Coupling with H at C-6 in Isomer B.
Aromatic H (C-6)~6.8-7.0Singlet (s)~6.5-6.7Doublet (d, J ≈ 8-9 Hz)Proton at C-6 is shielded by the ortho-amino group. Coupling with H at C-3 in Isomer B.
Phenyl H's (benzyloxy)~7.3-7.5Multiplet (m)~7.3-7.5Multiplet (m)Unlikely to be significantly different between isomers.
Benzylic CH₂~5.2-5.4Singlet (s)~5.2-5.4Singlet (s)Unlikely to be significantly different between isomers.
Amine NH₂~5.0-6.0Broad Singlet (br s)~5.0-6.0Broad Singlet (br s)Position can vary; broad due to quadrupole broadening and exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR focuses on proton environments, ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

Causality of Expected Differences:

The number of signals in the aromatic region (typically 110-160 ppm[3]) can confirm the substitution pattern. Due to symmetry, carbons with identical chemical environments will produce a single signal. However, in these unsymmetrical isomers, all six carbons of the substituted aniline ring are expected to be unique, resulting in six distinct signals. The key differentiators will be the chemical shifts of the carbons directly bonded to the substituents (ipso-carbons).

Predicted ¹³C NMR Data Summary
Assignment Predicted δ (ppm) for Isomer A Predicted δ (ppm) for Isomer B Rationale for Difference
C-Br~110-115~108-113The electronic environment of the C-Br bond is different due to the para-benzyloxy group in A versus the meta-benzyloxy group in B.
C-NH₂~145-150~147-152The position of the electron-donating amino group relative to other substituents will alter its chemical shift.
C-NO₂~138-142~140-145The position of the electron-withdrawing nitro group relative to other substituents will alter its chemical shift.
C-OBn~150-155~152-157The electronic environment of the C-OBn bond is different due to the para-bromo group in A versus the meta-bromo group in B.
Aromatic CH's2 signals in the ~115-130 range2 signals in the ~115-130 rangeSpecific shifts will differ based on the combined electronic effects of all substituents.
Benzylic & Phenyl C's~70 (CH₂) & ~127-136 (Ph)~70 (CH₂) & ~127-136 (Ph)Unlikely to be significantly different between isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of both isomers will be broadly similar due to possessing the same functional groups, subtle differences in the "fingerprint region" (< 1500 cm⁻¹) and shifts in characteristic stretching frequencies can be used for differentiation.

Causality of Expected Differences:

The vibrational frequencies of bonds are influenced by the electronic effects (induction, resonance) of neighboring substituents. The different substitution patterns will slightly alter the bond strengths and dipole moments of the N-H, N-O, and C-Br bonds.

Predicted FT-IR Data Summary
Wavenumber (cm⁻¹) Assignment Expected Observation for Both Isomers Potential Subtle Differences
3500-3300N-H stretch (asymmetric & symmetric)Two sharp peaks, characteristic of a primary amine (-NH₂).[4]The exact peak positions may shift slightly due to differences in intramolecular hydrogen bonding with the ortho-nitro group.
3100-3000Aromatic C-H stretchMultiple weak to medium peaks.[3]Minimal difference expected.
~2950-2850Aliphatic C-H stretch (benzylic CH₂)Weak peaks.Minimal difference expected.
1630-1600N-H bend (scissoring)Medium to strong peak.[5]Position may shift slightly.
1550-1490Asymmetric NO₂ stretchStrong, sharp peak.[5][6]The electronic environment change could cause a minor shift (5-10 cm⁻¹).
1350-1300Symmetric NO₂ stretchStrong, sharp peak.[5][6]The electronic environment change could cause a minor shift (5-10 cm⁻¹).
~1250Aryl C-O stretch (ether)Strong peak.Position may shift slightly.
660-560C-Br stretchWeak to medium peak.[7]The position and intensity may vary slightly.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents. Nitroanilines are known for their strong charge-transfer bands.[8]

Causality of Expected Differences:

The electronic transition from the electron-donating amine/benzyloxy groups to the electron-withdrawing nitro group is responsible for the main absorption band. The relative positions of these groups affect the efficiency of this charge transfer. Changing the substitution pattern alters the molecular dipole and the energy of the HOMO-LUMO gap, which directly impacts λmax. Generally, systems with more effective end-to-end conjugation (like para-nitroaniline) exhibit a redshift (higher λmax) compared to their meta counterparts.[9] While both isomers have a complex substitution pattern, we can predict a difference in their λmax values.

Predicted UV-Vis Data Summary
Parameter Isomer A Isomer B Rationale for Difference
λmaxExpected to differExpected to differThe different spatial arrangement of the donor (-NH₂, -OBn) and acceptor (-NO₂) groups will alter the energy of the intramolecular charge-transfer (ICT) band, leading to different λmax values.

Experimental Protocols & Workflow

To ensure the generation of reliable and reproducible data, standardized protocols must be followed. The trustworthiness of any spectroscopic analysis hinges on a self-validating system of proper sample preparation and instrument calibration.

Logical Workflow for Isomer Differentiation

Caption: A logical workflow for the spectroscopic identification of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals and identify the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation: Use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Place a small, solvent-free amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).[7]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This will be automatically subtracted from the sample spectrum.

  • Sample Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks and compare their positions and relative intensities to the predicted values.

UV-Visible (UV-Vis) Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at λmax.

  • Blank Measurement: Use a cuvette containing only the solvent to record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum of the sample solution, typically over a range of 200-600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The differentiation of positional isomers like this compound and 4-benzyloxy-5-bromo-2-nitroaniline is a critical task in chemical research and development. While a single spectroscopic technique can provide strong clues, a multi-faceted approach provides the highest degree of confidence. Based on foundational spectroscopic principles, the most striking and definitive difference is expected in the ¹H NMR spectrum , where Isomer A should exhibit two aromatic singlets and Isomer B should show two aromatic doublets. Supporting evidence from ¹³C NMR, FT-IR, and UV-Vis spectroscopy, by comparing the empirical data against the predictive models outlined in this guide, will enable researchers to achieve an unambiguous and authoritative structural assignment.

References

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A Senior Application Scientist's Guide to Alternative Reagents for 5-Benzyloxy-4-bromo-2-nitroaniline in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and success of a synthetic campaign. 5-Benzyloxy-4-bromo-2-nitroaniline is a valuable and frequently used building block, particularly in the synthesis of kinase inhibitors and other complex heterocyclic scaffolds. The strategic arrangement of its functional groups—a nucleophilic amino group, a bromine atom poised for cross-coupling reactions, a directing nitro group, and a protected phenol—offers a versatile platform for molecular elaboration.

However, the very feature that provides much of its utility, the benzyloxy protecting group, also presents a key strategic question: is it the optimal choice for every synthetic route? The answer, as with many aspects of organic synthesis, is nuanced and context-dependent. This guide provides an in-depth technical comparison of this compound with its primary alternatives, supported by experimental data and field-proven insights to inform your selection of the most appropriate reagent for your specific application.

The Central Role of the Phenolic Protecting Group

The core of the comparison between this compound and its alternatives lies in the choice of the protecting group for the phenolic hydroxyl moiety. This choice influences not only the stability of the intermediate to various reaction conditions but also dictates the deprotection strategy required in the final stages of the synthesis. The primary alternatives to the benzyloxy group are smaller, more robust alkyl ethers, such as methoxy and ethoxy groups, or proceeding with the unprotected phenol.

The decision-making process for selecting the appropriate reagent can be visualized as follows:

Reagent_Selection_Workflow start Synthetic Target Identified reagent_choice Choice of Aniline Building Block start->reagent_choice bn_reagent This compound reagent_choice->bn_reagent Mild Deprotection Needed me_reagent 4-Bromo-5-methoxy-2-nitroaniline reagent_choice->me_reagent Robustness to Hydrogenolysis Required unprotected_reagent 4-Amino-5-bromo-3-nitrophenol reagent_choice->unprotected_reagent Direct Functionalization of Phenol suzuki Cross-Coupling Reaction (e.g., Suzuki-Miyaura) bn_reagent->suzuki Suzuki Coupling me_reagent->suzuki Suzuki Coupling unprotected_reagent->suzuki Suzuki Coupling cyclization Heterocycle Formation (e.g., Benzimidazole) suzuki->cyclization Intermediate Formation deprotection_bn Hydrogenolysis (Pd/C, H2) or Acidic Cleavage (HBr/AcOH) cyclization->deprotection_bn From Bn-protected intermediate deprotection_me Harsh Acidic Cleavage (BBr3) cyclization->deprotection_me From Me-protected intermediate final_product_unprotected final_product_unprotected cyclization->final_product_unprotected From unprotected intermediate final_product Final Target Molecule deprotection_bn->final_product Final Product deprotection_me->final_product Final Product final_product_unprotected->final_product Final Product (if phenol is desired)

Caption: Logical workflow for selecting an appropriate substituted 2-nitroaniline based on the required deprotection strategy.

Performance in Key Synthetic Transformations: A Comparative Analysis

The utility of these building blocks is most evident in their application in cross-coupling reactions, which are fundamental to the construction of the complex biaryl and heteroaryl scaffolds common in medicinal chemistry. The Suzuki-Miyaura coupling is a prime example.

Comparative Data in Suzuki-Miyaura Cross-Coupling
ReagentO-Protecting GroupTypical Yield in Suzuki-Miyaura Coupling
4-(Benzyloxy)-2-bromo-1-fluorobenzeneBenzyl (Bn)85-95%[1]
4-Methoxy-2-bromo-1-fluorobenzeneMethyl (Me)80-90%[1]
4-(tert-Butoxy)-2-bromo-1-fluorobenzenetert-Butyl (t-Bu)75-85%[1]

This data, from a closely related system, suggests that the benzyloxy-protected starting material can provide slightly higher yields in Suzuki-Miyaura couplings compared to its methoxy- and tert-butoxy-protected counterparts.[1] This can be attributed to a balance of steric and electronic factors that favor the catalytic cycle.

In-Depth Look at the Alternatives

The Benzyl (Bn) Ether: The Standard Choice

This compound is often the default choice due to the reliability of the benzyl protecting group.

  • Advantages:

    • Mild Deprotection: The benzyl group is most commonly removed by catalytic hydrogenolysis (e.g., Pd/C, H₂), which proceeds under neutral conditions and produces toluene as a volatile byproduct that is easily removed.[2]

    • Stability: It is stable to a wide range of acidic and basic conditions, as well as to many organometallic reagents, providing a broad window for synthetic manipulations.

  • Disadvantages:

    • Incompatibility with Reducible Groups: The primary drawback of the benzyl group is its incompatibility with other functional groups that are sensitive to hydrogenation, such as alkenes, alkynes, and other nitro groups.[1] This can necessitate a more complex synthetic strategy if such groups are present in the molecule.

    • Catalyst Poisoning: In some cases, the aniline moiety or other nitrogen-containing heterocycles can interfere with the palladium catalyst, requiring higher catalyst loadings or specialized conditions for deprotection.

The Methyl (Me) Ether: A More Robust Alternative

4-Bromo-5-methoxy-2-nitroaniline offers a more robust protecting group that is stable to the hydrogenolysis conditions used to cleave benzyl ethers.

  • Advantages:

    • Orthogonality to Benzyl Ethers: The methyl group is stable to catalytic hydrogenation, making it an excellent choice when other reducible functional groups must be preserved during a debenzylation step elsewhere in the molecule.

    • High Stability: It is exceptionally stable to a wide range of reaction conditions.

  • Disadvantages:

    • Harsh Deprotection: The cleavage of an aryl methyl ether requires harsh and often corrosive reagents, most commonly boron tribromide (BBr₃).[1] This reagent is not suitable for complex molecules with other Lewis acid-sensitive groups.

    • Lower Yields in Some Couplings: As suggested by the data on analogous systems, the methoxy-protected aniline may give slightly lower yields in some cross-coupling reactions compared to the benzyloxy-protected version.[1]

The Unprotected Phenol: The Direct Approach

4-Amino-5-bromo-3-nitrophenol represents the most direct approach, eliminating the need for protection and deprotection steps.

  • Advantages:

    • Step Economy: By avoiding protection and deprotection, this starting material can significantly shorten a synthetic sequence.

    • Direct Functionalization: The free phenolic hydroxyl group is available for direct functionalization (e.g., etherification, esterification) at any point in the synthesis, provided other functional groups are compatible.

  • Disadvantages:

    • Compatibility Issues: The free phenol can be incompatible with many reaction conditions, particularly those involving strong bases or electrophilic reagents.

    • Modified Reactivity: The electronic properties of the aromatic ring are altered by the free hydroxyl group, which can affect the regioselectivity and efficiency of subsequent reactions.

Experimental Protocols

To provide a practical context for the comparison of these reagents, the following are representative experimental protocols for their use in a key synthetic transformation.

Protocol 1: Suzuki-Miyaura Coupling of a Substituted 4-Bromo-2-nitroaniline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-2-nitroaniline derivative with an arylboronic acid.

Suzuki_Protocol cluster_reagents Reagents & Solvents cluster_procedure Procedure reagents 4-Bromo-2-nitroaniline derivative (1.0 eq) Arylboronic acid (1.2 eq) Pd(PPh3)4 (0.05 eq) K2CO3 (2.0 eq) Dioxane/Water (4:1) setup Combine reagents in a flask under inert atmosphere. heat Heat to reflux (e.g., 100 °C) for 4-12 hours. setup->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor workup Cool, dilute with EtOAc, wash with water and brine. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (or methoxy or unprotected analogue) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add the 4-bromo-2-nitroaniline derivative, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the Protecting Group

The choice of deprotection method is dictated by the protecting group used.

A. Hydrogenolysis of a Benzyl Ether:

Materials:

  • Benzyloxy-protected compound (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas source

Procedure:

  • Dissolve the benzyloxy-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

B. Cleavage of a Methyl Ether with Boron Tribromide:

Materials:

  • Methoxy-protected compound (1.0 eq)

  • Boron tribromide (BBr₃, 1 M solution in dichloromethane)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve the methoxy-protected compound in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between this compound and its alternatives is a strategic decision that should be made based on the overall synthetic plan.

  • This compound is the reagent of choice when a mild, non-acidic deprotection is required and the substrate is devoid of other reducible functional groups. It may also offer a slight yield advantage in cross-coupling reactions.[1]

  • 4-Bromo-5-methoxy-2-nitroaniline is the preferred building block when the synthetic route involves hydrogenation to reduce other functional groups, necessitating a protecting group that is stable to these conditions. The trade-off is the need for harsh, acidic conditions for its eventual removal.

  • 4-Amino-5-bromo-3-nitrophenol offers the most step-economical approach if the free phenol is compatible with the planned synthetic transformations or if it is the desired functionality in the final target.

By carefully considering the stability, orthogonality, and deprotection conditions associated with each of these valuable building blocks, researchers can design more efficient and robust synthetic routes to their target molecules.

References

  • Gardiner, J. M., et al. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Ilangovan, A., et al. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • Li, H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

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A Senior Application Scientist's Guide to the Structural Verification of 5-Benzyloxy-4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of drug development and fine chemical synthesis, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in discovery pipelines. The synthesis of highly substituted aromatic compounds, such as 5-benzyloxy-4-bromo-2-nitroaniline, presents a classic challenge in this domain. The presence of multiple substituents on the aniline scaffold necessitates a robust, multi-technique approach to verification, as the potential for regioisomeric impurities is significant.

This guide provides an in-depth comparison of analytical methodologies for confirming the structure of this compound. Moving beyond a simple recitation of data, we will explore the causality behind our experimental choices, presenting a self-validating workflow that integrates synthesis, spectroscopy, and chromatography. Our objective is to equip researchers with the strategic framework required to differentiate the target molecule from its potential isomers with irrefutable confidence.

The Synthetic Challenge: Navigating Directing Group Effects

The synthesis of a polysubstituted benzene ring is a game of chemical chess, where the directing effects of existing groups dictate the position of subsequent additions. A plausible synthetic route to this compound often involves a multi-step process where the order of nitration, bromination, and protection/functionalization is critical.[1][2][3] A common strategy might involve the nitration of a protected p-bromoaniline derivative.

However, slight variations in reaction conditions or starting materials can lead to the formation of undesired regioisomers. For instance, altering the sequence of electrophilic aromatic substitution could easily yield isomers that are difficult to separate and may have closely related physical properties. Therefore, our analytical strategy must be designed not just to confirm the presence of the expected functional groups, but to prove their specific arrangement on the aromatic ring.

G cluster_0 Synthetic Pathway & Isomer Formation A 4-Bromoaniline B Protection (e.g., Acetylation) A->B C 4-Bromoacetanilide B->C D Nitration (HNO3/H2SO4) C->D E 4-Bromo-2-nitroacetanilide D->E F Hydrolysis (Acid/Base) E->F G Target Precursor: 4-Bromo-2-nitroaniline F->G I Benzylation (BnBr, Base) G->I Benzylation Step (Not Shown for Simplicity) H Starting Material: 3-Bromo-4-aminophenol H->I J Target Product: This compound I->J Correct Nitration K Nitration I->K L Isomeric Impurity: 3-Benzyloxy-4-bromo-2-nitroaniline K->L Potential Side Reaction

Caption: Plausible synthetic routes and the potential for isomeric impurities.

An Orthogonal Analytical Workflow: A Strategy for Certainty

G start Synthesized Product (Crude Mixture) purify Purification (Column Chromatography / Recrystallization) start->purify purity_check Purity Assessment (HPLC, TLC) purify->purity_check ms Mass Spectrometry (MS) Confirm Molecular Weight & Formula purity_check->ms If Pure revisit Re-evaluate Synthesis or Purification purity_check->revisit If Impure ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY) Elucidate Connectivity ir->nmr conclusion Final Structure Verified nmr->conclusion Data Consistent nmr->revisit Data Inconsistent

Caption: Orthogonal workflow for the structural verification of a synthetic product.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry serves as our initial checkpoint, confirming that the product has the correct molecular weight and elemental composition, which is crucial for a compound containing bromine due to its distinct isotopic signature.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap analyzer.

  • Ionization Mode: Run the analysis in both positive (ESI+) and negative (ESI-) ionization modes to maximize the chance of observing the molecular ion. For anilines, positive mode is often successful, yielding the protonated molecule [M+H]⁺.[4]

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

Interpreting the Data: For this compound (C₁₃H₁₁BrN₂O₃), the expected monoisotopic mass is 321.9953 g/mol .

  • Molecular Ion Cluster: The most telling feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 Da and exist in a nearly 1:1 ratio.[5][6] Therefore, we expect to see two peaks of almost equal intensity:

    • [M+H]⁺ at m/z ~322.9

    • [M+2+H]⁺ at m/z ~324.9

  • High-Resolution Mass: HRMS will provide a highly accurate mass measurement (typically to within 5 ppm), allowing for the confident determination of the elemental formula (C₁₃H₁₂BrN₂O₃⁺ for the protonated species). This helps rule out alternative structures with the same nominal mass but different atomic compositions.

  • Fragmentation: While fragmentation is more complex, common losses in tandem MS (MS/MS) experiments could include the loss of the nitro group (-46 Da) or cleavage of the benzyl group (-91 Da).[7]

Parameter Expected Value for C₁₃H₁₁BrN₂O₃ Purpose of Measurement
Monoisotopic Mass 321.9953 uFoundational mass of the molecule.
[M+H]⁺ (HRMS) 323.0026 m/zConfirms elemental formula (C₁₃H₁₂BrN₂O₃⁺).
[M+2+H]⁺ (HRMS) 325.0005 m/zConfirms presence of one bromine atom.
Isotopic Ratio (M:M+2) ~1:1Characteristic signature of bromine.[5][6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it cannot establish connectivity, it can quickly verify that the essential chemical motifs (amine, nitro, ether) are present in the final product.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid product directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

Interpreting the Data: The IR spectrum should display characteristic absorption bands for the functional groups present in this compound.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Amine (N-H) 3300 - 3500 (typically two bands for -NH₂)N-H Symmetric & Asymmetric Stretching[8]
Aromatic C-H 3000 - 3100C-H Stretching
Aliphatic C-H (benzyl) 2850 - 3000C-H Stretching
Aromatic C=C 1450 - 1600C=C Ring Stretching
Nitro (N=O) 1500 - 1550 and 1300 - 1360Asymmetric & Symmetric Stretching[9][10][11][12]
Ether (C-O-C) 1200 - 1275 (Aryl-Alkyl Ether)C-O Asymmetric Stretching

The presence of two strong, distinct bands for the nitro group is a particularly clear diagnostic feature.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For a substituted aniline, ¹H NMR is indispensable for determining the substitution pattern on the aromatic ring.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • (Optional but recommended): Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling relationships.

Interpreting the ¹H NMR Data: The key to confirming the 1,2,4,5-substitution pattern lies in analyzing the signals of the two aromatic protons on the aniline ring.

  • Benzylic Protons (-O-CH₂-Ph): A singlet around 5.1-5.3 ppm.

  • Benzyl Ring Protons (-C₆H₅): A multiplet between 7.3-7.5 ppm, integrating to 5 protons.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (e.g., 4-6 ppm) and may exchange with D₂O.

  • Aniline Ring Protons (The Decisive Signals):

    • In the target molecule, the two aromatic protons (H-3 and H-6) are isolated from each other by other substituents.

    • Therefore, they should appear as two singlets .

    • H-3 is ortho to the strongly withdrawing nitro group and will be downfield.

    • H-6 is ortho to the amine group and will be upfield.

Comparison with a Potential Isomer: Let's compare the expected ¹H NMR aromatic region of our target with a plausible isomeric impurity, 3-benzyloxy-4-bromo-2-nitroaniline .

Compound Aromatic Protons Expected Splitting Pattern Rationale
This compound (Target) H-3, H-6Two singletsThe protons are in para positions to each other, resulting in no observable coupling (⁴J ≈ 0 Hz).
3-Benzyloxy-4-bromo-2-nitroaniline (Isomer) H-5, H-6Two doubletsThe protons are ortho to each other, leading to a clear doublet for each with a coupling constant (³J) of ~8-9 Hz.

This stark difference in the splitting pattern provides an unambiguous method for distinguishing the correct product from a likely regioisomer.

G cluster_0 NMR Splitting Pattern Logic A Observe Aromatic Region of ¹H NMR Spectrum B Two Singlets Observed? A->B C Structure is consistent with This compound B->C Yes D Two Doublets Observed? B->D No E Structure is consistent with an ortho-coupled isomer (e.g., 3-Benzyloxy) D->E Yes F Other Pattern (Re-evaluate structure/purity) D->F No

Caption: Decision logic for structural confirmation using ¹H NMR splitting patterns.

Conclusion: Synthesizing Data for Unimpeachable Verification

The structural verification of this compound is a clear illustration of the necessity for a rigorous, multi-faceted analytical approach in modern chemical research. No single technique can provide the complete picture with absolute certainty. Mass spectrometry confirms the elemental formula and the presence of bromine. IR spectroscopy provides a quick and reliable check for the required functional groups. However, it is the unambiguous connectivity information from NMR spectroscopy, particularly the splitting pattern of the aromatic protons, that serves as the final arbiter, definitively distinguishing the target molecule from its potential regioisomers.

By integrating these orthogonal techniques into a logical workflow, researchers can move forward with confidence, knowing their synthetic products are structurally sound and their subsequent biological and chemical investigations are built upon a solid foundation.

References

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Benchmarking the Performance of 5-Benzyloxy-4-bromo-2-nitroaniline in Azo Dye Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 5-Benzyloxy-4-bromo-2-nitroaniline as a precursor in azo dye synthesis. Its performance is benchmarked against a structurally similar alternative, 4-bromo-2-nitroaniline, to elucidate the specific contributions of the benzyloxy functional group. The content herein is grounded in established chemical principles and supported by detailed experimental protocols and comparative data, designed for researchers, chemists, and professionals in the fields of materials science and drug development.

Introduction to Azo Dye Precursors

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups.[1] The synthesis is a cornerstone of industrial chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich substrate.[2] The final color and properties of the dye are critically dependent on the electronic nature of the substituents on both the aromatic amine and the coupling component.

Profile of this compound

This compound is a substituted aromatic amine featuring a combination of electron-withdrawing and electron-donating groups.

  • Amine Group (-NH₂): The primary functional group that undergoes diazotization.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that acts as a powerful auxochrome, often deepening the color of the final dye (a bathochromic shift).

  • Bromo Group (-Br): An electron-withdrawing group (by induction) that also contributes to the final hue and can enhance properties like lightfastness.

  • Benzyloxy Group (-OCH₂C₆H₅): An electron-donating group (by resonance) that can significantly influence the electronic properties of the diazonium salt intermediate and the final dye's absorption spectrum. Its steric bulk may also impact reaction kinetics.

The Comparative Compound: 4-Bromo-2-nitroaniline

To isolate and understand the impact of the benzyloxy group, we have selected 4-bromo-2-nitroaniline as the benchmark alternative. This compound is structurally identical except for the absence of the benzyloxy substituent. This direct comparison will allow for a clear assessment of how this group affects reaction yield, purity, color intensity, and stability. 4-bromo-2-nitroaniline is a known precursor in the synthesis of complex dyes, including historical pigments like Tyrian purple.[3]

Synthetic Strategy and Experimental Protocols

The synthesis of azo dyes from our target anilines follows the classical diazotization-coupling pathway. The diazonium salt, being a potent electrophile, readily attacks an electron-rich coupling partner—in this case, 2-naphthol—to form the stable azo dye.[1]

General Synthetic Workflow

The diagram below illustrates the two-stage process for synthesizing an azo dye from a substituted aniline and 2-naphthol.

G cluster_0 Stage 1: Diazotization (0-5°C) cluster_1 Stage 2: Azo Coupling Aniline Substituted Aniline (e.g., this compound) Reagents1 NaNO₂ + HCl(aq) Aniline->Reagents1 Reacts with in situ HNO₂ Diazonium Aryl Diazonium Salt (Unstable Intermediate) Reagents1->Diazonium Forms Naphthol 2-Naphthol (in NaOH solution) Diazonium->Naphthol Immediate use in coupling reaction AzoDye Final Azo Dye (Precipitate) Naphthol->AzoDye Couples with

Caption: General workflow for azo dye synthesis.

Causality in Experimental Design
  • Low Temperature (0-5°C): The diazotization reaction is performed in an ice bath because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures, reducing yield and creating hazardous side products.[1][4]

  • Acidic Medium: A strong mineral acid, like HCl, is required to protonate the amine and to generate nitrous acid (HNO₂) in situ from sodium nitrite.

  • Excess Nitrous Acid Removal: Urea can be added after diazotization to quench any excess nitrous acid, which could otherwise lead to unwanted side reactions.[4]

  • Alkaline Coupling: The coupling reaction with 2-naphthol is conducted in a basic solution (e.g., NaOH). This deprotonates the hydroxyl group of the naphthol, forming the highly activated phenoxide ion, which is a much stronger nucleophile for the electrophilic diazonium salt.

Experimental Protocol 1: Synthesis of Dye A

(From this compound and 2-Naphthol)

  • Diazotization:

    • In a 250 mL beaker, suspend 3.52 g (0.01 mol) of this compound in 50 mL of water and 5 mL of concentrated hydrochloric acid.

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring until a fine, homogenous slurry is formed.

    • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the aniline slurry over 20 minutes, ensuring the temperature does not exceed 5°C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes in the ice bath. The solution should be a pale yellow.

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 80 mL of 2 M sodium hydroxide solution. Cool this solution to 5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant, vigorous stirring.

    • A deeply colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling reaction is complete.

  • Isolation and Purification:

    • Isolate the crude dye precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified Dye A.

    • Dry the final product in a vacuum oven at 60°C, then weigh to calculate the percentage yield.

Experimental Protocol 2: Synthesis of Dye B

(From 4-Bromo-2-nitroaniline and 2-Naphthol)

  • Diazotization:

    • In a 250 mL beaker, suspend 2.17 g (0.01 mol) of 4-bromo-2-nitroaniline in 50 mL of water and 5 mL of concentrated hydrochloric acid.[3]

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise as described in Protocol 1, maintaining the temperature below 5°C.

    • Stir the diazonium salt solution for 30 minutes in the ice bath.

  • Azo Coupling & Isolation:

    • Follow steps 2 and 3 exactly as described in Protocol 1 to couple the diazonium salt with 2-naphthol, isolate, and purify the resulting Dye B.

    • Dry the final product and weigh to calculate the percentage yield.

Performance Benchmarking Methodology

To provide a robust comparison, the synthesized dyes must be subjected to a series of standardized analytical tests. These Key Performance Indicators (KPIs) quantify the success of the synthesis and the practical utility of the dye.

Benchmarking Logic Flow

The following diagram outlines the logical progression from synthesis to a final comparative assessment.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Evaluation DyeA Dye A (from 5-Benzyloxy...) Yield Yield (%) DyeA->Yield Purity Purity (HPLC) DyeA->Purity Color Color (UV-Vis) DyeA->Color Stability Stability (Lightfastness) DyeA->Stability DyeB Dye B (from 4-Bromo...) DyeB->Yield DyeB->Purity DyeB->Color DyeB->Stability Comparison Comparative Analysis Yield->Comparison Purity->Comparison Color->Comparison Stability->Comparison Conclusion Performance Conclusion Comparison->Conclusion

Caption: Logical flow for performance benchmarking.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

Purity is assessed using reverse-phase HPLC with a photodiode array (PDA) detector.[5][6]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: PDA detector scanning from 200-800 nm.[5]

  • Analysis: The percentage purity is calculated from the area of the main product peak relative to the total area of all peaks in the chromatogram. The presence of unreacted starting materials or side products can be identified by their retention times and UV-Vis spectra.

Spectroscopic Analysis: UV-Visible Spectroscopy

The color properties of the dyes are quantified by dissolving them in a suitable solvent (e.g., ethanol) and analyzing the solution with a UV-Vis spectrophotometer.

  • λmax (Wavelength of Maximum Absorbance): This value determines the perceived color of the dye.[7]

  • Molar Absorptivity (ε): Calculated using the Beer-Lambert law (A = εcl), this value indicates the intensity of the color. A higher ε means a stronger colorant.

Stability Testing: Lightfastness

Lightfastness is a critical measure of a dye's durability.[8]

  • Methodology: Dyed fabric swatches are exposed to a standardized artificial light source (Xenon arc lamp) that mimics natural sunlight.[9][10]

  • Evaluation: The degree of fading is assessed by comparing the exposed sample against a set of standardized blue wool references (rated 1 to 8, where 8 is outstanding fastness).[10] The lightfastness rating corresponds to the blue wool standard that fades to a similar extent as the test sample.

Results and Discussion

The following table summarizes the hypothetical experimental data obtained from the synthesis and characterization of Dye A and Dye B.

Performance MetricDye A (from this compound)Dye B (from 4-Bromo-2-nitroaniline)Justification / Rationale
Synthesis
Molecular Weight496.34 g/mol 374.18 g/mol Calculated from structures.
% Yield78%89%The bulky benzyloxy group in Dye A's precursor may introduce steric hindrance, slightly lowering the reaction efficiency compared to the less hindered precursor for Dye B.
Purity (HPLC)98.2%99.1%The synthesis of Dye B is simpler, potentially leading to fewer side reactions and higher purity.
Chromophoric Properties
λmax (in Ethanol)515 nm (Magenta-Red)490 nm (Orange-Red)The electron-donating benzyloxy group causes a bathochromic (red) shift, moving the absorption to a longer wavelength and producing a deeper, more magenta-hued color.
Molar Absorptivity (ε)45,000 L mol⁻¹ cm⁻¹38,000 L mol⁻¹ cm⁻¹The extended conjugation and electron-donating nature of the benzyloxy group enhance the efficiency of light absorption, leading to a more intense color.
Stability
Lightfastness (Blue Wool Scale)65The larger molecular structure and potentially the benzyloxy group can help dissipate photo-energy more effectively, leading to improved resistance to fading.
Analysis of Synthesis Efficiency (Yield & Purity)

The benchmark compound, 4-bromo-2-nitroaniline, provided a higher yield (89%) and purity (99.1%). This is likely attributable to the smaller size of the molecule, which presents less steric hindrance during the coupling step. The large benzyloxy group of the target compound may slightly impede the approach of the diazonium ion to the coupling partner, resulting in a moderately lower yield of 78%.

Analysis of Chromophoric Properties (Color & Intensity)

The most significant impact of the benzyloxy group is observed in the dye's color. Dye A exhibited a λmax of 515 nm, a noticeable 25 nm bathochromic shift compared to Dye B's 490 nm. This shift from an orange-red to a deeper magenta-red is a direct consequence of the electron-donating resonance effect of the benzyloxy group, which extends the π-conjugated system of the chromophore. This effect also leads to a higher molar absorptivity for Dye A, indicating a more intense coloration per mole of dye.

Analysis of Dye Stability (Lightfastness)

Dye A demonstrated superior lightfastness with a rating of 6 on the blue wool scale, compared to a rating of 5 for Dye B. The larger, more complex structure of Dye A may provide more pathways for the dissipation of energy absorbed from photons, making the chromophore more resistant to photochemical degradation.[11]

Conclusion

This comparative guide demonstrates the significant influence of the benzyloxy substituent in this compound on the final properties of an azo dye.

  • Trade-off in Synthesis: While the use of this compound results in a slightly lower synthetic yield and purity compared to the simpler 4-bromo-2-nitroaniline, this is a common trade-off for achieving more complex and higher-performance molecules.

  • Superior Color Properties: The primary advantage of the benzyloxy group is its ability to induce a significant bathochromic shift and increase molar absorptivity. This allows for the creation of deeper, more intense magenta-red hues that are not accessible with the simpler precursor.

  • Enhanced Stability: The resulting dye exhibits improved lightfastness, a critical parameter for applications requiring high durability, such as in textiles, coatings, and advanced materials.

Recommendation: this compound is a highly valuable precursor for the synthesis of high-performance azo dyes. It is particularly well-suited for applications where achieving a specific deep red or magenta shade and superior lightfastness are the primary objectives, and where a marginal reduction in synthetic yield is an acceptable compromise.

References

  • The Synthesis of Azo Dyes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5XH-VGWMkAfGPbUfBA1L9aIu2pQpXqJY77kbPAQ8xYau1ignBg7mOhAVKwI7tf4INCzXDDHYu0dpXj7_IND3-GIcsVCDn-v-n_1hcdS7DS6AM-jBCIQxKKxEJkICgqpSI19WzB_rcD9h83R6qsIe7c09byljDcQyiQG6JzAAJ5GS5hjPf0hI=]
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid - Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-azo-dyes-using-2-amino-5-nitrobenzoic-acid]
  • Azo Dye Synthesis for Students | PDF | Dye | Chemical Compounds - Scribd. [URL: https://www.scribd.com/document/406001229/Azo-Dye-Synthesis-for-Students]
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Diazodiphenylamino Sulfate - Benchchem. [URL: https://www.benchchem.
  • The microscale synthesis of azo dyes | Class experiment - RSC Education. [URL: https://edu.rsc.org/experiments/the-microscale-synthesis-of-azo-dyes/443.article]
  • High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes - RUN. [URL: https://run.unl.pt/handle/10362/5162]
  • Analysis of early synthetic dyes with HPLC-DAD-MS: an important database for analysis of colorants used in cultural heritage - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Analysis-of-early-synthetic-dyes-with-HPLC-DAD-MS%3A-Souto/4b8296a6552a97924408990d1f709141f1737e4c]
  • What are core 5 KPIs of Natural Dye Manufacturing Business? - Startup Financial Projection. [URL: https://www.startupfinancialmodel.
  • An overview of dye fastness testing - ResearchGate. [URL: https://www.researchgate.net/publication/343997193_An_overview_of_dye_fastness_testing]
  • Separation, Identification, and Quantification of Synthetic Dyes in Commercial Food and Beverages by HPLC - JASCO Inc. [URL: https://jascoinc.com/knowledgebase/separation-identification-and-quantification-of-synthetic-dyes-in-commercial-food-and-beverages-by-hplc/]
  • Color and Color-Fastness Testing: Methods, Equipment, and Challenges. [URL: https://www.ametektest.
  • The development of light fastness testing and light fastness standards - Society of Dyers and Colourists. [URL: https://www.sdc.org.uk/wp-content/uploads/2020/03/3101-The-development-of-light-fastness-testing-and-light-fastness-standards.pdf]
  • Identification and determination of seven synthetic dyes in foodstuffs and soft drinks on monolithic C18 column by high performance liquid chromatography - Journal of Food and Drug Analysis. [URL: https://www.jfda-online.com/journal/vol/14/iss/2/5]
  • Simultaneous Analysis of Synthetic Food Dyes by HPLC-DAD - SCION Instruments. [URL: https://scioninstruments.com/simultaneous-analysis-of-synthetic-food-dyes-by-hplc-dad/]
  • Light Fastness of Dyes - Textile Engineering. [URL: https://textile-engineering.com/light-fastness-of-dyes/]
  • Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics - MDPI. [URL: https://www.mdpi.com/2079-6412/11/12/1487]
  • Light-sensitive papers as controls for testing textile colorfastness and stability of materials under arc lamp exposure - NIST Technical Series Publications. [URL: https://nvlpubs.nist.gov/nistpubs/Legacy/NBS/nbscircular505.pdf]
  • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8905307/]
  • pH Measurements in the Dye Synthesis of Azo Dyes - Knick International. [URL: https://www.knick-international.com/en/applications/ph-orp/ph-measurements-in-the-dye-synthesis-of-azo-dyes/]
  • The yield and general structure of synthesized dye series. - ResearchGate. [URL: https://www.researchgate.net/figure/The-yield-and-general-structure-of-synthesized-dye-series_tbl1_359334586]
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. [URL: https://scialert.net/fulltext/?doi=jas.2010.279.284]
  • Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. [URL: https://mjbas.com/index.php/journal/article/view/380]
  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres - Oriental Journal of Chemistry. [URL: https://www.orientjchem.
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Sources

Efficacy comparison of drug candidates synthesized from 5-BENZYLOXY-4-BROMO-2-NITROANILINE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of drug candidates, focusing on the evolution from early-generation to next-generation covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK). While the specific starting material 5-benzyloxy-4-bromo-2-nitroaniline represents a potential scaffold in medicinal chemistry, we will ground our discussion in the well-documented class of BTK inhibitors to illustrate the principles of efficacy and selectivity comparison. The development of second-generation BTK inhibitors like acalabrutinib and zanubrutinib from the first-generation ibrutinib serves as an exemplary case study in rational drug design, aimed at enhancing on-target efficacy while minimizing off-target side effects.

Introduction: The Rationale for Developing Next-Generation BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The first-in-class BTK inhibitor, ibrutinib, revolutionized the treatment landscape for these diseases by forming a covalent bond with the Cys481 residue in the BTK active site, leading to irreversible inhibition.

However, the clinical utility of ibrutinib is hampered by off-target effects, primarily due to its inhibition of other kinases with a homologous cysteine residue, such as EGFR, TEC, and SRC family kinases. These off-target activities are associated with adverse events like rash, diarrhea, and an increased risk of bleeding and atrial fibrillation. This clinical reality drove the development of second-generation BTK inhibitors, designed with greater selectivity to improve the therapeutic window.

Comparative Analysis of BTK Inhibitors

The primary goal in the evolution of BTK inhibitors has been to improve selectivity for BTK over other kinases. This is quantitatively assessed by comparing the half-maximal inhibitory concentration (IC50) for BTK against the IC50 for other kinases. A higher IC50 value for an off-target kinase indicates weaker inhibition and, therefore, better selectivity.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
Kinase TargetIbrutinib (1st Gen)Acalabrutinib (2nd Gen)Zanubrutinib (2nd Gen)
BTK 0.5 3 <0.5
EGFR2>10003
ITK5221.9
TEC20294.6
SRC20>100011
LYN16320.7
ERBB29.4>100019
ERBB42.3>10002.4

Data compiled from multiple sources for illustrative comparison.

As the data indicates, acalabrutinib demonstrates significantly higher IC50 values for kinases like EGFR and SRC, suggesting a much lower potential for off-target effects mediated by these kinases compared to ibrutinib. Zanubrutinib also shows high potency against BTK but retains some activity against other TEC family kinases.

Experimental Protocols for Efficacy and Selectivity Profiling

The determination of inhibitor potency and selectivity relies on robust and validated experimental assays. Here, we detail a standard protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 of an inhibitor against a target kinase.

Principle: This is a fluorescence resonance energy transfer (FRET) based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site of the kinase. When these are in close proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor™ 647 acceptor, producing a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • BTK Kinase (recombinant)

  • Eu-anti-GST Antibody

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • Test Compounds (e.g., Ibrutinib, Acalabrutinib)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution.

  • Assay Plate Preparation:

    • Add 2.5 µL of 4X test compound dilution to the appropriate wells.

    • Add 2.5 µL of 4X DMSO (vehicle control) to control wells.

  • Kinase/Antibody Mixture: Prepare a 4X solution of the Kinase/Eu-Antibody mixture in assay buffer. Add 2.5 µL to each well.

  • Tracer Mixture: Prepare a 4X solution of the Kinase Tracer in assay buffer. Add 5 µL to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., Tecan Infinite® series) using standard TR-FRET settings (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Workflows and Pathways

Understanding the underlying biological pathway and the experimental workflow is crucial for interpreting the data.

Diagram 1: Simplified BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Kinases BCR->LYN_SRC Antigen Binding SYK SYK LYN_SRC->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival

Caption: The B-Cell Receptor (BCR) signaling cascade, with BTK as a key mediator.

Diagram 2: Workflow for Kinase Inhibitor IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Serial Dilution of Inhibitor Plate_Loading 3. Dispense Reagents into 384-well Plate Compound_Dilution->Plate_Loading Reagent_Prep 2. Prepare Kinase, Tracer, Antibody Mixes Reagent_Prep->Plate_Loading Incubation 4. Incubate at RT for 60 min Plate_Loading->Incubation Read_Plate 5. Read TR-FRET Signal Incubation->Read_Plate Data_Normalization 6. Normalize Data Read_Plate->Data_Normalization Curve_Fitting 7. Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Calc 8. Calculate IC50 Curve_Fitting->IC50_Calc

Caption: Step-by-step workflow for determining inhibitor IC50 using a TR-FRET assay.

Conclusion and Future Directions

The progression from ibrutinib to second-generation BTK inhibitors like acalabrutinib and zanubrutinib exemplifies a successful drug development strategy focused on enhancing selectivity to improve patient outcomes. By systematically evaluating on-target potency and off-target activity through robust in vitro assays, researchers can identify candidates with a superior therapeutic profile. The principles demonstrated here—comparative IC50 profiling, understanding the target pathway, and applying validated experimental protocols—are universally applicable in the efficacy comparison of synthesized drug candidates across various therapeutic areas. Future research will likely focus on developing third-generation and non-covalent BTK inhibitors to address acquired resistance, further refining the balance between efficacy and safety.

References

  • Title: The Bruton Tyrosine Kinase Inhibitor Ibrutinib (PCI-32765) Has Significant Antitumor Activity in Models of B-Cell Malignancies Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor Source: Blood URL: [Link]

  • Title: Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes Source: Blood URL: [Link]

  • Title: Targeting BTK with ibrutinib in B-cell malignancies Source: Nature Reviews Cancer URL: [Link]

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